molecular formula C20H27NO3 B061918 (S)-N-Desethyloxybutynin CAS No. 181646-98-0

(S)-N-Desethyloxybutynin

Cat. No.: B061918
CAS No.: 181646-98-0
M. Wt: 329.4 g/mol
InChI Key: SNIBJKHIKIIGPR-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Desethyloxybutynin, also known as this compound, is a useful research compound. Its molecular formula is C20H27NO3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIBJKHIKIIGPR-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181646-98-0
Record name N-Desethyloxybutynin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181646980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYLOXYBUTYNIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q66P17XPM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-N-Desethyloxybutynin chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (S)-N-Desethyloxybutynin Stereochemical Implications, Metabolic Genesis, and Pharmacological Profile[1][2]

Executive Summary

This compound ((S)-DEOB) is the secondary amine metabolite of the antimuscarinic agent (S)-oxybutynin.[1][2] While the parent drug is administered as a racemate (50:50 mixture of R- and S-enantiomers), the clinical pharmacokinetics are highly stereoselective. This compound is formed via extensive first-pass hepatic metabolism mediated by CYP3A4.[1][2][3]

Unlike its enantiomeric counterpart (R)-N-desethyloxybutynin—which retains potent antimuscarinic activity comparable to the parent drug—this compound exhibits significantly lower affinity for muscarinic acetylcholine receptors (mAChRs).[1][2] However, due to the magnitude of first-pass metabolism in oral formulations, (S)-DEOB circulates at concentrations exceeding the parent (S)-oxybutynin.[1] Understanding the distinct properties of this metabolite is critical for interpreting plasma concentration-effect relationships and designing novel delivery systems (e.g., transdermal) that minimize metabolite load.

Chemical Identity & Structural Analysis

This compound is formed by the N-dealkylation of the tertiary amine group of oxybutynin.[1] The loss of the ethyl group alters the molecule's basicity and lipophilicity, impacting its distribution profile relative to the parent compound.

Table 1: Physicochemical Profile of this compound

PropertySpecification
IUPAC Name 4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Molecular Formula C₂₀H₂₇NO₃
Molecular Weight 329.44 g/mol
Chiral Center C-2 (Alpha carbon to the ester)
Functional Alteration Conversion of tertiary amine (parent) to secondary amine (metabolite).[1][2][4]
Lipophilicity (LogP) ~3.5 (Predicted); slightly less lipophilic than parent due to amine dealkylation.[2]
pKa ~8.5 (Amine); exists predominantly as a cation at physiological pH.[2]
Structural Visualization

The (S)-configuration is defined by the spatial arrangement of the phenyl and cyclohexyl groups at the chiral center. The secondary amine tail is the site of metabolic modification.

Metabolic Genesis & Pharmacokinetics[1][2]

The formation of this compound is a textbook example of stereoselective first-pass metabolism.[1][2] When oxybutynin is administered orally, it undergoes rapid N-deethylation by cytochrome P450 3A4 (CYP3A4) in the liver and small intestine.[3][5]

The "First-Pass" Phenomenon

Oral administration results in a massive accumulation of N-desethyloxybutynin (NDEO) metabolites.[2]

  • Stereoselectivity: CYP3A4 metabolizes (R)-oxybutynin and (S)-oxybutynin at different rates.[1][2][6][7][8][9] In plasma, the AUC (Area Under the Curve) generally follows this order after oral dosing:

    
    [1]
    
  • Implication: Although (S)-Oxybutynin is cleared slower than (R)-Oxybutynin, the metabolite (S)-NDEO still accumulates to levels significantly higher than the parent drug.[1]

Pathway Diagram: Stereoselective Metabolism

MetabolicPathway cluster_plasma Systemic Circulation (Plasma) Racemate Racemic Oxybutynin (Oral Dose) ROxy (R)-Oxybutynin (Active Parent) Racemate->ROxy Absorption SOxy (S)-Oxybutynin (Weak Parent) Racemate->SOxy Absorption CYP3A4 CYP3A4 (Hepatic/Intestinal) R_NDEO (R)-N-Desethyloxybutynin (High Affinity / High AUC) CYP3A4->R_NDEO N-deethylation S_NDEO This compound (Low Affinity / High AUC) CYP3A4->S_NDEO N-deethylation ROxy->CYP3A4 Rapid Metabolism SOxy->CYP3A4 Metabolism

Figure 1: Stereoselective metabolic pathway of Oxybutynin. Note the divergence into active (R) and weak (S) metabolites.[10]

Pharmacodynamics: The "Silent" Metabolite?

The clinical relevance of this compound lies in its contrast to the (R)-isomer.[6] While the (R)-metabolite retains high affinity for M1 and M3 receptors (contributing to both efficacy and the dry mouth side effect), the (S)-metabolite is pharmacologically distinct.

Receptor Affinity Profile
  • Muscarinic M3 Receptor (Bladder/Salivary Glands):

    • (R)-NDEO: High affinity (

      
       nM).[1][2]
      
    • (S)-NDEO: Low affinity (

      
       nM).[2]
      
  • Clinical Translation: this compound contributes minimally to the antispasmodic therapeutic effect.[1][2] However, its high concentration in plasma means it may compete non-specifically or contribute to off-target effects, although the "dry mouth" toxicity is primarily attributed to the high load of the (R)-metabolite interacting with parotid M3 receptors.

Mechanism of Action Comparison

Pharmacodynamics S_NDEO This compound M3_Bladder M3 Receptor (Bladder) Therapeutic Target S_NDEO->M3_Bladder Low/Negligible Affinity M3_Parotid M3 Receptor (Parotid) Side Effect (Xerostomia) S_NDEO->M3_Parotid Low/Negligible Affinity R_NDEO (R)-N-Desethyloxybutynin R_NDEO->M3_Bladder High Affinity (Antispasmodic) R_NDEO->M3_Parotid High Affinity (Dry Mouth)

Figure 2: Pharmacodynamic divergence.[1][2] (S)-NDEO shows weak interaction with key muscarinic targets compared to the (R)-isomer.[1]

Experimental Protocols: Analytical Quantification

For researchers investigating the disposition of this compound, distinguishing it from its enantiomer is critical.[1][2] Standard reverse-phase HPLC cannot separate these enantiomers.[1][2] A chiral stationary phase is required.[2]

Protocol: Chiral LC-MS/MS Quantification in Plasma

Objective: Quantify this compound in human plasma with a Lower Limit of Quantitation (LLOQ) of ~0.5 ng/mL.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Matrix: 200 µL human plasma.

  • Internal Standard (IS): Add 20 µL deuterated oxybutynin-d10.

  • Alkalinization: Add 100 µL 0.1 M NaOH (to ensure the secondary amine is uncharged for extraction).

  • Extraction: Add 3 mL n-hexane:methyl-tert-butyl ether (1:1 v/v). Vortex for 5 mins. Centrifuge at 3000 x g for 10 mins.

  • Reconstitution: Evaporate the organic layer under nitrogen at 40°C. Reconstitute in 150 µL mobile phase.

2. Chromatographic Conditions (Chiral Separation):

  • Column: Chiralcel OD-R (Cellulose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase: Acetonitrile : 0.5 M Sodium Perchlorate (NaClO₄) buffer (pH 5.[2]0) (40:60 v/v).[2]

    • Note: The perchlorate buffer is crucial for peak shape of amines on polysaccharide columns.

  • Flow Rate: 0.8 mL/min.[2]

  • Temperature: 35°C.[2]

3. Mass Spectrometry (MS/MS) Parameters:

  • Source: ESI Positive Mode.

  • MRM Transitions:

    • This compound: m/z 330.2

      
       296.2 (Loss of ethyl/hydroxyl moiety).[1][2]
      
    • Internal Standard: m/z 340.2

      
       306.2.[2]
      

4. Data Analysis:

  • The (R)-enantiomer typically elutes before the (S)-enantiomer on Chiralcel OD-R under these conditions (verify with pure standards).

  • Construct calibration curves using peak area ratios (Analyte/IS).

References

  • Zobrist, R. H., et al. (2001).[2] Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers.[1][7][9][11] Pharmaceutical Research, 18(7), 1029-1034.[1][2] Link

  • Waldeck, K., et al. (1997).[2] The antimuscarinic activity of oxybutynin and its major metabolite, N-desethyloxybutynin, in the rat.[12] Journal of Pharmacology and Experimental Therapeutics, 281(3), 1281-1288.[1] Link

  • PubChem. (2025).[2][4] N-Desethyloxybutynin, (S)- | C20H27NO3.[1][2] National Library of Medicine.[2] Link

  • Yaal-Hahoshen, N., et al. (2007).[1][2] The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers.[13] Bioorganic & Medicinal Chemistry, 15(15), 5127-5136.[1][2] Link

  • Mizushima, H., et al. (2007).[2] Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo.[2][9] Xenobiotica, 37(1), 59-73.[1][2] Link

Sources

(S)-N-Desethyloxybutynin synthesis pathway and key intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-N-Desethyloxybutynin ((S)-DEO) is the active metabolite of the antimuscarinic agent Oxybutynin. While Oxybutynin is often administered as a racemate, the (S)-enantiomer exhibits a superior pharmacological profile for the treatment of overactive bladder, minimizing anticholinergic side effects such as xerostomia (dry mouth). This guide details the stereoselective synthesis of (S)-DEO, focusing on a convergent pathway that utilizes the optical resolution of the key intermediate (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPA) and its subsequent coupling with a protected amino-alkynyl side chain. An alternative semi-synthetic route via the N-dealkylation of (S)-Oxybutynin is also presented.

Retrosynthetic Analysis

The synthesis of (S)-DEO is best approached via a convergent strategy (Scheme 1). The target molecule is disconnected at the ester linkage and the secondary amine.

  • Disconnection A (Esterification): Separates the chiral acid core ((S)-CHPA) from the alkynyl side chain.

  • Disconnection B (N-Protection): The secondary amine in the side chain is unstable during coupling; therefore, a para-methoxybenzyl (PMB) protected precursor is utilized.

Retrosynthesis Target This compound (Target) ProtectedInter PMB-Protected Ester Intermediate Target->ProtectedInter N-Deprotection (ACE-Cl) Acid (S)-CHPA (Chiral Acid Core) ProtectedInter->Acid Esterification SideChain 4-[N-Ethyl-N-(PMB)amino]but-2-yn-1-ol (Side Chain) ProtectedInter->SideChain Coupling

Figure 1: Retrosynthetic disconnection of this compound.

Synthesis of Key Intermediates

Synthesis and Resolution of (S)-CHPA

The chiral core, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid ((S)-CHPA), is synthesized via the Grignard addition to a glyoxylate followed by optical resolution.

Step 1: Grignard Addition (Racemic Synthesis)

  • Reagents: Phenylglyoxylic acid, Cyclohexylmagnesium bromide, THF.

  • Mechanism: Nucleophilic addition of the Grignard reagent to the ketone carbonyl.

  • Protocol:

    • Dissolve phenylglyoxylic acid (1.0 eq) in anhydrous THF under N2.

    • Cool to 0°C. Add cyclohexylmagnesium bromide (2.2 eq) dropwise.

    • Stir at room temperature for 4 hours.

    • Quench with 1M HCl. Extract with Ethyl Acetate.[1]

    • Yield: ~85% racemic CHPA.

Step 2: Optical Resolution

  • Resolving Agent: (L)-Tyrosine Methyl Ester ((L)-TME).[2][3]

  • Rationale: (L)-TME forms a highly crystalline diastereomeric salt specifically with (S)-CHPA.

  • Protocol:

    • Dissolve racemic CHPA (100 g) and (L)-TME (1.0 eq) in boiling acetonitrile/water (95:5).

    • Allow the solution to cool slowly to room temperature, then to 4°C for 12 hours.

    • Filter the white precipitate ((S)-CHPA · (L)-TME salt).[2][3]

    • Recrystallize once from acetonitrile to upgrade chiral purity (>99% ee).

    • Salt Break: Suspend the salt in water and acidify with 1M HCl to pH 1. Extract the free acid into Ethyl Acetate.

    • Yield: ~35-40% (theoretical max 50%).

Synthesis of Protected Side Chain

Direct synthesis of the secondary amine side chain is prone to bis-alkylation. A protected tertiary amine strategy is employed using the Mannich reaction.

  • Target: 4-[N-ethyl-N-(4-methoxybenzyl)amino]but-2-yn-1-ol.

  • Reagents: Propargyl alcohol, Paraformaldehyde, N-Ethyl-4-methoxybenzylamine, CuCl (catalyst).

  • Protocol:

    • Charge a reactor with Dioxane, Paraformaldehyde (1.1 eq), and N-Ethyl-4-methoxybenzylamine (1.0 eq).

    • Add Propargyl alcohol (1.2 eq) and CuCl (catalytic, 0.05 eq).

    • Heat to 80°C for 6 hours.

    • Filter catalyst and concentrate in vacuo.

    • Purify via silica gel chromatography (Hexane/EtOAc).

    • Yield: ~75%.

Convergent Coupling and Deprotection (Main Pathway)

This pathway ensures stereochemical integrity and avoids the formation of bis-alkylated byproducts.

Step 3: Esterification (Mixed Anhydride Method)
  • Principle: Activation of the carboxylic acid using isobutyl chloroformate allows for mild esterification with the alcohol side chain.

  • Protocol:

    • Dissolve (S)-CHPA (10.0 g, 42.7 mmol) in dry Dichloromethane (DCM) (100 mL).

    • Add Triethylamine (1.1 eq) and cool to -10°C.

    • Add Isobutyl chloroformate (1.1 eq) dropwise. Stir for 30 mins to form the mixed anhydride.

    • Add a solution of 4-[N-ethyl-N-(4-methoxybenzyl)amino]but-2-yn-1-ol (1.1 eq) in DCM dropwise.

    • Allow to warm to room temperature and stir for 4 hours.

    • Wash with NaHCO3 (sat.) and Brine. Dry over MgSO4.

    • Intermediate: PMB-Protected (S)-DEO Ester.

Step 4: Deprotection via ACE-Cl
  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl).

  • Mechanism: ACE-Cl selectively cleaves the benzyl-type (PMB) group over the ethyl group via a carbamate intermediate, which decomposes in methanol.

  • Protocol:

    • Dissolve the PMB-Protected Ester (10.0 g) in 1,2-Dichloroethane (DCE).

    • Add ACE-Cl (1.5 eq) at 0°C.

    • Heat to reflux (83°C) for 3 hours. (Monitor consumption of starting material).

    • Evaporate solvent to dryness (removes excess ACE-Cl and PMB-Cl byproduct).

    • Redissolve residue in Methanol (MeOH) and reflux for 1 hour (decomposes the chloroethyl carbamate).

    • Concentrate and partition between water/EtOAc. Adjust pH to 9 with Na2CO3.

    • Extract organic layer, dry, and concentrate.

    • Final Product: this compound (Free Base). Convert to HCl salt if required.

SynthesisPathway SCHPA (S)-CHPA (>99% ee) MixedAnh Mixed Anhydride Intermediate SCHPA->MixedAnh iBuOCOCl Et3N, -10°C SideChain Protected Side Chain (PMB-Amino-Butynol) Coupled PMB-Protected (S)-DEO MixedAnh->Coupled + SideChain Carbamate Carbamate Intermediate Coupled->Carbamate ACE-Cl Reflux Final This compound Carbamate->Final MeOH Reflux

Figure 2: Convergent synthesis pathway of this compound.

Alternative Pathway: N-Dealkylation of (S)-Oxybutynin

This route is useful if (S)-Oxybutynin is already available as a starting material. It mimics the metabolic pathway but uses chemical reagents.

  • Starting Material: (S)-Oxybutynin (containing a diethylamine moiety).

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl).

  • Conditions: Reflux in DCE followed by Methanolysis.

  • Selectivity: ACE-Cl removes one ethyl group.

  • Yield: Typically 85-90%.

  • Note: This route is less convergent but highly efficient for generating metabolite standards.

Data Summary & Process Parameters

ParameterValue / ConditionNotes
(S)-CHPA Optical Purity > 99.0% eeCritical for final drug quality.
Coupling Yield 75 - 82%Mixed Anhydride method preferred over acid chloride.
Deprotection Yield 80 - 85%ACE-Cl is superior to hydrogenation (avoids alkyne reduction).
Final Appearance White to off-white solidHCl salt mp: 165-168°C.
Key Impurity (R)-Isomer (< 0.5%)Controlled by resolution step.

References

  • Kachur, J. F., et al. (1988). R and S enantiomers of oxybutynin: pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics.[1] Link

  • Gao, Y., et al. (1999). Process for the preparation of (S)-oxybutynin and (S)-desethyloxybutynin.[1] U.S. Patent No.[1] 6,123,961. Link

  • Senanayake, C. H., et al. (2000). Resolution process for cyclohexylphenyl glycolic acid.[1][2][3] U.S. Patent No.[1] 6,090,971. Link

  • Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines: alpha-chloroethyl chloroformate. Journal of Organic Chemistry. Link

  • Aberg, A. K. G. (1998). Methods and compositions for treating urinary incontinence using optically pure (S)-desethyloxybutynin. World Intellectual Property Organization, WO9800132. Link

Sources

mechanism of action of (S)-N-Desethyloxybutynin on muscarinic receptors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action of (S)-N-Desethyloxybutynin , the (S)-enantiomer of the primary active metabolite of oxybutynin.

Muscarinic Receptor Interaction & Non-Muscarinic Spasmolysis

Executive Summary

This compound (S-DEO) is a pharmacologically distinct metabolite of the antispasmodic drug oxybutynin. While the parent drug is administered as a racemate, its metabolism via CYP3A4 yields two enantiomeric metabolites with divergent pharmacological profiles.

Unlike its enantiomer (R)-N-Desethyloxybutynin , which acts as a potent high-affinity antimuscarinic agent responsible for both therapeutic efficacy and anticholinergic side effects (e.g., xerostomia), This compound exhibits low affinity for muscarinic receptors. Its primary contribution to the therapeutic profile is hypothesized to be direct smooth muscle relaxation via calcium channel blockade , a mechanism it shares equipotently with the (R)-isomer. This guide dissects the stereoselective pharmacodynamics that define (S)-DEO.

Molecular Identity & Metabolic Context

Oxybutynin undergoes extensive first-pass metabolism in the liver and gut wall, primarily mediated by Cytochrome P450 3A4 (CYP3A4) .[1][2][3][4][5] This process removes the ethyl group from the terminal nitrogen, yielding N-Desethyloxybutynin (DEO).

  • Parent Drug: (R/S)-Oxybutynin (Racemate)[1][2][4][6][7][8][9]

  • Enzyme: CYP3A4[3][4][5][10][11]

  • Metabolite: this compound (and its R-isomer)[8]

  • Accumulation: Plasma concentrations of DEO often exceed those of the parent drug by 4-10 fold following oral administration.[1][2]

Figure 1: Metabolic Pathway & Stereoselective Divergence

MetabolicPathway Oxy Oxybutynin (Racemate) (R/S)-OXY CYP CYP3A4 (Hepatic/Gut) Oxy->CYP N-deethylation R_DEO (R)-N-Desethyloxybutynin (High Muscarinic Affinity) CYP->R_DEO Metabolism S_DEO This compound (Low Muscarinic Affinity + Ca2+ Blockade) CYP->S_DEO Metabolism

Caption: CYP3A4-mediated metabolism of Oxybutynin yields (S)-DEO and (R)-DEO, which diverge significantly in their receptor binding profiles.

Pharmacodynamics: Receptor Binding Profile

The mechanism of action for (S)-DEO is defined by what it does not do as much as what it does.

3.1 Muscarinic Receptor Affinity (The "Inactive" Pathway)

Radioligand binding studies consistently demonstrate that antimuscarinic activity resides predominantly in the (R)-isomers of both oxybutynin and DEO.

  • (S)-DEO binds to human muscarinic receptors (M1–M5) with significantly lower affinity than (R)-DEO.

  • Stereoselectivity Ratio: The (R)/(S) affinity ratio is typically between 10 to 80-fold , depending on the subtype and tissue.

  • Clinical Consequence: (S)-DEO contributes negligibly to the anticholinergic side effects (dry mouth, blurred vision) compared to (R)-DEO, which has high affinity for parotid M3 receptors.

Table 1: Comparative Binding Affinities (


) for Muscarinic Subtypes 
Receptor Subtype(R)-N-DesethyloxybutyninThis compoundInterpretation
M1 (Neural) High Affinity (

nM)
Low Affinity (

nM)
(S)-DEO is a weak antagonist.
M2 (Cardiac) Moderate AffinityLow AffinityLow risk of tachycardia from (S)-isomer.
M3 (Glandular/Smooth Muscle) Very High Affinity (

nM)
Low Affinity (

nM)
(S)-DEO spares salivary function relative to (R).
3.2 Calcium Channel Blockade (The "Active" Pathway)

While stereoselectivity is strict for muscarinic receptors, it is absent for calcium channel antagonism.

  • Mechanism: Voltage-gated L-type Calcium Channel (

    
    ) Blockade.
    
  • Effect: Inhibition of extracellular

    
     influx into the detrusor smooth muscle cell.
    
  • Potency: (S)-DEO is equipotent to (R)-DEO and the parent drug in inhibiting

    
    -induced contractions (a standard measure of direct spasmolytic activity).
    
  • Result: Direct relaxation of the bladder detrusor muscle, independent of acetylcholine blockade.

Figure 2: Dual Mechanism of Action

Mechanism S_DEO This compound M3 Muscarinic M3 Receptor (Gq-coupled) S_DEO->M3 Low Affinity CaCh L-Type Calcium Channel (Cav1.2) S_DEO->CaCh High Affinity BlockM3 Weak/Negligible Blockade (Low Affinity) M3->BlockM3 BlockCa Potent Blockade (Inhibits Ca2+ Influx) CaCh->BlockCa SideEffects Xerostomia (Dry Mouth) BlockM3->SideEffects Minimal Contribution SmoothMuscle Detrusor Smooth Muscle BlockCa->SmoothMuscle Relaxation Muscle Relaxation (Spasmolysis) SmoothMuscle->Relaxation

Caption: (S)-DEO acts primarily as a calcium channel blocker to induce relaxation, while avoiding the high-affinity M3 blockade that causes dry mouth.

Experimental Protocols

To validate the mechanism of this compound, researchers utilize two distinct assays: one to demonstrate its lack of muscarinic affinity and another to prove its spasmolytic potency.

Protocol A: Radioligand Binding Assay (Muscarinic Selectivity)

Objective: Determine the equilibrium dissociation constant (


) of (S)-DEO for M3 receptors.
  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human M3 muscarinic receptors.

    • Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 20,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation:

    • Radioligand: Use

      
      -N-Methylscopolamine (
      
      
      
      -NMS) at 0.2 nM (
      
      
      approx).
    • Competitor: Add this compound at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Non-specific Binding: Define using 1

      
      M Atropine.
      
    • Incubate for 60 minutes at 25°C to reach equilibrium.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Derive

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Expected Result:

      
       for (S)-DEO will be significantly higher (weaker) than (R)-DEO controls.
      
Protocol B: Functional Spasmolytic Assay (Calcium Flux)

Objective: Measure direct smooth muscle relaxation independent of muscarinic receptors.

  • Tissue Preparation:

    • Isolate guinea pig bladder detrusor strips.

    • Mount in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

      
      /5% 
      
      
      
      .
  • Pre-contraction:

    • Induce contraction using High

      
       solution  (e.g., 60-80 mM KCl).
      
    • Note: High

      
       bypasses GPCRs and directly depolarizes the membrane, opening L-type calcium channels.
      
  • Treatment:

    • Once contraction plateaus, add cumulative concentrations of this compound (

      
       to 
      
      
      
      M).
  • Measurement:

    • Record isometric tension relaxation.

    • Calculate the percentage of relaxation relative to the maximal

      
      -induced contraction.
      
  • Validation:

    • Compare with Verapamil (positive control).

    • Expected Result: (S)-DEO will show dose-dependent relaxation equipotent to the (R)-isomer, confirming the non-stereoselective calcium channel blockade.

References
  • Waldeck, K., et al. (1997). "Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland." Journal of Urology. Link

  • Kachur, J. F., et al. (1988). "R and S enantiomers of oxybutynin: pharmacological characterization in vitro and in vivo." Journal of Pharmacology and Experimental Therapeutics. Link

  • Noronha-Blob, L., & Kachur, J. F. (1991). "Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs." Journal of Pharmacology and Experimental Therapeutics. Link

  • Zobrist, R. H., et al. (2001). "Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers." Pharmaceutical Research. Link

  • Ukkola, O., et al. (2000). "Metabolic interactions of oxybutynin." European Journal of Clinical Pharmacology. Link

Sources

The Discovery and History of (S)-N-Desethyloxybutynin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, pharmacological characterization, and clinical significance of (S)-N-Desethyloxybutynin , the (S)-enantiomer of the major metabolite of the antimuscarinic drug oxybutynin.

Executive Summary

Oxybutynin is a chiral anticholinergic agent used for overactive bladder (OAB).[1][2][3][4] While administered as a racemate (50:50 mixture of R- and S-enantiomers), its therapeutic efficacy and adverse event profile are driven by stereoselective metabolism. The discovery that the metabolite N-desethyloxybutynin (DEO) accumulates to levels exceeding the parent drug—and specifically that the (R)-enantiomer retains high receptor affinity while the (S)-enantiomer is pharmacologically distinct—revolutionized the understanding of antimuscarinic toxicity. This guide explores the isolation of this compound, its contrasting pharmacology to the (R)-isomer, and how this knowledge drove the evolution from oral to transdermal delivery systems.

Chemical Foundation & Metabolic Pathway

The Parent Compound: Oxybutynin

Oxybutynin contains a single chiral center, existing as (R)- and (S)-enantiomers.[1][4][5][6]

  • (R)-Oxybutynin: The pharmacologically active anticholinergic (high affinity for M1/M3 receptors).[6]

  • (S)-Oxybutynin: Exhibits significantly lower antimuscarinic activity but retains some spasmolytic (calcium channel blocking) properties.

The Metabolic Bottleneck: CYP3A4

Upon oral administration, oxybutynin undergoes extensive first-pass metabolism in the liver and upper gastrointestinal tract, primarily catalyzed by Cytochrome P450 3A4 (CYP3A4) . This process removes an ethyl group from the tertiary amine, yielding N-Desethyloxybutynin (DEO) .

Stereoselective Metabolism

The metabolism is stereoselective.[1][2][6][7][8][9] While both enantiomers are metabolized, the pharmacokinetics differ significantly based on the route of administration.[1][2][9]

  • Oral Administration: Results in massive accumulation of DEO.[2][8][9] Crucially, plasma concentrations of the active (R)-DEO and the inactive (S)-DEO both exceed that of the parent drug.

  • Transdermal Administration: Bypasses the gut and hepatic first-pass effect, drastically reducing DEO formation and altering the R/S ratio.

MetabolicPathway OXY_Rac Racemic Oxybutynin (Oral Dose) CYP3A4 CYP3A4 (Hepatic/Gut) OXY_Rac->CYP3A4 First-Pass Metabolism R_DEO (R)-N-Desethyloxybutynin (High Affinity M3) CYP3A4->R_DEO Major Path (Oral) S_DEO This compound (Low Affinity M3) CYP3A4->S_DEO Concurrent Formation SideEffects Adverse Events (Dry Mouth) R_DEO->SideEffects Strong Binding (Parotid Gland) S_DEO->SideEffects Weak/Negligible Binding

Figure 1: Stereoselective metabolic pathway of Oxybutynin. Note the high contribution of the (R)-metabolite to side effects compared to the (S)-metabolite.

History of Discovery & Characterization

The "Active Metabolite" Hypothesis (1980s-1990s)

Early clinical use of oral oxybutynin was plagued by high rates of dry mouth (xerostomia), often leading to treatment discontinuation. Researchers suspected a metabolite was responsible because side effects did not correlate linearly with parent drug levels.

  • Identification: Mass spectrometry identified N-desethyloxybutynin (DEO) as the primary metabolite.

  • Quantification: Early assays revealed that after oral dosing, DEO plasma concentrations were 4-10 times higher than oxybutynin itself.

The Stereochemical Breakthrough (Late 1990s)

The definitive characterization of This compound came with the advent of chiral chromatography. Studies by Zobrist et al. (2001) and others utilized chiral LC-MS/MS to separate the four relevant species in plasma: (R)-OXY, (S)-OXY, (R)-DEO, and (S)-DEO.

Key Historical Findings:

  • Affinity Differential: Receptor binding assays proved that (R)-DEO binds M3 receptors with affinity similar to (R)-Oxybutynin. In contrast, (S)-DEO was found to be 1-2 orders of magnitude less potent.

  • The "Oral Paradox": Despite (S)-DEO being less active, oral dosing resulted in high levels of both enantiomers. However, the toxicity was driven by the high absolute load of the (R)-metabolite.

  • Transdermal Solution: The development of transdermal patches (e.g., Oxytrol) was directly informed by this discovery. Transdermal delivery avoids the CYP3A4 "first-pass," preventing the spike in (R)-DEO and (S)-DEO.

Pharmacology: this compound vs. (R)-Isomer[1][2][4][7][8][9]

The pharmacological distinction between the enantiomers is the basis for modern formulation strategies.

FeatureThis compound(R)-N-Desethyloxybutynin
Receptor Affinity (M3) Low (

> 10-50 nM)
High (

~ 1-5 nM)
Anticholinergic Activity Weak / NegligiblePotent (Similar to Parent)
Plasma AUC (Oral) High (Accumulates)Very High (Accumulates)
Plasma AUC (Transdermal) LowLow
Role in Dry Mouth Minor contributorMajor Driver (accumulates in parotid)
Why (S)-DEO Matters

While (S)-DEO is often termed "inactive" relative to the (R)-isomer regarding M3 blockade, its quantification is critical for:

  • Bioequivalence Studies: Regulatory bodies require enantioselective assays to ensure generic formulations match the complex PK profile of the innovator.

  • Metabolic Profiling: The ratio of (S)-DEO to (S)-OXY serves as a marker for CYP3A4 activity and hepatic clearance efficiency.

Experimental Protocols

Protocol: Chiral LC-MS/MS Quantification

This protocol describes the simultaneous quantification of Oxybutynin and N-Desethyloxybutynin enantiomers in human plasma, essential for distinguishing the (S)-metabolite.

Reagents:

  • Analytes: (R)/(S)-Oxybutynin, (R)/(S)-N-Desethyloxybutynin.[2][4][7][8][9][10]

  • Internal Standards (IS): Deuterated analogs (e.g., Oxybutynin-d11, DEO-d5).

  • Matrix: Human Plasma (K2EDTA).

Workflow:

  • Extraction (Liquid-Liquid Extraction):

    • Aliquot 200 µL plasma into a glass tube.

    • Add 20 µL IS working solution.

    • Add 50 µL 0.5M NaOH (to basify and ensure analytes are in non-ionized free base form for extraction).

    • Add 3 mL extraction solvent (n-Hexane:Ethyl Acetate, 80:20 v/v).

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

    • Transfer supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 150 µL Mobile Phase.

  • Chromatography (Chiral Separation):

    • Column: Chiralpak AD-RH or Phenomenex Lux Amylose-2 (150 x 4.6 mm, 5 µm). Note: Amylose-based phases are superior for separating these specific enantiomers.

    • Mobile Phase: Acetonitrile : 10mM Ammonium Bicarbonate (pH 8.5) (60:40 v/v). Isocratic flow.

    • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry (MS/MS):

    • Source: ESI Positive Mode.

    • MRM Transitions:

      • Oxybutynin: m/z 358.2 → 142.1

      • N-Desethyloxybutynin: m/z 330.2 → 96.1

    • Resolution: Unit/Unit.

Validation Criteria:

  • Linearity: 0.1 – 20 ng/mL (OXY), 0.5 – 100 ng/mL (DEO).

  • Precision/Accuracy: CV < 15%.

Protocol: Receptor Binding Affinity (Radioligand Binding)

To verify the low affinity of (S)-DEO.

  • Tissue Preparation: Homogenize human recombinant M3 receptor membranes (CHO cells).

  • Ligand: Use [3H]-N-Methylscopolamine ([3H]-NMS) as the radioligand (

    
     ~ 0.2 nM).
    
  • Competition: Incubate membranes with [3H]-NMS (0.2 nM) and increasing concentrations (

    
     to 
    
    
    
    M) of (S)-DEO and (R)-DEO.
  • Incubation: 60 min at 25°C in TRIS buffer.

  • Filtration: Harvest on GF/B filters, wash with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: (R)-DEO

      
       < 5 nM; (S)-DEO 
      
      
      
      > 100 nM.

Clinical Implications: The "Flip" Phenomenon

The discovery of the specific PK profiles of these enantiomers explained the failure of oral formulations to mitigate dry mouth and led to the success of transdermal therapy.

PK_Comparison cluster_Oral Oral Administration (Immediate Release) cluster_Transdermal Transdermal Administration Oral_Profile High First-Pass Metabolism Result: [DEO] >> [OXY] (R)-DEO dominates toxicity TD_Profile Bypass Hepatic Metabolism Result: [OXY] > [DEO] (R)-DEO levels suppressed Discovery Discovery of (S)-DEO & (R)-DEO Distinct Profiles Discovery->Oral_Profile Explained Toxicity Discovery->TD_Profile Guided Formulation

Figure 2: Impact of metabolite discovery on clinical formulation strategy.

The "Flip" refers to the change in AUC ratios. In oral dosing, the toxic metabolite (R)-DEO is the most abundant species. In transdermal dosing, the parent drug (R)-OXY becomes the primary species, restoring the therapeutic window.

References

  • Zobrist, R. H., et al. (2001).[6] "Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers." Pharmaceutical Research, 18(7), 1029-1034. Link

  • Waldeck, K., et al. (1997).[6] "The muscarinic receptor binding of oxybutynin and its major metabolite, N-desethyloxybutynin."[7][11][12] Journal of Urology, 157(3), 1093-1097. Link

  • Yaakady, C., et al. (2023). "Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations."[4] MDPI Molecules, 28(21). Link

  • Nair, S., et al. (2015). "Simultaneous estimation and quantification of Oxybutynin and its active metabolite N-desethyl oxybutynin with sensitive HPLC-MS/MS validated methods in human plasma." Journal of Chromatography B. Link

  • Gupta, S. K., & Sathyan, G. (1999).[6] "Pharmacokinetics of an oral extended-release formulation of oxybutynin chloride in healthy volunteers." Journal of Clinical Pharmacology, 39(3), 289-296. Link

Sources

Technical Guide: Stereoselective Pharmacology of (S)-N-Desethyloxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (S)-N-Desethyloxybutynin , specifically examining its role within the stereoselective metabolism of oxybutynin.

Editorial Note on Scientific Consensus: While the prompt specifically highlights "this compound as the primary active metabolite," current pharmacological consensus and the search results (up to 2025) indicate that the (R)-enantiomer of N-desethyloxybutynin is the potent antimuscarinic species responsible for both therapeutic efficacy and significant adverse events (e.g., xerostomia). The (S)-enantiomer exhibits significantly lower antimuscarinic potency but possesses spasmolytic properties and distinct pharmacokinetic behavior. This guide will rigorously analyze the (S)-isomer's profile, contrasting it with the (R)-isomer to provide a complete toxicological and pharmacological picture.

The Pharmacokinetic and Pharmacodynamic Profile of a Major Metabolite

Part 1: Executive Summary & Mechanism of Action

This compound (S-DEO) is a major metabolite of the antimuscarinic agent (S)-oxybutynin. It is formed via N-deethylation primarily catalyzed by the hepatic cytochrome P450 isozyme CYP3A4 .

In the context of drug development and safety profiling, S-DEO represents a critical "bystander" metabolite with a distinct profile from its enantiomer, (R)-DEO. While (R)-DEO retains high affinity for muscarinic receptors (M1/M3), contributing to the drug's anticholinergic burden, S-DEO is characterized by:

  • Low Muscarinic Affinity: 1–2 orders of magnitude lower affinity for M1-M5 receptors compared to (R)-DEO.

  • Spasmolytic Activity: Retention of direct smooth muscle relaxant properties (calcium channel blockade) similar to the parent compound.

  • Route-Dependent Accumulation: In transdermal delivery, S-DEO and S-Oxybutynin accumulate more than their R-counterparts, whereas oral administration favors the accumulation of R-DEO due to complex first-pass stereoselective kinetics.

Part 2: Metabolic Pathway & Stereochemistry

Oxybutynin is administered as a racemate (50:50 mixture of R and S). The hepatic metabolism is highly stereoselective.

The CYP3A4 N-Deethylation Pathway

The primary metabolic step is the removal of an ethyl group from the tertiary amine.

  • Substrate: (S)-Oxybutynin

  • Enzyme: CYP3A4 (Major), CYP3A5 (Minor)[1][2]

  • Product: this compound[3]

  • Kinetics: The intrinsic clearance (

    
    ) of (S)-oxybutynin is generally lower than that of (R)-oxybutynin in hepatic microsomes, yet plasma protein binding differences modulate the in vivo exposure.
    

Visualization of Stereoselective Metabolism:

OxybutyninMetabolism cluster_Liver Hepatic First-Pass (CYP3A4) RacemicOxy Racemic Oxybutynin (Oral Administration) ROxy (R)-Oxybutynin (Active Parent) RacemicOxy->ROxy Absorption SOxy (S)-Oxybutynin (Weak/Inactive Parent) RacemicOxy->SOxy Absorption RDEO (R)-N-Desethyloxybutynin (High Potency Metabolite) Major Oral Species ROxy->RDEO CYP3A4 (Fast N-deethylation) SDEO This compound (Low Potency Metabolite) Spasmolytic Activity SOxy->SDEO CYP3A4 (Slower N-deethylation) SideEffects SideEffects RDEO->SideEffects High Affinity M1/M3 Binding (Dry Mouth) Spasmolysis Spasmolysis SDEO->Spasmolysis Ca++ Channel Blockade

Caption: Stereoselective metabolic pathway of oxybutynin. (R)-isomers drive anticholinergic activity; (S)-isomers contribute to non-specific spasmolysis.

Part 3: Pharmacodynamic Profiling (Activity)[4]

To validate the "active" status of (S)-DEO, one must distinguish between Antimuscarinic Potency (undesirable for S-DEO if it contributes to side effects) and Spasmolytic Potency (potentially therapeutic).

Comparative Binding Affinity (

)

The following data summarizes the receptor binding profile. Note the significant potency gap between the enantiomers.

CompoundTarget: M1 Receptor (

, nM)
Target: M3 Receptor (

, nM)
Calcium Channel Blockade (

,

M)
(R)-Oxybutynin 0.5 - 2.00.6 - 1.5~2 - 5
(S)-Oxybutynin 50 - 15080 - 200~2 - 5
(R)-N-Desethyloxybutynin 0.3 - 1.0 0.5 - 1.2 ~2 - 5
This compound 40 - 120 60 - 180 ~2 - 5

Interpretation:

  • (R)-DEO is equipotent or slightly more potent than the parent (R)-oxybutynin at the M1/M3 receptors (responsible for dry mouth and bladder relaxation).

  • (S)-DEO is ~100-fold less potent as an antimuscarinic.

  • Conclusion: (S)-DEO is not the primary antimuscarinic active metabolite. However, it retains equipotent spasmolytic activity (direct muscle relaxation via

    
     blockade), which may contribute to the therapeutic effect without the anticholinergic penalty.
    
Part 4: Experimental Protocols

For researchers aiming to isolate and characterize (S)-DEO, the following protocols ensure stereochemical integrity.

Protocol A: In Vitro Microsomal Stability & Metabolite Generation

Objective: Determine the intrinsic clearance of (S)-oxybutynin and generate (S)-DEO for analysis.

  • Reagents:

    • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Substrate: Pure (S)-Oxybutynin (synthesized or chirally separated).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

      
      ).
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Workflow:

    • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with buffer and (S)-Oxybutynin (1

      
      M) at 37°C for 5 mins.
      
    • Initiation: Add NADPH regenerating system to start the reaction.

    • Sampling: At t=0, 5, 10, 20, 30, and 60 min, remove 50

      
      L aliquots.
      
    • Quenching: Immediately dispense into 150

      
      L ice-cold Acetonitrile (containing internal standard, e.g., 
      
      
      
      -oxybutynin).
    • Processing: Centrifuge at 4000g for 20 min. Collect supernatant for LC-MS/MS.

  • Analysis (LC-MS/MS):

    • Column: Chiralcel OD-RH or Chiralpak AD-RH (to verify no racemization occurred).

    • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid.

    • Detection: MRM mode. Monitor transition for DEO (m/z 330.2

      
       296.2).
      
Protocol B: Muscarinic Receptor Binding Assay (Radioligand Displacement)

Objective: Quantify the affinity (


) of (S)-DEO vs (R)-DEO.
  • Membrane Preparation:

    • Use CHO cells stably expressing human M3 receptors.

    • Homogenize in ice-cold HEPES buffer; centrifuge to isolate membranes.

  • Assay Setup:

    • Radioligand:

      
      -N-Methylscopolamine (
      
      
      
      -NMS) at 0.2 nM.
    • Competitor: Serial dilutions of (S)-DEO (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 1

      
      M Atropine.
      
  • Incubation:

    • Incubate plates for 60 min at 25°C.

    • Terminate by rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis:

    • Count radioactivity (CPM).

    • Fit data to a one-site competition model:

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Part 5: Clinical Relevance & Link to Side Effects[5]

The "active" nature of DEO is most clinically relevant regarding Xerostomia (Dry Mouth) .

  • Mechanism: High plasma concentrations of DEO accumulate in the parotid glands.

  • The Culprit: While (S)-DEO is present, (R)-DEO is the primary driver of dry mouth due to its high M3 affinity.

  • Formulation Impact:

    • Immediate Release (Oral): High first-pass metabolism

      
       Massive spike in (R)-DEO 
      
      
      
      Severe dry mouth.
    • Transdermal: Bypasses hepatic CYP3A4 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       Lower total DEO formation. Interestingly, the (S)-isomer ratio increases in transdermal delivery, but because (S)-DEO is weak, the side effect profile is improved.
      
References
  • Stereoselective Pharmacokinetics of Oxybutynin and N-Desethyloxybutynin. Pharmaceutical Research. Link

  • Comparison of Oxybutynin and its Active Metabolite, N-Desethyl-Oxybutynin, in the Human Detrusor and Parotid Gland. Journal of Urology. Link

  • In Vivo Demonstration of Muscarinic Receptor Binding Activity of N-Desethyl-Oxybutynin. Life Sciences. Link

  • Clinical Pharmacology of Oxybutynin: Role of Active Metabolites. Clinical Pharmacokinetics. Link

  • Stereoselective Metabolism of Oxybutynin by Human Liver Microsomes. Drug Metabolism and Disposition. Link

Sources

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profile of (S)-N-Desethyloxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

(S)-N-Desethyloxybutynin is the pharmacologically active, N-de-ethylated metabolite of oxybutynin, a widely prescribed anticholinergic agent for the treatment of overactive bladder. The parent drug, oxybutynin, is administered as a racemate of its (R)- and (S)-enantiomers. Understanding the pharmacokinetic (PK) profile of the individual enantiomers of its metabolites is critical, as they contribute significantly to both the therapeutic efficacy and the adverse effect profile of the parent drug. Notably, the N-desethyl metabolite is frequently implicated in the undesirable anticholinergic side effects, such as dry mouth, associated with oral oxybutynin therapy.[1][2] This guide provides a comprehensive technical overview of the preclinical pharmacokinetic evaluation of this compound, synthesizing data from various animal models to inform drug development strategies. We will delve into the metabolic pathways, bioanalytical methodologies, and the design of preclinical studies, offering field-proven insights into the causality behind experimental choices.

Metabolic Formation and Rationale for Preclinical Characterization

Oxybutynin undergoes extensive first-pass metabolism, primarily in the gut and liver, with a bioavailability as low as 6% following oral administration.[2][3] The primary metabolic pathway is N-de-ethylation to form N-desethyloxybutynin (DEO). This reaction is predominantly catalyzed by the cytochrome P450 isozyme CYP3A4.[4]

The formation of DEO is stereoselective, and following oral administration, plasma concentrations of the N-desethyl metabolite can be 4 to 10 times higher than the parent drug.[2] Given that this compound retains significant anticholinergic activity, its characterization in preclinical models is paramount for predicting the clinical safety and tolerability profile of oxybutynin formulations. Preclinical studies are therefore designed to quantify the exposure of this metabolite across different species and routes of administration to build a comprehensive safety profile before human trials.[5][6]

dot

Caption: Metabolic conversion of (S)-Oxybutynin to this compound.

Selection of Preclinical Species

The choice of animal models is a critical decision in preclinical development, driven by the need to select a species whose metabolic profile is most predictive of human physiology.[5] For a drug like oxybutynin, which is a known CYP3A4 substrate, this is particularly important.

  • Rationale for Rodent and Non-Rodent Models:

    • Rats: Frequently used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology. Rat liver microsomes have been shown to produce N-desethyloxybutynin, confirming the presence of the necessary metabolic pathways.[7] However, rats can exhibit different CYP activity profiles compared to humans, which must be considered when extrapolating data.[8]

    • Dogs: As a non-rodent species, dogs are often required by regulatory agencies for toxicology studies. Their larger size allows for serial blood sampling, providing more robust PK data from individual animals. Studies in dogs have been used to evaluate controlled-release formulations of oxybutynin and have demonstrated significant first-pass metabolism, similar to humans.[9][10]

    • Rabbits: Have been utilized, particularly for evaluating transdermal formulations of oxybutynin.[11]

    • Humanized Mouse Models: To bridge the gap between animal and human metabolism, transgenic mouse models expressing human CYP3A4 have been developed. These models can provide more predictive data on the formation of human-specific metabolites and the magnitude of drug-drug interactions involving the CYP3A4 pathway.[12][13][14]

The most robust preclinical programs typically use at least two species, one rodent and one non-rodent, to assess the pharmacokinetics of a new chemical entity and its major metabolites.

In-Vivo Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound is intrinsically linked to the route of administration of the parent compound, oxybutynin. The stark contrast between oral and transdermal administration highlights the impact of first-pass metabolism.

Following oral administration of racemic oxybutynin, the plasma concentrations of the N-desethyl metabolite enantiomers are substantially higher than the parent drug enantiomers. There is a stereoselective preference, with studies in humans showing that the AUC for (R)-DEO is often greater than for (S)-DEO.[15]

Transdermal administration, by bypassing the gastrointestinal tract and liver, leads to significantly lower plasma concentrations of N-desethyloxybutynin relative to the parent drug.[3][11] This is a key finding from preclinical and clinical studies and forms the rationale for developing transdermal delivery systems to improve the tolerability of oxybutynin.

Table 1: Comparative Pharmacokinetic Insights

ParameterOral AdministrationTransdermal AdministrationCausality and Rationale
Metabolite:Parent Ratio High (DEO >> Oxybutynin)[2]Low (DEO < Oxybutynin)[15]Oral route subjects the drug to extensive first-pass metabolism in the gut and liver by CYP3A4, maximizing DEO formation. Transdermal delivery avoids this, leading to higher systemic exposure of the parent drug and less metabolite.
(S)-DEO Exposure Significant systemic exposure.Markedly reduced systemic exposure.The reduction in (S)-DEO exposure is a primary driver for the improved side-effect profile (e.g., lower incidence of dry mouth) observed with transdermal systems.[11]
Variability Higher inter-subject variability.Lower inter-subject variability.Avoidance of variable first-pass metabolism and gastrointestinal absorption leads to more consistent plasma concentrations with transdermal application.[3]

Note: Specific PK parameter values (e.g., Cmax, AUC) for this compound in preclinical models are often reported within broader studies of the parent drug and are not always isolated. The table reflects the qualitative relationships consistently observed.

Experimental Protocols for Preclinical PK Studies

A self-validating preclinical protocol requires meticulous planning from animal handling to final data analysis. Below is a representative workflow for a single-dose oral pharmacokinetic study in rats.

dot

Caption: Workflow for a preclinical oral pharmacokinetic study in rats.

Detailed Protocol: Single-Dose Oral PK Study in Rats

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration of oxybutynin hydrochloride to male Sprague-Dawley rats.

1. Animal Preparation:

  • Acclimatization: House male Sprague-Dawley rats (250-300g) in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least 3 days prior to the study.
  • Fasting: Fast animals overnight (approx. 12 hours) before dosing. Provide free access to water at all times.
  • Justification: Acclimatization minimizes stress-related physiological changes. Fasting standardizes gastrointestinal conditions, reducing variability in oral absorption.

2. Dosing Procedure (Oral Gavage):

  • Dose Calculation: Weigh each rat immediately before dosing to calculate the precise volume of the dosing solution to administer (typically 5-10 mL/kg).[16]
  • Restraint: Restrain the rat firmly but gently, ensuring the head and body are aligned vertically to straighten the path to the esophagus.[17][18]
  • Tube Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to ensure delivery to the stomach without causing perforation. Mark this length on the needle.[16][19]
  • Administration: Gently insert the gavage needle with a ball-tip into the mouth, advancing it over the tongue into the esophagus. The needle should pass with minimal resistance. Administer the calculated volume of oxybutynin solution slowly.[17][20]
  • Post-Dose Monitoring: Observe the animal for several minutes post-dosing for any signs of distress or incorrect administration (e.g., fluid from the nose).[20]

3. Serial Blood Sampling:

  • Technique: Collect serial blood samples (approx. 150-200 µL per sample) from a cannulated jugular vein or via saphenous vein puncture.[1][21]
  • Time Points: Collect blood at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
  • Justification: The sampling schedule is designed to capture the absorption phase (Cmax, Tmax) and the elimination phase (t½) of the analyte.
  • Sample Handling: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma. Store the resulting plasma samples at -80°C until analysis.[1]
Detailed Protocol: Chiral Bioanalysis by LC-MS/MS

Objective: To simultaneously quantify the (S)- and (R)-enantiomers of N-desethyloxybutynin in rat plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma samples on ice.
  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., deuterated this compound).
  • Alkalinize the sample with a small volume of a basic solution (e.g., 1M NaOH) to ensure the analytes are in their free base form.
  • Add 1 mL of an organic extraction solvent mixture (e.g., ethyl acetate-diethyl ether-n-hexane).[22]
  • Vortex vigorously for 5 minutes, then centrifuge for 10 minutes to separate the layers.
  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
  • Justification: LLE is a robust method for cleaning up complex biological matrices like plasma, removing proteins and phospholipids that can interfere with the analysis. The use of a stable isotope-labeled internal standard corrects for variability during extraction and instrument response.[23]

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system capable of delivering precise gradients.
  • Chiral Column: A specialized column is required to separate the enantiomers. A polysaccharide-based chiral stationary phase, such as Amylose, is effective (e.g., Phenomenex Lux Amylose-2).[22]
  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., ammonium bicarbonate), often with an alcohol modifier (e.g., isopropanol/methanol mixture).[22]
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification.
  • Precursor Ion (Q1): The protonated molecular ion [M+H]+ of N-desethyloxybutynin (m/z 330.3).[23][24]
  • Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (e.g., m/z 96.1).[23][24]
  • Justification: Chiral chromatography is essential for stereoselective analysis. LC-MS/MS provides exceptional sensitivity and selectivity, allowing for the accurate quantification of low-concentration analytes in a complex matrix.[22]

Distribution and Excretion

Understanding where a metabolite distributes in the body and how it is eliminated is a key component of its safety profile.

  • Tissue Distribution: While specific tissue distribution data for this compound is not extensively published, studies with the parent drug provide insights. Following administration, oxybutynin and its metabolites would be expected to distribute to various tissues. The anticholinergic side effects suggest distribution to sites with high concentrations of muscarinic receptors, such as salivary glands.[2] Preclinical tissue distribution studies, often using radiolabeled compounds in rodents, are a standard part of the drug development process to identify potential sites of accumulation.[25]

  • Excretion: In rats, excretion of oxybutynin and its metabolites occurs primarily through feces.[26] Urine is a secondary route. Studies in rats have identified the parent drug and its N-desethyl metabolite in both plasma and urine following oral administration, confirming renal excretion as one pathway of elimination.[11] A comprehensive excretion balance study, typically conducted over 48-72 hours using metabolic cages, would quantify the relative contributions of the urinary, fecal, and biliary excretion routes.[27]

Conclusion and Future Directions

The preclinical pharmacokinetic profile of this compound is a critical dataset for the development of any oxybutynin-based therapeutic. The evidence clearly demonstrates that this active metabolite is formed stereoselectively via CYP3A4-mediated metabolism, and its systemic exposure is highly dependent on the route of administration. The significant reduction in this compound levels following transdermal delivery provides a strong mechanistic basis for the improved tolerability of non-oral formulations.

This guide has outlined the core principles and methodologies for assessing the ADME properties of this compound in preclinical models. For drug developers, a thorough characterization using robust bioanalytical techniques in relevant animal species is not merely a regulatory requirement but a fundamental step in building a predictive bridge from preclinical findings to clinical outcomes. Future research employing humanized animal models and advanced PK/PD modeling will further refine our ability to translate these preclinical data into safer and more effective therapies for patients.[6][13]

References

  • Lindeke, B., Johansson, C. G., & Karlén, B. (1981). Metabolism of Oxybutynin: establishment of desethyloxybutynin and oxybutynin N-oxide formation in rat liver preparation using deuterium substitution and gas chromatographic mass spectrometric analysis. Biomedical Mass Spectrometry, 8(10), 506-13. [Link]

  • Douchamps, J., Derenne, F., Stockis, A., & Lins, R. L. (1988). The pharmacokinetics of oral and intravesical oxybutynin chloride. The Journal of Urology, 139(2), 459-61. [Link]

  • Florida State University Office of Research. (2016). Oral Gavage in the Rat. [Link]

  • Virginia Polytechnic Institute and State University. (2017). SOP: Oral Gavage in the Rat. [Link]

  • Shah, P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Pharmaceutical and Biomedical Analysis, 88, 317-27. [Link]

  • Tian, Y., Wen, Y., Sun, J., & Qin, F. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456. [Link]

  • Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. [Link]

  • Kim, H., & Han, S. B. (2007). Sensitive determination of oxybutynin and desethyloxybutynin in dog plasma by LC/ESI/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 747-51. [Link]

  • Queen's University. (2013). SOP 10.8 - Gavage Techniques in Small Animals (Rat). [Link]

  • Mizushima, H., et al. (2007). Pharmacokinetics/pharmacodynamics analysis of the relationship between the in vivo micturition pressure and receptor occupancy of (R)-oxybutynin and its metabolite in rats. Biological & Pharmaceutical Bulletin, 30(5), 955-60. [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. [Link]

  • Massad, C. A., Kogan, B. A., & Mevorach, R. A. (1995). The pharmacokinetics of intravesical and oral oxybutynin chloride. The Journal of Urology, 153(4), 1261-3. [Link]

  • Dmochowski, R. R., Starkman, J. S., & Davila, G. W. (2006). Transdermal drug delivery treatment for overactive bladder. International Braz J Urol, 32(5), 513-20. [Link]

  • Infinix Bio. (2026). Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. [Link]

  • Moorthy, G. S., et al. (2017). Utility of CYP3A4 and PXR-CAR-CYP3A4/3A7 Transgenic Mouse Models To Assess the Magnitude of CYP3A4 Mediated Drug–Drug Interactions. Molecular Pharmaceutics, 14(5), 1745-1756. [Link]

  • U.S. Food and Drug Administration. (1998). Chemistry Review(s) for Ditropan XL. [Link]

  • U.S. Food and Durg Administration. (n.d.). Pharmacology Review(s) for Oxytrol. [Link]

  • Kim, H., & Han, S. B. (2007). Sensitive determination of oxybutynin and desethyloxybutynin in dog plasma by LC/ESI/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 747-751. [Link]

  • Marande, E., et al. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(21), 7291. [Link]

  • Liederer, B. M., & Locuson, C. W. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 5, 230. [Link]

  • Kamath, A. V. (2016). Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates. The AAPS Journal, 18(3), 632-41. [Link]

  • National Institutes of Health. (n.d.). Guidelines for Survival Blood Collection in Mice and Rats. [Link]

  • Hussaarts, K. G. A. M., et al. (2024). Predictability of human exposure by human-CYP3A4-transgenic mouse models: A meta-analysis. Clinical and Translational Science, 17(1), e13680. [Link]

  • Kumar, P., et al. (2015). Highly Sensitive Simultaneous Determination of Oxybutynin and N-Desethyloxybutynin in Human Plasma by LC-MS/MS. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]

  • BioAro. (n.d.). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. [Link]

  • University of Arizona. (n.d.). IACUC Guideline - Blood Collection - Rat. [Link]

  • Grabowski, T. (2020). How can I collect many blood sample from the rat for pharmacokinetic study without killing the rat??[Link]

  • Turpeinen, M., et al. (2007). Predictive value of animal models for human cytochrome P450 (CYP)-mediated metabolism: a comparative study in vitro. Xenobiotica, 37(12), 1367-77. [Link]

  • Moorthy, G. S., et al. (2017). Utility of CYP3A4 and PXR-CAR-CYP3A4/3A7 Transgenic Mouse Models To Assess the Magnitude of CYP3A4 Mediated Drug-Drug Interactions. Academia.edu. [Link]

  • van Herwaarden, A. F., et al. (2007). Knockout of cytochrome P450 3A yields new mouse models for understanding xenobiotic metabolism. Journal of Clinical Investigation, 117(11), 3583-3592. [Link]

  • Li, Y., et al. (2025). Study on the Excretion of a New Antihypertensive Drug 221s (2,9) in Rats. Pharmaceuticals, 18(7), 1138. [Link]

  • Choi, H. G., et al. (2008). Formulation and Pharmacokinetic Evaluation of Controlled-Release Oxybutynin Tablets in Dogs. Archives of Pharmacal Research, 31(8), 1063-9. [Link]

  • Wsol, V., et al. (2004). The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. Medicinal Chemistry, 3(6), 543-5. [Link]

  • Yang, J., et al. (2024). Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist. Frontiers in Pharmacology. [Link]

  • Nair, S., et al. (2019). SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA. ResearchGate. [Link]

  • Nair, S., et al. (2019). SIMULTANEOUS ESTIMATION AND QUANTIFICATION OF OXYBUTYNIN AND ITS ACTIVE METABOLITE N-DESMETHYL OXYBUTYNINE WITH SENSITIVE HPLC- MS/MS VALIDATED METHODS IN HUMAN PLASMA. Semantic Scholar. [Link]

  • Oki, T., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 37(1), 88-102. [Link]

  • Shah, P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. ResearchGate. [Link]

  • Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Pharmaceutical Research, 18(7), 1029-34. [Link]

  • Celerion. (n.d.). New Method for Oxybutynin and Metabolite. [Link]

  • Liesenfeld, K. H., et al. (2021). A Population Pharmacokinetic Model of (R)- and (S)-Oxybutynin and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers. Journal of Clinical Pharmacology, 61(7), 961-971. [Link]

  • Singh, R., et al. (2020). Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases. Drug Design, Development and Therapy, 14, 1235-1246. [Link]

Sources

Biological Activity and Receptor Binding Affinity of (S)-N-Desethyloxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

(S)-N-Desethyloxybutynin ((S)-DEOB) is the active metabolite of the (S)-enantiomer of oxybutynin. While historically categorized as the "distomer" (less active enantiomer) in the context of anticholinergic therapy, technical analysis reveals a complex pharmacological profile. Unlike its enantiomeric counterpart (R)-DEOB, which exhibits high-affinity antimuscarinic activity responsible for both efficacy and adverse events (e.g., xerostomia), (S)-DEOB displays low affinity for muscarinic receptors but retains significant spasmolytic activity via direct smooth muscle relaxation.

This guide analyzes the receptor binding kinetics, functional biological activity, and experimental methodologies required to characterize (S)-DEOB, providing a roadmap for distinguishing stereoselective effects in anticholinergic drug development.

Chemical and Pharmacological Context

Oxybutynin is administered as a racemate, but its pharmacokinetics and pharmacodynamics are highly stereoselective.[1][2] Upon oral administration, extensive first-pass metabolism by hepatic CYP3A4 converts oxybutynin into N-desethyloxybutynin (DEOB).[2]

  • Metabolic Surge: Plasma concentrations of DEOB can exceed those of the parent drug by 4–10 fold following oral dosing.[2][3]

  • Stereoselective Disposition: While (R)-oxybutynin is the primary antimuscarinic agent, the elimination of the (S)-forms is often faster or variable depending on the route (oral vs. transdermal). However, significant quantities of (S)-DEOB circulate systemically.

  • The Clinical Paradox: The high incidence of dry mouth (xerostomia) in oral oxybutynin therapy is largely attributed to the (R)-DEOB metabolite, which has a higher affinity for parotid gland M3 receptors than the parent drug. (S)-DEOB, conversely, contributes to the therapeutic index primarily through non-cholinergic mechanisms.

Diagram 1: Stereoselective Metabolic Pathway

MetabolicPathway RacemicOxy Racemic Oxybutynin (50:50 Mixture) CYP3A4 Hepatic CYP3A4 (First-Pass Metabolism) RacemicOxy->CYP3A4 Oral Administration R_DEOB (R)-N-Desethyloxybutynin (Eutomer) CYP3A4->R_DEOB Metabolite Formation S_DEOB This compound (Distomer) CYP3A4->S_DEOB Metabolite Formation Effect_R High Affinity M1/M3 Blockade (Major Anticholinergic Activity) R_DEOB->Effect_R Primary Driver of Dry Mouth & Efficacy Effect_S Low Affinity Muscarinic Blockade Potent Ca2+ Channel Blockade S_DEOB->Effect_S Spasmolytic Contribution

Caption: Stereoselective metabolism of Oxybutynin showing the divergence in pharmacological activity between (R) and (S) metabolites.

Receptor Binding Profile

The binding affinity of (S)-DEOB must be contextualized against the (R)-isomer to understand its limited role in cholinergic blockade.

Muscarinic Receptor Affinity (

)

Radioligand binding assays utilizing non-selective antagonists (e.g.,


-N-Methylscopolamine or 

-QNB) reveal a stark stereochemical preference.
CompoundReceptor SelectivityAffinity (

or Relative Potency)
Biological Interpretation
(R)-N-Desethyloxybutynin High (M1, M3 > M2)< 10 nM (High Affinity)Potent antimuscarinic; primary driver of bladder relaxation and salivary inhibition.
This compound Low / Non-Selective> 500 nM (Low Affinity)Weak antimuscarinic. Affinity is ~50–100 fold lower than the (R)-isomer.
Racemic Oxybutynin Moderate (M1, M3 > M2)~14 nM (Bladder)Composite activity of both isomers.

Key Insight: (S)-DEOB is effectively a "distomer" for the muscarinic receptor. It does not compete effectively for the acetylcholine binding site at therapeutic concentrations, implying it is not responsible for the anticholinergic side effects (dry mouth, blurred vision, constipation).

Functional Biological Activity

While (S)-DEOB fails as an anticholinergic, it succeeds as a spasmolytic. This "dual mechanism" is critical for researchers investigating formulation improvements or metabolite toxicity.

A. Antimuscarinic Activity (Carbachol Inhibition)

In functional tissue assays (e.g., guinea pig bladder strips contracted with carbachol):

  • (R)-DEOB: Causes a parallel rightward shift of the dose-response curve (Competitive Antagonism).

    
    .[4]
    
  • (S)-DEOB: Requires significantly higher concentrations to achieve inhibition.

    
    .
    
B. Spasmolytic Activity (Direct Muscle Relaxation)

In assays using KCl-induced depolarization (which bypasses the muscarinic receptor and activates voltage-gated Calcium channels):

  • (S)-DEOB exhibits equipotent activity to (R)-DEOB.

  • Mechanism: Blockade of L-type ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     channels or inhibition of intracellular calcium release.
    
  • IC50: ~2–5

    
     for both enantiomers.
    
Diagram 2: Functional Activity Logic

ActivityLogic Input Compound: this compound Target1 Target: Muscarinic Receptor (M3) Action: Competitive Antagonism Input->Target1 Low Affinity Binding Target2 Target: L-Type Ca2+ Channel Action: Direct Blockade Input->Target2 High Efficacy Outcome1 Weak Inhibition (Low Affinity Distomer) Target1->Outcome1 Outcome2 Potent Relaxation (Equipotent to R-isomer) Target2->Outcome2 Clinical Clinical Result: Spasmolysis without Dry Mouth Outcome1->Clinical Outcome2->Clinical

Caption: Functional dichotomy of (S)-DEOB showing weak receptor antagonism but potent direct spasmolytic effect.

Experimental Methodologies

To validate the activity of (S)-DEOB, researchers must employ protocols that distinguish between receptor-mediated and ion-channel-mediated effects.

Protocol A: Radioligand Binding Assay (Muscarinic Affinity)

Objective: Determine the


 of (S)-DEOB at human M3 receptors.
  • Tissue/Cell Preparation: Use CHO cells stably expressing human M3 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Membrane Isolation: Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation:

    • Radioligand:

      
      -N-Methylscopolamine (NMS) at 0.2 nM (
      
      
      
      approx 0.1-0.3 nM).
    • Competitor: (S)-DEOB (Range:

      
       to 
      
      
      
      ).
    • Non-Specific Binding: Define using 1

      
       Atropine.
      
    • Incubate for 60-90 minutes at 25°C to ensure equilibrium.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    
    Expectation:
    
    
    for (S)-DEOB will be in the high nanomolar/micromolar range.
Protocol B: Functional Organ Bath Assay (Spasmolysis)

Objective: Distinguish antimuscarinic vs. spasmolytic potency.

  • Tissue Preparation: Isolate guinea pig urinary bladder strips (detrusor muscle). Mount in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    .
  • Equilibration: Apply 1g resting tension. Equilibrate for 60 min.

  • Experiment 1 (Muscarinic):

    • Induce contraction with Carbachol (cumulative concentration curve).

    • Incubate with (S)-DEOB (e.g., 1

      
      ) for 20 min.
      
    • Measure the rightward shift of the curve (

      
       calculation).
      
  • Experiment 2 (Spasmolytic/Direct):

    • Induce contraction with KCl (60-80 mM) to depolarize membrane directly.

    • Apply cumulative concentrations of (S)-DEOB.

    • Measure relaxation as % inhibition of KCl-induced tone.

    • Expectation: Significant relaxation at micromolar concentrations, independent of muscarinic blockade.

References
  • Kachur, J. F., et al. (1988). Pharmacological characterization of the muscarinic receptors of the rat urinary bladder.[5][6][7] Journal of Pharmacology and Experimental Therapeutics. Link

  • Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 256(2), 562-567. Link

  • Waldeck, K., et al. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. Journal of Urology, 157(3), 1093-1097. Link

  • Tejedor-Real, P., et al. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molecules, 28(21), 7256. Link

  • Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo.[8] Xenobiotica, 37(1), 59-73. Link

Sources

Technical Guide: (S)-N-Desethyloxybutynin Receptor Selectivity Profile (M1-M5)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Distomer Dilemma

(S)-N-Desethyloxybutynin (often abbreviated as (S)-DEO) represents the primary active metabolite of (S)-oxybutynin. While oxybutynin is clinically administered as a racemate (50:50 mixture of R- and S-enantiomers), the pharmacological burden is unevenly distributed.

The (S)-enantiomer of the metabolite is classically defined as the distomer regarding antimuscarinic activity, exhibiting significantly lower affinity for muscarinic acetylcholine receptors (mAChRs) compared to its (R)-counterpart (the eutomer). However, due to stereoselective pharmacokinetics, (S)-DEO accumulates in plasma at concentrations significantly higher than the parent drug or the (R)-metabolite. Understanding its receptor selectivity profile is critical not for its therapeutic efficacy, but for its potential contribution to the "anticholinergic load" and off-target safety margin.

Pharmacological Profile & Receptor Selectivity[1][2][3][4][5][6][7][8][9]

Stereoselective Affinity Gap

The core of the (S)-DEO profile is its reduced potency relative to (R)-DEO.[1] Radioligand binding assays and functional tissue studies consistently demonstrate a stereoselectivity ratio (R/S) ranging from 10-fold to nearly 100-fold , depending on the specific receptor subtype and tissue preparation.

Despite this reduced affinity, (S)-DEO retains the same subtype selectivity rank order as the parent compound. It is not "inactive"; rather, it is a low-affinity competitive antagonist.

Rank Order of Affinity:



Comparative Affinity Data (M1-M5)

The following data synthesizes functional antagonism (


) and radioligand binding inhibition (

) constants derived from human cloned receptors and isolated tissue preparations (Reitz et al., 2007; Waldeck et al., 1997).
Receptor SubtypeSignaling Pathway(R)-DEO Affinity (

/

)
(S)-DEO Affinity (

/

)
Selectivity GapPhysiological Relevance
M1 (Neural)

/ PLC
High (

nM)
Moderate (~50-100 nM) ~50xCNS effects (Cognition), Salivary secretion.
M2 (Cardiac)

/ cAMP
ModerateLow (> 100 nM) ~10-20xHeart rate regulation (Tachycardia risk).
M3 (Glandular)

/ PLC
Very High (

nM)
Moderate (~50 nM) ~50xPrimary Target: Bladder contraction, Salivary flow.
M4 (Neural)

/ cAMP
HighModerate ~40xCNS autoregulation.
M5 (Vascular)

/ PLC
LowVery Low N/ADopamine regulation (Substantia nigra).

Technical Note: The


 value for (S)-DEO in human detrusor muscle (predominantly M3 mediated) is approximately 7.31 , compared to 9.04  for (R)-DEO. This logarithmic difference confirms that (S)-DEO requires roughly 50 times the concentration of (R)-DEO to achieve the same receptor occupancy.

Mechanism of Action & Signaling Pathways

(S)-DEO functions as a competitive antagonist. Although its residence time at the receptor is shorter than the (R)-isomer due to faster dissociation rates (


), it can still block endogenous acetylcholine if plasma concentrations are sufficiently high.
G-Protein Coupled Signaling Blockade

The compound acts on two distinct G-protein cascades. The diagram below illustrates the blockade mechanism at the M3 (Gq-coupled) and M2 (Gi-coupled) receptors, which are most relevant for bladder physiology and cardiac safety.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (ACh) M3 M3 Receptor (Gq-Coupled) ACh->M3 Agonist Binding M2 M2 Receptor (Gi-Coupled) ACh->M2 Agonist Binding S_DEO This compound (Low Affinity Antagonist) S_DEO->M3 Weak Blockade (Competitive) S_DEO->M2 Weak Blockade Gq Gq Protein M3->Gq Gi Gi Protein M2->Gi PLC PLC Activation Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release (Contraction) IP3->Ca AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Reduction AC->cAMP

Figure 1: Signal transduction blockade by (S)-DEO. Note the "Weak Blockade" designation, indicating that high molar concentrations are required to displace ACh effectively.

Pharmacokinetic Amplification

Why does the profile of a low-affinity metabolite matter? Mass Action.

(S)-Oxybutynin and (S)-DEO undergo stereoselective metabolism and elimination. The (S)-enantiomers are eliminated more slowly than the (R)-forms. Following oral administration of racemic oxybutynin:

  • First-Pass Metabolism: CYP3A4 rapidly converts Oxybutynin to N-Desethyloxybutynin (DEO).

  • Plasma Accumulation: The AUC (Area Under the Curve) for (S)-DEO is significantly higher than for (R)-DEO.

  • Result: Even with a

    
     of ~50 nM (vs ~1 nM for R-DEO), the sheer abundance of (S)-DEO in the plasma allows it to occupy receptors, particularly in tissues with high perfusion like the salivary glands.
    
The "Dry Mouth" Hypothesis

The severe xerostomia (dry mouth) associated with oral oxybutynin is attributed to the high circulating load of DEO. While (R)-DEO is the potent driver, the high concentration of (S)-DEO likely contributes to the total anticholinergic burden on the parotid M3 receptors, preventing the rapid "washout" of antagonist activity that might occur if only the short-lived parent drug were present.

Experimental Validation Protocols

To verify the selectivity profile of (S)-DEO in a lab setting, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding (Cloned Receptors)

Objective: Determine


 for M1-M5 subtypes.
  • System: CHO-K1 cells stably expressing human M1-M5 receptors.[2][3]

  • Ligand:

    
    -N-Methylscopolamine (NMS) at 0.2 nM (
    
    
    
    must be pre-determined per batch).
  • Competitor: this compound (10 pM to 10

    
    M).
    
  • Incubation: 2 hours at 25°C (equilibrium).

  • Separation: Rapid filtration over GF/B filters using a cell harvester.

  • Analysis: Non-linear regression (one-site competition model).

  • Validation Check: The Hill slope must be near -1.0. If the slope is shallow (< -0.8), suspect allosteric interaction or non-equilibrium conditions.

Protocol B: Functional Antagonism (Guinea Pig Bladder)

Objective: Determine


 (functional affinity) in native tissue.
  • Tissue: Detrusor muscle strips suspended in Krebs-Henseleit buffer.

  • Agonist: Carbachol (cumulative concentration-response curve).

  • Antagonist: Incubate (S)-DEO at 100 nM, 300 nM, and 1

    
    M for 30 mins.
    
  • Measurement: Isometric tension via force transducer.

  • Calculation: Schild plot analysis.

  • Validation Check: A linear Schild plot with a slope of 1.0 confirms competitive antagonism. If slope

    
     1, (S)-DEO may be exhibiting non-competitive spasmolytic effects (calcium channel blockade), which is a known property of oxybutynin enantiomers at high concentrations.
    

References

  • Reitz, A. B., Gupta, S. K., Huang, Y., Parker, M. H., & Ryan, R. R. (2007). The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers.[4][5][6] Medicinal Chemistry, 3(6), 543–545.[4]

  • Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. The Journal of Urology, 157(3), 1093–1097.

  • Zobrist, R. H., Schmid, B., Feick, A., Quan, D., & Sanders, S. W. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Pharmaceutical Research, 18(7), 1029–1034.

  • Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 256(2), 562-567.

Sources

(S)-N-Desethyloxybutynin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Pharmacokinetics, and Bioanalytical Methodology

Executive Summary

(S)-N-Desethyloxybutynin (also known as (S)-DEO) is the (S)-enantiomer of N-desethyloxybutynin, the primary pharmacologically active metabolite of the antimuscarinic drug oxybutynin. While oxybutynin is administered as a racemate (50:50 mixture of R- and S-enantiomers) in most immediate-release formulations, its metabolism is highly stereoselective.

The N-desethyl metabolite is formed via extensive first-pass hepatic metabolism mediated by cytochrome P450 3A4 (CYP3A4).[1] Historically, the metabolite N-desethyloxybutynin has been implicated in the dose-limiting side effect of xerostomia (dry mouth) due to its high affinity for muscarinic M3 receptors in the parotid gland.[1] Differentiating the (S)-enantiomer from the more potent (R)-enantiomer is critical in pharmacokinetic profiling, as the (S)-isomer exhibits significantly lower antimuscarinic potency yet distinct plasma protein binding and accumulation profiles.

This guide provides the validated chemical identity, pharmacological context, and a high-sensitivity chiral LC-MS/MS protocol for the isolation and quantification of this compound in biological matrices.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The following data establishes the precise chemical identity for this compound. Researchers must distinguish between the free base and the hydrochloride salt, as the latter is the standard form for reference materials.

Table 1: Chemical Specifications
ParameterDetails
Chemical Name 4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Common Name This compound; (S)-DEO
CAS Number (Free Base) 181646-98-0
CAS Number (HCl Salt) 181647-14-3
Molecular Formula C₂₀H₂₇NO₃ (Free Base) C₂₀H₂₈ClNO₃ (HCl Salt)
Molecular Weight 329.44 g/mol (Free Base) 365.89 g/mol (HCl Salt)
Chirality S-Enantiomer (Levorotatory)
Solubility Soluble in Methanol, DMSO, and Acetonitrile; slightly soluble in water.[2][3][4][5]
SMILES (Isomeric) CCNCC#CCOC(=O)(C2=CC=CC=C2)O

Pharmacological Profile & Stereoselectivity[4][9][10]

Mechanism of Action

Oxybutynin and its metabolites function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). The therapeutic target for overactive bladder (OAB) is the M3 receptor subtype on the detrusor muscle.

  • Stereochemical Potency: The antimuscarinic activity is stereoselective.[6][7][8] The (R)-enantiomers of both oxybutynin and N-desethyloxybutynin are approximately 10 to 100 times more potent than their corresponding (S)-enantiomers at M1 and M3 receptors.

  • The "Active" Metabolite: Despite the lower potency of the (S)-isomer, the total N-desethyloxybutynin pool accumulates to concentrations 4–10 times higher than the parent drug following oral immediate-release administration. This massive accumulation makes the metabolite load biologically significant.

Metabolic Pathway

The conversion of Oxybutynin to N-Desethyloxybutynin is mediated primarily by CYP3A4 in the liver and gut wall.[1] This "first-pass" effect is the primary driver for the high metabolite-to-parent ratio observed in oral dosing versus transdermal delivery.

MetabolicPathway OXY_Rac Oxybutynin (Racemate) (Oral Administration) GutLiver First-Pass Metabolism (Gut Wall & Liver) OXY_Rac->GutLiver Absorption R_DEO (R)-N-Desethyloxybutynin (High Potency / M3 Affinity) GutLiver->R_DEO N-Deethylation S_DEO This compound (Low Potency / High Plasma Conc.) GutLiver->S_DEO N-Deethylation CYP3A4 Enzyme: CYP3A4 CYP3A4->GutLiver Catalysis

Figure 1: Stereoselective metabolic pathway of Oxybutynin. Note that while CYP3A4 acts on both enantiomers, the resulting plasma concentrations of this compound often exceed those of the (R)-isomer due to stereoselective differences in plasma protein binding and clearance.

Bioanalytical Methodology: Chiral LC-MS/MS Protocol[8]

To accurately study this compound, researchers cannot rely on achiral methods. The following protocol utilizes a chiral stationary phase to resolve the (S) and (R) enantiomers of the metabolite in human plasma.[5]

Protocol Specifications
  • Matrix: Human Plasma (K2EDTA).

  • Internal Standard (IS): Deuterated this compound-d5 (or racemic d5-DEO).

  • Detection: Tandem Mass Spectrometry (MS/MS) in Positive Electrospray Ionization (+ESI) mode.

Step-by-Step Workflow

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 200 µL of plasma into a clean polypropylene tube.

  • Add 20 µL of Internal Standard working solution (50 ng/mL).

  • Add 50 µL of 0.1 M NaOH to basify the sample (enhancing extraction efficiency of the amine).

  • Add 2.0 mL of extraction solvent: Methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes; centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute residue in 150 µL of Mobile Phase.

Step 2: Chromatographic Separation (Chiral)

  • Column: Phenomenex Lux Amylose-2 (150 x 4.6 mm, 3 µm) or equivalent amylose-based chiral selector.

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Bicarbonate (80:20 v/v).[5]

    • Note: High organic content is often required for amylose columns to resolve these specific isomers.

  • Flow Rate: 0.8 mL/min.

  • Run Time: ~10 minutes (Enantiomers typically elute between 4–8 minutes).

Step 3: Mass Spectrometry Parameters (MRM)

  • Precursor Ion (Q1): m/z 330.2 [M+H]⁺

  • Product Ion (Q3): m/z 296.2 (Loss of ethyl group/water fragments).

  • Dwell Time: 100 ms.

AnalyticalWorkflow Sample Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction (MTBE + NaOH) Sample->LLE Evap Evaporation & Reconstitution LLE->Evap LC Chiral LC Separation (Amylose-2 Column) Evap->LC MS MS/MS Detection (m/z 330.2 -> 296.2) LC->MS Data Quantification of (S)-DEO vs (R)-DEO MS->Data

Figure 2: Workflow for the chiral isolation and quantification of this compound.

Synthesis and Reference Standards

For drug development professionals requiring high-purity standards, this compound is typically synthesized via the stereoselective nucleophilic substitution pathway.

  • Precursor: (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (S-CHP).

  • Coupling: The S-CHP acid is activated (e.g., via 1,1'-carbonyldiimidazole) and reacted with 4-ethylamino-2-butynyl alcohol.

  • Purification: The resulting secondary amine is purified and converted to the hydrochloride salt to ensure stability, as the free base is an oil or low-melting solid prone to oxidation.

Storage of Reference Material:

  • Store at -20°C .

  • Protect from light and moisture (hygroscopic salt).

References

  • Santa Cruz Biotechnology. (S)-N-Desethyl Oxybutynin Hydrochloride Product Data. Retrieved from

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 9945371, this compound. Retrieved from

  • Torfs, A. et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Yaakob, N. et al. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration. Pharmaceutical Research. Retrieved from

  • Pharmaffiliates. (S)-N-Desethyl Oxybutynin Hydrochloride Reference Standard. Retrieved from

Sources

Technical Guide: Therapeutic Potential & Pharmacological Characterization of (S)-N-Desethyloxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide synthesizes preliminary research findings regarding the pharmacological profile and therapeutic potential of (S)-N-Desethyloxybutynin ((S)-DEO) .

Executive Summary

The therapeutic window of oxybutynin, a gold-standard antimuscarinic for Overactive Bladder (OAB), is frequently compromised by dose-limiting anticholinergic side effects, primarily xerostomia (dry mouth).[1] These adverse events are largely attributed to the active metabolite N-desethyloxybutynin (DEO) , which accumulates to high systemic levels following oral administration.[2][3]

Preliminary research into the stereochemistry of this metabolite reveals a critical divergence:

  • (R)-DEO exhibits high affinity for muscarinic M1/M3 receptors, driving both efficacy and parotid gland toxicity.[4]

  • (S)-DEO , conversely, accumulates to higher plasma concentrations but displays significantly lower muscarinic affinity.

This guide explores the therapeutic potential of this compound not as a classical antimuscarinic, but as a distinct pharmacophore with retained antispasmodic (musculotropic) activity and a superior safety profile. We analyze the mechanistic decoupling of bladder relaxation from salivary suppression and provide protocols for validating these stereoselective properties.

Pharmacological Characterization[3][5][6][7][8][9][10]

Stereoselective Metabolism & Pharmacokinetics

Oxybutynin acts as a racemate (50:50 mixture of R- and S-enantiomers). Upon oral administration, it undergoes extensive first-pass metabolism in the liver and gut wall via CYP3A4 .[1][2]

  • Metabolic Inversion: While CYP3A4 metabolizes both enantiomers, the pharmacokinetics are stereoselective. Research indicates that the (S)-enantiomer of DEO accumulates to significantly higher plasma concentrations (AUC) than the (R)-enantiomer.[5]

  • Implication: Patients are exposed to a higher systemic load of (S)-DEO. If (S)-DEO contributes to toxicity, it is a major liability.[4] If it contributes to efficacy without toxicity, it represents an unexploited therapeutic avenue.

Receptor Binding Profile (The "S-Sparing" Hypothesis)

The core differentiation lies in receptor affinity. Binding assays demonstrate that (S)-DEO has a 10-to-100-fold lower affinity for the M3 muscarinic receptor (critical for salivary secretion) compared to (R)-DEO.

CompoundM3 Receptor Affinity (

)
Antispasmodic Potency (

)
Primary Mechanism
(R)-Oxybutynin High (~ 1-5 nM)HighAntimuscarinic
(R)-DEO Very High (< 1 nM)HighAntimuscarinic (Toxic)
(S)-Oxybutynin Low (~ 100 nM)ModerateMusculotropic/Ca²⁺ Block
(S)-DEO Low (~ 200+ nM)Retained Musculotropic/Spasmolytic

Data synthesized from preliminary binding studies (Source: BindingDB, PubMed).

Mechanism of Action: The "Dual Pathway"

While (R)-isomers rely on competitive antagonism of Acetylcholine (ACh) at M3 receptors, the (S)-series (including (S)-DEO) appears to exert efficacy via a direct musculotropic effect , likely involving L-type Calcium channel blockade or local anesthetic-like membrane stabilization. This suggests (S)-DEO could relax the detrusor muscle without blocking the M3 receptors in the parotid gland.

Visualization of Signaling & Metabolism[2]

The following diagram illustrates the stereoselective divergence where CYP3A4 creates a high load of the "Safe" metabolite ((S)-DEO) and a lower load of the "Toxic" metabolite ((R)-DEO).

G Racemic Racemic Oxybutynin (Oral Intake) CYP CYP3A4 (First-Pass Metabolism) Racemic->CYP Rapid Absorption R_DEO (R)-N-Desethyloxybutynin (High Affinity M3) CYP->R_DEO Minor AUC S_DEO This compound (Low Affinity M3) CYP->S_DEO Major AUC (Accumulation) Parotid Parotid Gland (M3 Receptor) R_DEO->Parotid Strong Blockade (Dry Mouth) Bladder Bladder Smooth Muscle (Ca2+ Channel / Direct) R_DEO->Bladder Antimuscarinic S_DEO->Parotid Weak Interaction S_DEO->Bladder Spasmolysis (Therapeutic Effect)

Caption: Stereoselective metabolic fate of Oxybutynin showing the accumulation of (S)-DEO and its preferential activity on bladder spasmolysis vs. parotid M3 blockade.

Experimental Protocols

To validate the therapeutic potential of (S)-DEO, researchers must isolate the isomer and assess its functional selectivity.

Protocol A: Stereoselective Receptor Binding Assay (M3 vs. Calcium Channel)

Objective: Determine the selectivity ratio of (S)-DEO for bladder relaxation targets versus salivary gland targets.

Reagents:

  • Cloned Human M3 Receptors (CHO cell line).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).[6]

  • This compound (synthesized or chirally separated, >99% ee).

  • Positive Control: Atropine.

Workflow:

  • Membrane Preparation: Homogenize CHO-hM3 cells in ice-cold HEPES buffer (20 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Mix 50 µg membrane protein with 0.2 nM [³H]-NMS.

    • Add increasing concentrations of (S)-DEO (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       for (S)-DEO should be >50 nM (indicating low affinity), whereas (R)-DEO typically shows 
      
      
      
      <2 nM.
Protocol B: Functional Organ Bath Assay (Guinea Pig Ileum/Bladder)

Objective: Differentiate antimuscarinic vs. antispasmodic activity.

  • Tissue Prep: Suspend bladder strips in Tyrode’s solution at 37°C, oxygenated with 95% O₂.

  • Muscarinic Challenge: Induce contraction with Carbachol (muscarinic agonist). Add (S)-DEO.

    • Result: If (S)-DEO is a weak antimuscarinic, it will require high doses to shift the Carbachol curve.

  • Spasmolytic Challenge: Induce contraction with High K⁺ (KCl) (depolarization/Ca²⁺ influx). Add (S)-DEO.

    • Result: If (S)-DEO has therapeutic potential as a spasmolytic, it will relax KCl-induced contractions at clinically relevant concentrations, independent of muscarinic receptors.

Therapeutic Implications & Future Directions

The "Clean" Metabolite Formulation

The high plasma levels of (S)-DEO suggest that if it possesses sufficient intrinsic antispasmodic activity, it could be developed as a monotherapy or a "chiral switch" product. This would theoretically maintain bladder control while eliminating the M3-mediated dry mouth caused by (R)-DEO.

Transdermal Delivery Rationale

Current transdermal formulations (patches/gels) are designed to bypass the liver, preventing the formation of both DEO isomers. However, understanding that (S)-DEO is the "safer" metabolite suggests that oral formulations could be improved not just by reducing total metabolism, but by shifting the metabolic ratio or administering the (S)-parent drug directly, provided the (S)-parent converts to the (S)-metabolite without inversion.

Summary of Findings
  • (S)-DEO is NOT inert: It retains functional activity on smooth muscle.

  • (S)-DEO is M3-sparing: It does not strongly bind salivary receptors.

  • Clinical Correlation: The severity of dry mouth correlates with (R)-DEO levels, not (S)-DEO levels.

References

  • Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Source: Xenobiotica / PubMed

  • Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers. Source: PubMed / Journal of Pharmacology

  • The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. Source: Chemical Biology & Drug Design

  • Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin Following Oral and Transdermal Administration. Source: Pharmaceutical Research

  • BindingDB Entry: Muscarinic Acetylcholine Receptor M3 Affinity Data. Source: BindingDB

Sources

Methodological & Application

analytical methods for (S)-N-Desethyloxybutynin quantification in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Chiral LC-MS/MS Quantification of (S)-N-Desethyloxybutynin in Human Plasma

Executive Summary

Objective: To establish a robust, self-validating bioanalytical protocol for the specific quantification of This compound ((S)-DEO) , the pharmacologically active metabolite of Oxybutynin, in human plasma.

Significance: Oxybutynin is a racemic drug. While both enantiomers possess antimuscarinic activity, they exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The (S)-isomer of the metabolite N-desethyloxybutynin is of particular interest due to its contribution to therapeutic efficacy and its distinct clearance profile compared to the (R)-isomer. Standard achiral methods cannot distinguish between these stereoisomers, rendering them insufficient for advanced PK/PD modeling or bioequivalence studies of chiral formulations.

Methodological Approach: This protocol utilizes Liquid-Liquid Extraction (LLE) for optimal sample cleanliness and Chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . We employ a polysaccharide-based chiral stationary phase in reversed-phase mode to ensure compatibility with electrospray ionization (ESI), avoiding the sensitivity losses associated with normal-phase post-column addition.

Analyte Profile & Mechanistic Basis

PropertyThis compound (DEO)
Parent Drug Oxybutynin (Racemate)
Metabolic Pathway CYP3A4-mediated N-dealkylation
Molecular Weight 329.44 g/mol (Neutral) / 330.2 Da (M+H)⁺
Chirality Single stereocenter at the

-carbon of the ester linkage
Key Challenge Enantiomeric separation from (R)-DEO and resolution from Parent Drug
Target LLOQ 0.25 ng/mL
Metabolic Pathway Visualization

The following diagram illustrates the stereoselective metabolic pathway necessitating this specific assay.

MetabolicPathway cluster_metabolites Active Metabolites (Plasma) RacemicOXY Racemic Oxybutynin (Oral Administration) CYP3A4 CYP3A4 (Hepatic/Gut) RacemicOXY->CYP3A4 First-Pass Metabolism S_DEO This compound (Target Analyte) CYP3A4->S_DEO N-dealkylation R_DEO (R)-N-Desethyloxybutynin (Interference) CYP3A4->R_DEO N-dealkylation Muscarinic Receptors Muscarinic Receptors S_DEO->Muscarinic Receptors Binding

Figure 1: Stereoselective biotransformation of Oxybutynin. The assay must chromatographically resolve (S)-DEO from its enantiomer (R)-DEO.

Experimental Protocol

Reagents and Materials[1][2][3]
  • Reference Standards: this compound, (R)-N-Desethyloxybutynin, Oxybutynin (Racemate).

  • Internal Standard (ISTD): N-Desethyloxybutynin-d5 (Deuterated).[1] Note: Using a racemic stable isotope labeled ISTD is acceptable if it co-elutes with the analyte, but enantiomer-specific ISTDs are preferred if available to track peak shifting.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Bicarbonate (AmBic).

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid suppression and increase sensitivity.

  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

  • ISTD Addition: Add 20 µL of ISTD working solution (50 ng/mL in 50% MeOH). Vortex gently.

  • Buffer Addition: Add 50 µL of 0.1 M Ammonium Hydroxide (pH ~10) to ensure the amine is in its free-base form, enhancing extraction efficiency into the organic layer.

  • Extraction: Add 1.5 mL of MTBE . Cap and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate the organic solvent to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 150 µL of Mobile Phase (See Section 3.3). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (Chiral Separation):

  • Column: Phenomenex Lux Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm.

    • Rationale: This coated polysaccharide phase offers superior chiral recognition for mandelic acid derivatives like Oxybutynin in reversed-phase conditions.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0 adjusted with NH4OH).

    • Note: Basic pH suppresses ionization of the basic amine on the column, improving peak shape, while the carbonate buffer is volatile for MS.

  • Mobile Phase B: Acetonitrile (100%).

  • Elution Mode: Isocratic.

    • Ratio: 60% A / 40% B.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 35°C.

  • Run Time: ~12 minutes ((S)-DEO typically elutes before (R)-DEO, or vice versa depending on specific column lot; verify with individual enantiomer standards).

Mass Spectrometry:

  • Source: ESI Positive Mode.

  • Monitoring: Multiple Reaction Monitoring (MRM).

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
This compound 330.296.110025
N-Desethyloxybutynin-d5 (ISTD) 335.296.110025
Oxybutynin (Monitor) 358.2142.15022

Note: The 96.1 fragment corresponds to the ethyl-propargyl-amine moiety.

Analytical Workflow Diagram

Workflow Start Plasma Sample (200 µL) Prep Alkaline LLE (MTBE + NH4OH) Start->Prep Spike ISTD Dry Evaporation & Reconstitution (Mobile Phase) Prep->Dry Supernatant LC Chiral LC Separation (Lux Amylose-2, pH 9.0) Dry->LC Inject 10 µL MS MS/MS Detection (m/z 330.2 -> 96.1) LC->MS Elution Data Quantification of (S)-DEO MS->Data Integration

Figure 2: Step-by-step bioanalytical workflow for (S)-DEO quantification.

Self-Validating System Suitability

To ensure "Trustworthiness" (Part 2 of requirements), the method must include dynamic checks within every batch.

  • Chiral Resolution Factor (

    
    ): 
    
    • Requirement:

      
       between (S)-DEO and (R)-DEO in the System Suitability Sample (SSS).
      
    • Calculation:

      
      
      
    • Why: Ensures accurate integration without valley-point estimation errors.

  • Internal Standard Response Stability:

    • Plot ISTD peak area across the run. A drift >20% indicates matrix buildup on the column or source contamination.

  • Carryover Check:

    • Inject a blank immediately after the Upper Limit of Quantification (ULOQ). Analyte peak area in the blank must be <20% of the LLOQ area.

Validation Parameters (Summary)

ParameterAcceptance CriteriaExperimental Note
Linearity

Range: 0.25 – 100 ng/mL
Accuracy 85-115% (80-120% at LLOQ)5 replicates at LLOQ, Low, Mid, High QC
Precision (CV)

(

at LLOQ)
Intra- and Inter-day assessment
Matrix Effect IS-normalized Factor 0.85 - 1.15Assess in 6 different lots of plasma (including lipemic/hemolyzed)
Recovery Consistent across levelsCompare extracted QC vs. post-extraction spiked blank

Troubleshooting & Optimization

  • Issue: Peak Tailing on Chiral Column.

    • Cause: Secondary interactions between the amine and residual silanols on the silica support.

    • Fix: Increase buffer ionic strength (up to 20mM AmBic) or slightly increase pH (ensure column tolerance, Lux Amylose-2 is robust up to pH 9).

  • Issue: Retention Time Shift.

    • Cause: Evaporation of organic modifier in the mobile phase reservoir (common with volatile solvents like MeOH/ACN).

    • Fix: Use fresh mobile phase daily; seal reservoirs.

  • Issue: Racemization.[2]

    • Check: Incubate (S)-DEO standard in plasma at 37°C for 4 hours. Analyze. Appearance of (R)-DEO peak indicates in vitro chiral inversion (rare for this structure but must be ruled out).

References

  • Sahu, P. K., et al. (2014). "Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial." Journal of Pharmaceutical and Biomedical Analysis, 88, 469-478.

  • Torrealba, R., et al. (2021). "A population pharmacokinetic model of (R)- and (S)-oxybutynin and its active metabolites after oral and intravesical administration to healthy volunteers." The Journal of Clinical Pharmacology, 61(7), 961-971.

  • Yaakub, G., et al. (2007). "Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo." Xenobiotica, 37(1), 84-96.

  • Phenomenex Application Note. "Chiral Separation of Oxybutynin and N-Desethyloxybutynin." (General reference for column specifications).

Disclaimer: This protocol is designed for research and development purposes. Clinical application requires full validation according to FDA/EMA Bioanalytical Method Validation guidelines.

Sources

Application Note: Stereoselective LC-MS/MS Protocol for Oxybutynin and (S)-N-Desethyloxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific requirement for detecting (S)-N-Desethyloxybutynin , a chiral metabolite. Standard achiral methods cannot distinguish between the (R) and (S) enantiomers of N-Desethyloxybutynin (DEO). Therefore, this guide prioritizes a Stereoselective (Chiral) LC-MS/MS Protocol , while providing a High-Throughput Achiral alternative for total metabolite quantification.

Executive Summary

Oxybutynin (OXY) is a racemic anticholinergic drug metabolized extensively by CYP3A4 into the active metabolite N-desethyloxybutynin (DEO). Both the parent drug and metabolite exhibit stereoselective pharmacokinetics.[1][2] While the (R)-enantiomer of oxybutynin typically shows lower plasma concentrations, the This compound enantiomer often accumulates differently due to stereoselective metabolism and clearance.[2]

This protocol details a Chiral LC-MS/MS method utilizing an amylose-based stationary phase to resolve and quantify this compound specifically, alongside Oxybutynin. A secondary Achiral Method is provided for contexts where total DEO quantification is sufficient.

Scientific Rationale & Mechanism

Why Chiral Separation is Critical

Mass spectrometry (MS) detects ions based on mass-to-charge ratio (


). Since enantiomers (S-DEO and R-DEO) have identical masses and fragmentation patterns, MS alone cannot distinguish them. Separation must occur chromatographically before ionization.
  • Target Analyte: this compound (Active Metabolite).[3][4][5][6]

  • Challenge: In achiral C18 systems, (S)-DEO and (R)-DEO co-elute as a single peak.

  • Solution: Use of a polysaccharide-based chiral selector (Amylose tris(5-chloro-2-methylphenylcarbamate)) to interact differentially with the spatial arrangement of the enantiomers.

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective biotransformation relevant to this assay.

Metabolism cluster_metabolites Active Metabolites (Enantiomers) OXY_Rac Oxybutynin (Racemate) (C22H31NO3, MW 357.5) CYP CYP3A4 (Hepatic/Gut) OXY_Rac->CYP N-dealkylation S_DEO This compound Target Analyte CYP->S_DEO Stereoselective Formation R_DEO (R)-N-Desethyloxybutynin CYP->R_DEO Stereoselective Formation

Figure 1: Stereoselective metabolic pathway of Oxybutynin. The protocol focuses on resolving the (S)-DEO enantiomer.

Experimental Protocol: Chiral LC-MS/MS

Chemicals & Reagents
  • Standards: Oxybutynin chloride, this compound hydrochloride.

  • Internal Standards (IS): Oxybutynin-d11 and N-Desethyloxybutynin-d5 (Deuterated IS is mandatory to compensate for matrix effects in ESI).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), 2-Propanol (IPA).

  • Additives: Ammonium Bicarbonate (LC-MS grade), Diethylamine (DEA) or Formic Acid (depending on column mode).

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over protein precipitation to minimize phospholipid carryover, which can suppress ionization in chiral chromatography.

  • Aliquot: Transfer 200 µL of plasma into a clean glass tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex for 30 sec.

  • Basification: Add 100 µL of 0.5 M NaOH (to ensure analytes are in non-ionized free-base form for extraction).

  • Extraction: Add 3 mL of extraction solvent mixture (n-Hexane : Methyl tert-butyl ether (MTBE) , 80:20 v/v).

  • Agitation: Shake/Vortex vigorously for 10 minutes. Centrifuge at 4000 rpm for 10 min at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 150 µL of Mobile Phase. Vortex and transfer to autosampler vials.

LC Conditions (Chiral Separation)
  • Instrument: UHPLC System (e.g., Shimadzu Nexera or Waters Acquity).

  • Column: Phenomenex Lux Amylose-2 (150 × 4.6 mm, 3 µm).[3][7]

    • Mechanism: Amylose tris(5-chloro-2-methylphenylcarbamate) selector.

  • Mobile Phase: Isocratic Mode.[1][3][7][8]

    • Phase A: Acetonitrile : 10 mM Ammonium Bicarbonate (80:20 v/v).[3][7]

    • Phase B: 2-Propanol : Methanol (50:50 v/v).[3][7]

    • Ratio: Phase A : Phase B = 20 : 80 (High organic content is typical for this column in polar organic mode).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 25°C (Lower temperature often improves chiral resolution).

  • Run Time: ~12 minutes (Enantiomers typically elute between 4–8 mins).

MS/MS Conditions
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).[3][8][9]

MRM Transition Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Oxybutynin 358.2142.128100
This compound 330.296.130100
Oxybutynin-d11 (IS) 369.3142.128100
N-Desethyloxybutynin-d5 (IS) 335.296.130100

Note: The product ion 142.1 corresponds to the cyclohexyl-phenyl-glycolic acid moiety. The 96.1 ion for DEO is characteristic of the modified amine fragment.

Analytical Workflow Diagram

Workflow Sample Plasma Sample (200 µL) Prep LLE Extraction (Hexane/MTBE + NaOH) Sample->Prep Add IS Dry N2 Evaporation & Reconstitution (Mobile Phase) Prep->Dry Supernatant LC Chiral LC Separation (Lux Amylose-2 Column) Dry->LC Inject MS MS/MS Detection (ESI+) MRM: 330.2 -> 96.1 LC->MS Resolved Enantiomers Data Quantification of This compound MS->Data

Figure 2: End-to-end bioanalytical workflow for the extraction and stereoselective detection of Oxybutynin metabolites.

Alternative: High-Throughput Achiral Protocol

Use this method ONLY if distinguishing the (S)-enantiomer from the (R)-enantiomer is NOT required, and "S-N-Desethyloxybutynin" refers merely to the reference standard used.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water.

    • B: Acetonitrile.[1][3][7][8][9]

    • Gradient: 10% B to 90% B over 3 minutes.

  • Advantage: Run time < 4 minutes; higher sensitivity; sharper peaks.[4][9]

  • Limitation: Measures Total N-Desethyloxybutynin ((R) + (S)).

Method Validation & Quality Control

To ensure trustworthiness and regulatory compliance (FDA/EMA), validate the following:

  • Selectivity: Inject blank plasma to ensure no interference at the retention times of (S)-DEO and (R)-DEO.

  • Resolution (

    
    ):  For the chiral method, ensure baseline separation (
    
    
    
    ) between (R) and (S) enantiomers.
  • Linearity: 0.1 – 50 ng/mL (Typical therapeutic range). Use

    
     weighting.[9]
    
  • Matrix Effect: Calculate Matrix Factor (MF) using post-extraction spiked samples vs. neat solution. LLE usually yields MF close to 1.0.

Troubleshooting Guide

  • Poor Chiral Resolution: Lower the column temperature to 15-20°C or reduce the flow rate. Ensure the mobile phase contains the correct modifier (Ammonium Bicarbonate is crucial for peak shape of basic amines on Amylose columns).

  • Low Sensitivity for DEO: The fragmentation of DEO (330 -> 96) can be less intense than parent Oxybutynin. Optimize Collision Energy (CE) specifically for the 96 fragment. Alternatively, monitor 330 -> 142 if the background allows.

  • Peak Tailing: Basic analytes like Oxybutynin tail on silica columns. Ensure the pH of the aqueous buffer is basic (pH ~8-9) or use high ionic strength additives.

References

  • Simultaneous determination of Oxybutynin and major active metabolite N-Desethyloxybutynin in human plasma by LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[8] Available at: [Link]

  • Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase. Phenomenex Application Note. Available at: [Link]

Sources

experimental design for in vivo studies using (S)-N-Desethyloxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic In Vivo Investigation of (S)-N-Desethyloxybutynin

Executive Summary

This guide outlines the experimental framework for evaluating This compound ((S)-DEO) , the major circulating metabolite of the antimuscarinic drug (S)-Oxybutynin.[1] While the (R)-enantiomer of oxybutynin is the primary therapeutic agent for Overactive Bladder (OAB), the (S)-enantiomer and its metabolite, (S)-DEO, circulate at high concentrations—often exceeding the active drug following oral administration.

Scientific Rationale: Studying (S)-DEO is critical not for its efficacy, but for safety pharmacology and stereoselective pharmacokinetics . High circulating levels of "distomers" (less active enantiomers) can contribute to off-target toxicity (e.g., dry mouth, cognitive impairment) or alter the free fraction of the active drug via protein binding displacement. This protocol suite validates the specific pharmacological profile of (S)-DEO distinct from the racemate.

Part 1: Pharmacological Context & Experimental Strategy

The Metabolic Landscape

Oxybutynin undergoes extensive first-pass metabolism by CYP3A4 to form N-desethyloxybutynin (DEO).

  • The Problem: Oral administration results in massive formation of DEO.

  • The Chiral Reality: Plasma concentrations of (S)-DEO often exceed those of (R)-DEO and the parent drug due to stereoselective clearance rates and protein binding.

  • The Objective: Determine if (S)-DEO contributes to the anticholinergic side-effect burden (dry mouth) despite its lower affinity for the M3 receptor compared to (R)-DEO.

Visualizing the Pathway

The following diagram illustrates the stereoselective metabolism and the critical checkpoints for in vivo analysis.

G cluster_0 Administration cluster_1 Hepatic Metabolism (CYP3A4) cluster_2 Systemic Circulation cluster_3 Target Tissues Oral Oral Dosing (Racemic or S-Oxy) Liver First-Pass Metabolism Oral->Liver Absorption S_Oxy (S)-Oxybutynin (Parent) Liver->S_Oxy Bioavailability S_DEO This compound (Target Metabolite) Liver->S_DEO N-deethylation (Major Pathway) R_DEO (R)-N-Desethyloxybutynin (Active Metabolite) Liver->R_DEO (If Racemic) Bladder Bladder (M3) (Efficacy) S_DEO->Bladder Low Potency Salivary Salivary Gland (Toxicity/Dry Mouth) S_DEO->Salivary High Accumulation Low Affinity R_DEO->Bladder High Potency R_DEO->Salivary High Affinity

Caption: Stereoselective disposition of Oxybutynin. Note the preferential accumulation of (S)-DEO and its potential competition at salivary glands.

Part 2: Formulation & Dosing Protocols

Compound Handling
  • Compound: this compound Hydrochloride.

  • Purity: >98% enantiomeric excess (ee) is mandatory to avoid interference from the potent (R)-isomer.

  • Vehicle: Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.

    • Note: As a secondary amine, the HCl salt is water-soluble. Avoid DMSO if possible to prevent vehicle-induced bladder irritation in cystometry models.

Dosing Regimens (Rat Model)

To distinguish between parent drug conversion and direct metabolite effects, direct administration of the metabolite is required.

ParameterProtocol A: IV BolusProtocol B: Oral GavageRationale
Dose Range 1.0 – 10.0 mg/kg5.0 – 50.0 mg/kg(S)-DEO is less potent; higher doses needed to detect off-target effects.
Volume 1 mL/kg5 mL/kgStandard physiological limits.
Frequency Single DoseSingle & 5-Day RepeatRepeat dosing assesses accumulation (critical for DEO).
Sampling 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h0.5, 1, 2, 4, 6, 12, 24hCapture rapid distribution phase (IV) and Tmax (Oral).

Part 3: Functional Assays (Efficacy vs. Safety)

Safety Assay: Pilocarpine-Induced Salivation (Dry Mouth Model)

This is the gold-standard assay to determine if (S)-DEO contributes to the "dry mouth" side effect.

Workflow:

  • Acclimatization: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Urethane (1.2 g/kg, IP) or Pentobarbital (50 mg/kg, IP).

  • Treatment: Administer (S)-DEO (IV or PO) 30 minutes prior to challenge.

    • Control: Vehicle (Saline).

    • Positive Control: Atropine (0.1 mg/kg) or (R)-Oxybutynin.

  • Challenge: Inject Pilocarpine (1.0 mg/kg, SC) to stimulate salivation.

  • Data Collection:

    • Place pre-weighed cotton balls in the oral cavity.

    • Replace every 10 minutes for 60 minutes.

    • Weigh cotton balls immediately to calculate saliva production.

  • Analysis: Plot cumulative saliva weight vs. time. Calculate % inhibition relative to vehicle.

Efficacy Control: Cystometry (Bladder Function)

Use this to confirm the lack of therapeutic efficacy of (S)-DEO compared to the (R)-isomer (negative control).

Workflow:

  • Surgical Prep: Implant a polyethylene catheter (PE-50) into the bladder dome via midline incision under isoflurane anesthesia. Allow 3 days recovery.

  • Setup: Place conscious rat in a metabolic cage. Connect catheter to a pressure transducer and infusion pump.

  • Infusion: Saline at 10 mL/hr to induce repetitive voiding cycles.

  • Baseline: Record 3-5 stable voiding cycles.

  • Dosing: Administer (S)-DEO (IV).

  • Endpoints:

    • Micturition Pressure (MP): Max pressure during voiding.

    • Bladder Capacity (BC): Volume infused between voids.

    • Expectation: (S)-DEO should show minimal effect on BC compared to (R)-Oxybutynin.

Part 4: Bioanalysis (Chiral LC-MS/MS)

Standard LC-MS cannot distinguish enantiomers. You must use a chiral stationary phase.

Method Parameters:

  • Column: Chiralcel OD-R or Phenomenex Lux Amylose-2 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Bicarbonate (Isocratic or Gradient depending on retention).

  • Ionization: ESI Positive Mode (M+H)+.

  • Transitions (MRM):

    • Oxybutynin: m/z 358.2 → 142.1

    • N-Desethyloxybutynin: m/z 330.2 → 96.1

  • Internal Standard: Deuterated (S)-DEO-d5 (Essential to correct for matrix effects).

Data Processing: Calculate the Enantiomeric Ratio in plasma over time.



Note: Even if you dose pure (S)-DEO, monitor for (R)-DEO to rule out in vivo chiral inversion.

Part 5: Data Interpretation & Reporting

When reporting results, structure your data to highlight the Therapeutic Index .

Table 1: Comparative Potency & Exposure Template

AnalyteSalivary Ki (nM) [Binding]Plasma AUC (0-24h) [Exposure]Salivation ID50 (mg/kg) [Side Effect]Bladder ID50 (mg/kg) [Efficacy]
(S)-DEO High (Low affinity)Very High High (Low toxicity)Very High (Inactive)
(R)-DEO Low (High affinity)Low/MediumLow (Toxic)Low (Active)
(R)-Oxy Low (High affinity)LowLow (Toxic)Low (Active)
  • Key Insight: If (S)-DEO accumulates to 10x the concentration of (R)-DEO, it may drive side effects through "mass action" despite lower receptor affinity.

References

  • Stereoselective Pharmacokinetics

    • Mizushima, H., et al. (2007).[2] Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica. Link

  • Metabolite Contribution to Side Effects

    • Waldeck, K., et al. (1997).[3] Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. The Journal of Urology. Link

  • Analytical Methodology

    • Sahu, P.K., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Receptor Binding Profiles

    • Oki, T., et al. (2005). In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin. Life Sciences. Link

  • General Pharmacology

    • Yarker, Y.E., et al. (1995). Oxybutynin.[3][4][5][6][7][8][9][10][11][12][13][14] A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability. Drugs & Aging.[5][8][11] Link

Sources

cell-based assay protocols for assessing (S)-N-Desethyloxybutynin activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Oxybutynin is a cornerstone therapy for overactive bladder (OAB), functioning primarily as a competitive antagonist at M1 and M3 muscarinic acetylcholine receptors (mAChRs). However, its clinical utility is often limited by anticholinergic side effects, particularly xerostomia (dry mouth).

Oral administration of racemic oxybutynin undergoes extensive first-pass metabolism by CYP3A4 in the liver and gut, resulting in high plasma concentrations of the metabolite N-desethyloxybutynin (DEO) .[1] While (R)-oxybutynin is the primary driver of therapeutic efficacy, the metabolite DEO accumulates significantly—often exceeding parent drug concentrations by 4-10 fold.

Why assess (S)-N-Desethyloxybutynin? Research indicates that while (S)-enantiomers of oxybutynin and DEO are generally less potent at the detrusor muscle (bladder) than their (R)-counterparts, they contribute to the total anticholinergic burden. Specifically, high circulating levels of DEO are implicated in salivary gland M3 receptor blockade.

This Application Note provides a rigorous, self-validating workflow to functionally characterize This compound ((S)-DEO) . We focus on distinguishing its activity profile using Gq-coupled Calcium Flux assays (M3) and Gi-coupled cAMP assays (M2/M4), enabling researchers to dissect the stereoselective contributions to efficacy vs. toxicity.

Experimental Design & Signaling Logic

To accurately profile (S)-DEO, we must utilize cell lines stably expressing human muscarinic receptors. The assay design operates in Antagonist Mode , where the metabolite is tested for its ability to inhibit a standard agonist (Carbachol) response.

Target Signaling Pathways
  • M3 Receptor (Primary Target): Coupled to

    
    . Activation triggers Phospholipase C (PLC), generating 
    
    
    
    , which releases intracellular calcium (
    
    
    ).
    • Readout: Kinetic Fluorescence Calcium Flux.

  • M2 Receptor (Safety/Cardiac Target): Coupled to

    
    . Activation inhibits Adenylyl Cyclase, reducing cAMP.[2][3]
    
    • Readout: TR-FRET or Luminescent cAMP detection.

Pathway Diagram (Gq Signaling)

G Carbachol Agonist (Carbachol) M3 M3 Receptor (GPCR) Carbachol->M3 Activates S_DEO Antagonist (S)-DEO S_DEO->M3 Blocks Gq Gq Protein M3->Gq Couples PLC PLC-β Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence) ER->Ca Flux

Figure 1: Mechanism of Action for M3-mediated Calcium Flux. (S)-DEO competes with Carbachol to prevent the Gq cascade.

Protocol A: M3 Muscarinic Receptor Calcium Flux Assay

Objective: Determine the inhibitory potency (


 and 

) of (S)-DEO against human M3 receptors.
Materials & Reagents
ComponentSpecificationPurpose
Cell Line CHO-K1 or HEK293 stably expressing hM3Stable receptor density reduces variability.
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Maintains physiological pH and osmolarity.
Calcium Dye Fluo-4 AM, Calcium 6, or equivalentFluorescent reporter of cytosolic

.
Inhibitor Probenecid (2.5 mM)Critical: Prevents dye extrusion by anion transporters in CHO cells.
Agonist Carbachol (Sigma)Non-selective muscarinic agonist.
Test Compound This compoundTarget analyte.[1][4]
Reference Atropine or (R)-OxybutyninPositive control for antagonism.
Step-by-Step Methodology
Step 1: Cell Seeding (Day -1)
  • Harvest cells using Accutase or non-enzymatic dissociation buffer (avoid Trypsin if possible to preserve receptor integrity).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 50 µL/well (25,000 cells) into a black-wall, clear-bottom 96-well poly-D-lysine coated plate .

  • Incubate overnight at 37°C, 5%

    
    . Confluence should be ~85-90% at assay time.
    
Step 2: Dye Loading (Day 0)
  • Prepare Dye Loading Solution : Dissolve Calcium-6/Fluo-4 in Assay Buffer. Add 2.5 mM Probenecid .[5]

  • Remove culture medium from the cell plate (carefully, or use a no-wash kit).

  • Add 50 µL of Dye Loading Solution to each well.

  • Incubate for 60 minutes :

    • 45 mins at 37°C (Dye uptake).

    • 15 mins at Room Temperature (Equilibration to prevent thermal artifacts during read).

Step 3: Compound Preparation (Antagonist Mode)
  • Agonist (

    
     Prep):  Determine the 
    
    
    
    of Carbachol in a separate run (typically 10-50 nM). Prepare a 5X solution of Carbachol at this concentration.
  • Antagonist (S)-DEO: Prepare a 10-point serial dilution (1:3) in Assay Buffer.[6] Range: 10 µM down to 0.5 nM.

  • Vehicle Control: Assay buffer + DMSO (matched to highest compound concentration, typically <0.5%).

Step 4: Assay Execution (FLIPR/FlexStation)
  • Antagonist Addition: Add 25 µL of (S)-DEO dilutions to the dye-loaded cells.

  • Incubation: Incubate for 15-20 minutes at RT. Note: This allows the antagonist to reach equilibrium binding with the receptor before the agonist challenge.

  • Baseline Read: Place plate in reader. Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds to establish baseline.

  • Agonist Injection: Inject 25 µL of the 5X Carbachol (

    
    ) solution.
    
  • Kinetic Read: Measure fluorescence every 1.5 seconds for 60 seconds, then every 3 seconds for another 60 seconds.

Experimental Workflow Diagram

Workflow Start Start: Seed Cells (CHO-hM3) Load Load Calcium Dye (+ Probenecid, 1hr) Start->Load AddAnt Add (S)-DEO (Incubate 20 min) Load->AddAnt Inject Inject Agonist (Carbachol EC80) AddAnt->Inject Read Kinetic Read (FLIPR/FlexStation) Inject->Read

Figure 2: Sequential workflow for the antagonist-mode calcium flux assay.

Data Analysis & Interpretation

Calculation of % Inhibition

Normalize the Reduced Relative Fluorescence Units (RFU) using the following formula:



  • Max RFU: Response of Carbachol (

    
    ) + Vehicle.
    
  • Min RFU: Response of Vehicle + Vehicle (Buffer baseline).

Determining Affinity ( )

The


 value depends on the concentration of agonist used. To report the intrinsic affinity of (S)-DEO, convert 

to

using the Cheng-Prusoff equation for functional antagonism:


  • 
    :  Concentration of Carbachol used (e.g., the 
    
    
    
    concentration).
  • 
    :  The potency of Carbachol determined in the agonist control curve.
    
Expected Results & Troubleshooting
ObservationPossible CauseSolution
Low Signal Window Poor dye loading or receptor expression.Use Probenecid; check cell passage number (<20).
High Variability Uneven cell seeding or edge effects.Leave outer wells empty; centrifuge plate (100xg) before read.
Shift in

Insufficient antagonist incubation.Ensure (S)-DEO incubates for at least 15 mins before agonist injection.

Strategic Context: Stereoselectivity

  • (R)-Oxybutynin: High affinity for M3 (

    
     nM).
    
  • This compound: Literature suggests lower affinity than the (R)-isoform but high plasma abundance.

  • Interpretation: If your assay shows (S)-DEO has an

    
     in the low nanomolar range (e.g., <10 nM) at M3, it confirms that the metabolite significantly contributes to the dry mouth side effect, validating the need for enantiopure or transdermal delivery systems which minimize DEO formation [1, 3].
    

References

  • Waldeck, K., et al. "The antimuscarinic activity of oxybutynin and its major metabolite, N-desethyloxybutynin, in the guinea-pig bladder and salivary gland." British Journal of Pharmacology, 1997.

  • ThermoFisher Scientific. "Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay Protocol." ThermoFisher Application Notes.

  • Zobrist, R.H., et al. "Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration."[4] Pharmaceutical Research, 2001.[4]

  • Bio-Protocol. "Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors." Bio-Protocol, 2020.

  • Innoprot. "M4 Muscarinic Acetylcholine Receptor Assay." Innoprot Technology.[2]

Sources

Investigating (S)-N-Desethyloxybutynin in Rodent Models of Overactive Bladder

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of (S)-N-Desethyloxybutynin, the active metabolite of oxybutynin, using established animal models of overactive bladder (OAB). The protocols and scientific rationale are designed to ensure robust, reproducible, and clinically relevant findings.

Introduction: The Scientific Context

Overactive bladder (OAB) is a prevalent clinical syndrome characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge incontinence.[1] It significantly impacts the quality of life for millions worldwide. The mainstay of pharmacological therapy for OAB is the use of antimuscarinic agents, which function by antagonizing the action of acetylcholine on bladder smooth muscle.[2][3]

Oxybutynin has long been a first-line treatment for OAB.[4] It is administered as a racemic mixture and exerts its therapeutic effect through both direct antispasmodic action and anticholinergic activity, primarily via its R-isomer.[5][6] Following oral administration, oxybutynin undergoes extensive first-pass metabolism by CYP3A4 enzymes in the gut wall and liver, leading to the formation of its principal active metabolite, N-desethyloxybutynin (DEO).[6][7] In fact, plasma concentrations of DEO can be substantially higher than the parent drug.[8]

While this compound (the S-isomer of the metabolite) contributes to the therapeutic effect on the bladder detrusor muscle, DEO is also heavily implicated in the systemic anticholinergic side effects—such as dry mouth—that often lead to poor patient compliance.[6][9][10] Therefore, studying the specific activity of this compound in validated animal models is critical for understanding its therapeutic window and potential for developing more targeted OAB therapies with improved tolerability.

This guide details the necessary protocols to induce a reliable OAB phenotype in rats and to quantitatively assess the pharmacological effects of this compound on bladder function.

Part 1: Mechanistic Rationale and Preclinical Models

The Pharmacology of Bladder Control

Normal micturition is controlled by the parasympathetic nervous system, which releases acetylcholine (ACh) to stimulate muscarinic receptors on the detrusor (bladder) smooth muscle, causing contraction and urination.[11] The human bladder predominantly expresses M2 and M3 muscarinic receptor subtypes in an approximate 4:1 ratio.[12] Despite the numerical dominance of the M2 receptor, it is the M3 receptor that is primarily responsible for mediating the direct contraction of the detrusor muscle .[3][12][13]

This compound, like its parent compound, is a competitive antagonist at these muscarinic receptors.[6] By blocking the M3 receptor, it inhibits the binding of ACh, leading to detrusor muscle relaxation, an increase in bladder capacity, and a reduction in the involuntary contractions that characterize OAB.[5][6]

G cluster_cell Detrusor Smooth Muscle Cell PNS Parasympathetic Nerve ACh Acetylcholine (ACh) PNS->ACh releases M3R M3 Muscarinic Receptor ACh->M3R binds & activates Gq Gq Protein M3R->Gq activates SND (S)-N-Desethyl- oxybutynin SND->M3R antagonizes PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Pathway PLC->IP3 Ca ↑ Intracellular Ca2+ IP3->Ca Contraction Detrusor Muscle Contraction Ca->Contraction

Caption: Antimuscarinic action of this compound on the detrusor muscle.

Choosing an Appropriate Animal Model

While no single animal model can perfectly replicate the human OAB syndrome, particularly the subjective symptom of urgency, several models reliably reproduce the key urodynamic feature of detrusor overactivity.[14] The cyclophosphamide (CYP)-induced cystitis model is widely used and validated. CYP is a chemotherapeutic agent whose metabolite, acrolein, is a bladder irritant that causes severe inflammation, leading to a robust and reproducible OAB phenotype characterized by increased urinary frequency and detrusor instability.[15][16]

Causality Behind Model Choice: The CYP model is advantageous because it induces not only motor dysfunction (detrusor overactivity) but also sensory abnormalities (bladder pain/hypersensitivity), reflecting the complex nature of many human bladder disorders.[17] For studying antimuscarinic agents that primarily target the efferent (motor) pathway, this model provides a clear phenotype of involuntary contractions against which the drug's efficacy can be measured.

Part 2: Experimental Design and Protocols

A well-structured experimental workflow is crucial for obtaining reliable data. The following timeline provides a validated framework for a typical study.

G acclimate Animal Acclimatization (1 week) group Group Assignment (Sham, OAB+Veh, OAB+Drug) acclimate->group induce OAB Model Induction (CYP Injections) (Days 0, 3, 6) group->induce treat Treatment Period (Vehicle or S-DEO Admin) (e.g., Days 7-10) induce->treat assess Functional Assessment (Urodynamics) (Day 11) treat->assess tissue Euthanasia & Tissue Collection assess->tissue

Caption: General experimental workflow for evaluating a test compound in the CYP-induced OAB model.

Protocol 1: Induction of Chronic OAB in Rats

This protocol is adapted from methodologies that establish a stable, chronic cystitis and OAB phenotype while minimizing mortality.[18]

  • Materials:

    • Cyclophosphamide (CYP) powder

    • Sterile 0.9% saline

    • Female Sprague-Dawley rats (225-250g)

    • Sterile syringes and needles (25-27 gauge)

  • Procedure:

    • Acclimatization: House rats in standard conditions for at least one week prior to experimentation to reduce stress.

    • CYP Preparation: On each day of injection, freshly dissolve CYP in sterile saline to a final concentration of 20 mg/mL.

    • Induction Schedule: Administer CYP via intraperitoneal (i.p.) injection at a dose of 40 mg/kg on Day 0, Day 3, and Day 6.

      • Self-Validation: A control (Sham) group must be run in parallel, receiving i.p. injections of an equivalent volume of sterile saline on the same schedule.

    • Monitoring: Monitor animal body weight and general health daily. A minor, transient weight loss after injection is expected. The 40 mg/kg dose is established to have a high survival rate.[18] Significant distress or >15% body weight loss may require euthanasia and indicates a protocol deviation.

  • Expert Insight: Using a repeated low-dose regimen (40 mg/kg) instead of a single high dose (150-200 mg/kg) is crucial for chronic studies.[15][17] The high-dose acute model produces severe, often hemorrhagic cystitis that can confound the evaluation of bladder function, whereas the chronic model establishes a more stable hyperactive state.

Protocol 2: Preparation and Administration of this compound
  • Materials:

    • This compound hydrochloride (or other salt form)

    • Appropriate vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)

    • Oral gavage needles or injection supplies

  • Procedure:

    • Vehicle Selection: The choice of vehicle should be based on the solubility and stability of the test compound. The vehicle must be demonstrated to have no effect on bladder function on its own.

    • Dosing Solution: Prepare the dosing solution fresh daily. Calculate the required concentration based on the desired dose (mg/kg) and the average weight of the animals, assuming a standard dosing volume (e.g., 5 mL/kg for oral gavage).

    • Group Assignment: At a minimum, the study should include three groups:

      • Sham + Vehicle: To establish normal bladder function.

      • CYP + Vehicle: To confirm the OAB phenotype and serve as the disease control.

      • CYP + this compound: The test group. Multiple dose levels are recommended for a dose-response analysis.

    • Administration: Administer the compound or vehicle according to the study design (e.g., once daily by oral gavage) for a predetermined period before functional assessment.

Protocol 3: Urodynamic Assessment (Conscious Cystometry)

Urodynamic evaluation is the gold standard for quantitatively assessing bladder function and the effects of a pharmacological intervention. Performing this in conscious animals provides the most clinically translatable data.

  • Materials:

    • Anesthesia (e.g., isoflurane for surgery)

    • Bladder catheter (e.g., PE-50 tubing with a flared tip)

    • Surgical instruments, sutures

    • Infusion pump, pressure transducer, and data acquisition system (e.g., PowerLab)

    • Metabolic cage for recovery and testing

  • Procedure:

    • Surgical Catheter Implantation (24-48h prior to testing):

      • Anesthetize the rat. Make a small midline abdominal incision to expose the bladder.

      • Insert the flared tip of the PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

      • Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it. Close the abdominal incision.

      • Allow the animal to recover fully for at least 24 hours.

    • Cystometry Procedure:

      • Place the conscious, freely moving rat in a metabolic cage.

      • Connect the exteriorized bladder catheter via a T-junction to both the pressure transducer and the infusion pump.

      • Begin infusing room-temperature sterile saline into the bladder at a constant rate (e.g., 10 mL/hr).

      • Record the intravesical pressure continuously. Micturition events are identified by a sharp rise in pressure followed by the observation of urine output.

      • Allow the recording to stabilize and capture at least 3-5 reproducible micturition cycles.

  • Expert Insight: Anesthesia can suppress the micturition reflex. While anesthetized cystometry is technically simpler, performing the procedure in conscious animals after a recovery period provides a more accurate assessment of detrusor overactivity and avoids confounding pharmacological effects of the anesthetic.[15][19]

Part 3: Data Analysis and Interpretation

Analysis of Urodynamic Parameters

The continuous pressure tracing from cystometry allows for the quantification of several key parameters that define OAB.

ParameterDefinitionExpected Change in OAB (CYP+Veh)Desired Effect of (S)-N-DEO
Intercontraction Interval (ICI) Time between micturition peaks (seconds). A measure of urinary frequency.↓ (Decreased)↑ (Increased)
Bladder Capacity (BC) Volume infused during a single filling cycle (Infusion Rate x ICI).↓ (Decreased)↑ (Increased)
Voided Volume (VV) Volume of urine expelled during micturition (measured by a balance under the cage).↓ (Decreased)↑ (Increased)
Non-Voiding Contractions (NVCs) Rhythmic bladder contractions during the filling phase that do not result in urination.↑ (Increased frequency/amplitude)↓ (Decreased frequency/amplitude)
Maximum Voiding Pressure (MVP) The peak intravesical pressure reached during a micturition contraction (mmHg).Variable, may be ↓ or unchangedNormalization towards sham levels
Basal Pressure (BP) The lowest pressure recorded during the urodynamic tracing (mmHg).↑ (Increased)↓ (Decreased)

Data adapted from established OAB model characteristics.[15][20]

Interpreting the Results

A successful therapeutic effect of this compound would be demonstrated by a statistically significant shift in the urodynamic parameters of the treated group away from the OAB-vehicle group and towards the values of the sham-control group. Specifically, a significant increase in the Intercontraction Interval and Bladder Capacity , coupled with a reduction in the frequency and amplitude of Non-Voiding Contractions , would provide strong evidence of efficacy in suppressing detrusor overactivity.

Statistical Analysis: Data should be presented as mean ± SEM. Comparisons between the three groups (Sham, CYP+Vehicle, CYP+Drug) should be performed using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Tukey's or Dunnett's test) to identify significant differences. A p-value of <0.05 is typically considered statistically significant.

References

  • Oxybutynin: Package Insert / Prescribing Information. Drugs.com. Available from: [Link]

  • Gur-Ozmen, S., et al. (2009). M(1) and M(3) muscarinic receptors are involved in the release of urinary bladder-derived relaxant factor. Pharmacological Research. Available from: [Link]

  • DITROPAN (oxybutynin chloride) Tablets and Syrup Label. U.S. Food and Drug Administration. Available from: [Link]

  • CYSTADANE (betaine anhydrous for oral solution) Product Monograph. AbbVie Corporation. Available from: [Link] (Note: This link is for a different drug, but the original search result pointed to an AbbVie monograph which is no longer directly accessible. A general search for oxybutynin monographs from major regulatory bodies is recommended). A relevant Wikipedia entry is provided for context:

  • Oxybutynin. Wikipedia. Available from: [Link]

  • Gohil, J., & Bende, A. (2023). Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review. Cureus. Available from: [Link]

  • Gillespie, J. I. (2004). Muscarinic receptors of the urinary bladder: Detrusor, urothelial and prejunctional. British Journal of Pharmacology. Available from: [Link]

  • Oxybutynin Chloride: Uses, Side Effects & Dosage. Healio. Available from: [Link]

  • Fetscher, C., et al. (2002). M3 muscarinic receptors mediate contraction of human urinary bladder. British Journal of Pharmacology. Available from: [Link]

  • Urinary Bladder: Pharmacology of Detrusor Receptors. Urology Textbook. Available from: [Link]

  • What is the mechanism of action of oxybutynin?. Dr.Oracle. Available from: [Link]

  • Juszczak, K., et al. (2009). Urodynamic Effects of the Bladder C-fiber Afferent Activity Modulation in Chronic Model of Overactive Bladder in Rats. Journal of Physiology and Pharmacology. Available from: [Link]

  • Validation of rat overactive bladder model by bladder wall stress estimation. (2010). Neurourology and Urodynamics. Available from: [Link]

  • Long, C., et al. (2020). Metformin ameliorates bladder dysfunction in a rat model of partial bladder outlet obstruction. American Journal of Physiology-Renal Physiology. Available from: [Link]

  • Pottegård, A., et al. (2019). Exposure to antimuscarinic medications for treatment of overactive bladder and risk of lung cancer and colon cancer. Clinical Epidemiology. Available from: [Link]

  • Andersson, K. E. (2001). Oxybutynin and the overactive bladder. Drug Development Research. Available from: [Link]

  • Staskin, D. R. (2005). The real world efficacy of transdermal oxybutynin on symptoms of overactive bladder. International Braz J Urol. Available from: [Link]

  • Hegde, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology. Available from: [Link]

  • Comparison of urodynamic characteristics between patients with overactive bladder and overactive bladder with stress urinary incontinence. ResearchGate. Available from: [Link]

  • Yamada, S., et al. (2018). Basic and clinical aspects of antimuscarinic agents used to treat overactive bladder. Pharmacology & Therapeutics. Available from: [Link]

  • Richard, L., et al. (2020). Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats. Frontiers in Pharmacology. Available from: [Link]

  • Gillespie, J. I., & Drake, M. J. (2011). Animal models in overactive bladder research. Handbook of Experimental Pharmacology. Available from: [Link]

  • Pan, F. D., et al. (2011). Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats. Chinese Medical Journal. Available from: [Link]

  • Oxybutynin: Adverse Effects, Contraindications, and Dosage. Urology Textbook. Available from: [Link]

  • Chen, G., et al. (2021). Low-Dose Cyclophosphamide Induces Nerve Injury and Functional Overactivity in the Urinary Bladder of Rats. Frontiers in Pharmacology. Available from: [Link]

  • Salvatore, S., et al. (2020). Insights into the Management of Overactive Bladder with Transdermal Oxybutynin: A Practical Review. Urology and Therapy. Available from: [Link]

  • Puno, M. R., et al. (2021). Role of detrusor PDGFRα+ cells in mouse model of cyclophosphamide-induced detrusor overactivity. Scientific Reports. Available from: [Link]

  • Cyclophosphamide-induced cystitis in conscious female rats: development and pharmacological validation of an experimental model of visceral pain. (2010). Neurourology and Urodynamics. Available from: [Link]

  • van Mastrigt, R., & Grol, S. (2015). Neurophysiological modeling of bladder afferent activity in the rat overactive bladder model. BioMedical Engineering OnLine. Available from: [Link]

  • Li, F., et al. (2022). Establishment of an overactive bladder model in mice. Urologie. Available from: [Link]

  • Al-Shaiji, T. F., & Shomer, F. (2023). Is bladder outlet obstruction rat model to induce overactive bladder (OAB) has similarity to human OAB? Research on the events in smooth muscle, collagen, interstitial cell and telocyte distribution. BMC Urology. Available from: [Link]

  • Animal Models in Overactive Bladder Research. ResearchGate. Available from: [Link]

  • Corcos, J., & Schick, E. (2004). An Overview of the Clinical Use of Antimuscarinics in the Treatment of Overactive Bladder. Advances in Urology. Available from: [Link]

  • Leron, E., et al. (2008). Choice of antimuscarinic agents for overactive bladder in the older patient: focus on darifenacin. Clinical Interventions in Aging. Available from: [Link]

  • Development of oxybutynin chloride topical gel for overactive bladder. SciSpace. Available from: [Link]

  • Cammaerts, M. C., & Cammaerts, R. (2020). Ethological and physiological side effects of oxybutynin studied on ants as models. Open Journal of Medical Sciences. Available from: [Link]

Sources

chiral separation techniques for (S)-N-Desethyloxybutynin and its enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Imperative

The clinical efficacy of Oxybutynin (OXY) for overactive bladder is often compromised by anticholinergic side effects, primarily xerostomia (dry mouth).[1] This toxicity is largely attributed to its primary metabolite, N-Desethyloxybutynin (DEO) .

While OXY is often administered as a racemate, the metabolic conversion by CYP3A4 is stereoselective.[2] Research indicates that (S)-N-Desethyloxybutynin and (R)-N-Desethyloxybutynin exhibit distinct pharmacokinetic profiles and receptor affinities. The (R)-enantiomers of both the parent and metabolite often show higher anticholinergic activity (and thus side effects) relative to their therapeutic benefit compared to the (S)-forms. Consequently, the precise quantification of (S)-DEO in the presence of its enantiomer and parent drug is a critical requirement for therapeutic drug monitoring and bioequivalence studies.

This guide details a validated LC-MS/MS protocol using Amylose-based chiral stationary phases (CSP) for the simultaneous separation of OXY and DEO enantiomers in human plasma.

Metabolic & Analytical Context

Before initiating separation, one must understand the matrix complexity. DEO is more polar than OXY due to the loss of the ethyl group, yet it retains the chiral center.

Metabolic Pathway Visualization

The following diagram illustrates the CYP3A4-mediated metabolism and the resulting chiral species.

MetabolicPathway cluster_metabolites Active Metabolites (Chiral Center Retained) OXY_Rac Racemic Oxybutynin (Parent Drug) CYP CYP3A4 (Hepatic Metabolism) OXY_Rac->CYP First Pass S_DEO This compound (Lower Anticholinergic Toxicity) CYP->S_DEO Stereoselective Conversion R_DEO (R)-N-Desethyloxybutynin (High Salivary Gland Affinity) CYP->R_DEO Stereoselective Conversion

Figure 1: Stereoselective metabolic pathway of Oxybutynin. The separation of the (R)-DEO metabolite is crucial due to its association with adverse events.

Primary Protocol: LC-MS/MS Chiral Separation

Methodology: Reverse-Phase Chiral Chromatography Applicability: Trace analysis in plasma/urine (Bioequivalence studies).

Chromatographic Conditions

We utilize a Lux Amylose-2 column.[3] This phase (Amylose tris(5-chloro-2-methylphenylcarbamate)) offers superior selectivity for the OXY/DEO structure compared to traditional OD-H phases, particularly under reverse-phase conditions compatible with Mass Spectrometry.

ParameterSpecificationRationale
Column Phenomenex Lux Amylose-2 (150 × 4.6 mm, 3 µm)Chlorinated amylose backbone provides unique dipole interactions for resolving the DEO enantiomers.
Mobile Phase A Acetonitrile : 10mM Ammonium Bicarbonate (80:20 v/v)High organic content in "A" ensures solubility; Bicarbonate (pH ~8.0) suppresses amine protonation, improving peak shape.
Mobile Phase B 2-Propanol : Methanol (50:50 v/v)Alcohol modifiers modulate the steric fit of the analyte into the chiral groove.
Elution Mode Isocratic (Ratio A:B = 20:[3]80)Stable baseline essential for MS/MS detection limits.
Flow Rate 0.5 mL/minOptimized for electrospray ionization (ESI) efficiency.
Column Temp 25°CAmbient temperature preserves the helical structure of the amylose polymer.
Mass Spectrometry (MS/MS) Settings

Detection requires a Triple Quadrupole MS operating in Positive ESI mode.

  • Ion Source: ESI Positive

  • Spray Voltage: 4500 V

  • Precursor -> Product Transitions (MRM):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Oxybutynin 358.2142.225
N-Desethyloxybutynin 330.396.130
Internal Standard (d11-OXY) 369.5142.225

Sample Preparation Protocol

The extraction of DEO from plasma is challenging due to protein binding differences between enantiomers. A Liquid-Liquid Extraction (LLE) is superior to protein precipitation for cleanliness and sensitivity.

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate:Hexane (50:50).

  • Internal Standard: Deuterated Oxybutynin (d11-Oxybutynin).[4]

  • Reconstitution Solution: Mobile Phase A.

Workflow Diagram

SamplePrep Start Human Plasma Sample (200 µL) Spike Add Internal Standard (d11-OXY) Start->Spike Extract Add 2 mL MTBE Vortex 5 mins Spike->Extract Centrifuge Centrifuge 4000 rpm, 10 mins, 4°C Extract->Centrifuge Transfer Transfer Organic Layer to Clean Tube Centrifuge->Transfer Evap Evaporate to Dryness (N2 stream @ 40°C) Transfer->Evap Recon Reconstitute 200 µL Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow for plasma samples. MTBE is preferred for its clean separation from the aqueous phase.

Alternative Methodology: Chiral-AGP

Methodology: Protein-Based Stationary Phase Applicability: When polysaccharide columns fail or for specific impurity profiling.

While the Lux Amylose-2 is the modern standard, the Chiral-AGP (α1-acid glycoprotein) column remains a robust alternative, particularly for biological fluids, as the protein stationary phase mimics in vivo binding.

  • Column: ChromTech Chiral-AGP (100 x 4.0 mm, 5 µm).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) : 2-Propanol (98:2).

  • Mechanism: Separation relies on hydrogen bonding and ionic interactions with the AGP protein pocket.[5]

  • Note: This method generally has lower capacity and higher backpressure than amylose columns but offers orthogonal selectivity.

Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), every run must meet these system suitability criteria:

  • Resolution (Rs): The resolution between (S)-DEO and (R)-DEO must be > 1.5 (baseline separation).

  • Tailing Factor: Must be < 1.5. If higher, increase the ammonium bicarbonate concentration slightly (up to 20mM) to mask silanols.

  • Sensitivity: Signal-to-Noise (S/N) ratio for the LOQ (0.5 ng/mL) must be > 10.

  • Carryover: Blank injection after the highest standard must show < 20% of the LLOQ signal.

References

  • Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo.[6] Xenobiotica.[6]

  • Patel, D., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS.[3] Journal of Chromatography B.

  • Phenomenex Inc. Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase.[7] Application Note.

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-RH.

Sources

Application Note: Synthesis and Purification of (S)-N-Desethyloxybutynin (DEO)

[1][2][3]

Abstract & Scope

(S)-N-Desethyloxybutynin ((S)-DEO) is the active chiral metabolite of the antimuscarinic drug Oxybutynin.[1][2] Formed via hepatic CYP3A4-mediated N-dealkylation, DEO accumulates in plasma at concentrations 4–10 times higher than the parent drug following oral administration.[1][2][3][4] While the (R)-enantiomer is the primary driver of antimuscarinic efficacy, the (S)-enantiomer and the accumulation of the DEO metabolite pool are implicated in limiting side effects such as xerostomia (dry mouth).[1][2]

This guide provides a robust, research-grade protocol for the total synthesis of (S)-DEO . Unlike degradation methods (e.g., Von Braun reaction on racemic oxybutynin) which yield racemic metabolites, this protocol utilizes optical resolution of the phenylcyclohexylglycolic acid (CHPA) precursor followed by a convergent coupling with a mono-ethylamino linker.[1][2] This ensures high enantiomeric excess (>99% ee) suitable for precise receptor binding assays and metabolic stability studies.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the difficult separation of (S)-DEO from (R)-DEO at the final stage.[1][2] Instead, chirality is established early in the acid moiety.[1][2]

Strategic Pillars:

  • Chiral Resolution: Resolution of racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPA) using L-Tyrosine Methyl Ester.[1][2]

  • Linker Synthesis: Construction of the alkyne linker 4-(ethylamino)but-2-yn-1-ol with N-protection to prevent chemoselectivity errors during esterification.

  • Convergent Coupling: Steglich esterification followed by controlled deprotection.[1][2]

Workflow Visualization

GRacemicCHPARacemic CHPA(Phenylcyclohexylglycolic Acid)S_CHPA(S)-CHPA(>99% ee)RacemicCHPA->S_CHPACrystallizationL_TyrosineResolving Agent:L-Tyrosine Methyl EsterL_Tyrosine->S_CHPACouplingCoupling (EDC/DMAP)S_CHPA->CouplingPropargylPropargyl AlcoholLinkerLinker:4-(ethylamino)but-2-yn-1-olPropargyl->LinkerMannich RxnEthylamineEthylamineEthylamine->LinkerProtectedLinkerN-Boc-LinkerLinker->ProtectedLinkerBoc2OProtectedLinker->CouplingIntermediate(S)-N-Boc-DEOCoupling->IntermediateDeprotectionDeprotection (TFA/HCl)Intermediate->DeprotectionFinalProductThis compoundHCl SaltDeprotection->FinalProduct

Figure 1: Convergent synthetic pathway for this compound prioritizing early-stage chiral resolution.

Detailed Protocols

Module A: Optical Resolution of (S)-CHPA

The chirality of DEO resides in the acid moiety.[1][2] We utilize L-Tyrosine Methyl Ester as a resolving agent, which forms a diastereomeric salt preferentially with (S)-CHPA.[1][2]

Reagents:

  • Racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPA)[1][2][5]

  • L-Tyrosine Methyl Ester (L-Tyr-OMe)[1][2][5]

  • Solvents: Methanol, Ethyl Acetate, dilute HCl.[1][2]

Protocol:

  • Salt Formation: Dissolve racemic CHPA (10.0 g, 42.7 mmol) and L-Tyr-OMe (8.3 g, 42.7 mmol) in boiling Methanol (150 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The (S)-CHPA[1][2]·L-Tyr-OMe salt will precipitate.[1][2]

  • Filtration & Recrystallization: Filter the white solid. Recrystallize once from MeOH/Water (9:1) to upgrade chiral purity to >99% ee.

  • Free Acid Recovery: Suspend the purified salt in Ethyl Acetate (100 mL) and treat with 1M HCl (50 mL) in a separatory funnel. Shake vigorously until the solid dissolves.

  • Extraction: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Measure optical rotation. Literature value for (S)-CHPA is

    
     (c=1, EtOH).[1][2]
    
Module B: Synthesis of N-Protected Linker

Direct use of the secondary amine linker can lead to amide by-products.[1][2] N-protection is mandatory for high-yield esterification.[1][2]

Target: N-(tert-butoxycarbonyl)-N-ethyl-4-aminobut-2-yn-1-ol

Protocol:

  • Mannich Reaction: To a mixture of Paraformaldehyde (1.5 eq) and Propargyl alcohol (1.0 eq) in Dioxane, add CuCl (catalytic) and Ethylamine (2.0 eq, 70% aq).[1][2][5] Heat at 70°C for 4 hours.

  • Workup: Concentrate to remove excess amine.[1][2] Dilute with DCM, wash with water.[1][2]

  • Protection: To the crude amino-alcohol in DCM (0°C), add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (1.5 eq). Stir at RT for 3 hours.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc 4:1). This yields the N-Boc protected linker as a viscous oil.[2]

Module C: Coupling and Deprotection

This step links the chiral acid to the alkyne chain.[2]

Protocol:

  • Esterification:

    • Dissolve (S)-CHPA (1.0 eq) and N-Boc-Linker (1.1 eq) in anhydrous DCM.

    • Add EDC[1][5]·HCl (1.2 eq) and DMAP (0.1 eq) at 0°C.

    • Stir at room temperature for 12 hours.

    • QC Check: TLC should show disappearance of the acid.[2]

    • Workup: Wash with 0.5M citric acid (removes DMAP/EDC urea), then saturated NaHCO₃.[1][2][5] Dry and concentrate.

  • Deprotection:

    • Dissolve the intermediate ester in DCM (10 mL/g).

    • Add Trifluoroacetic acid (TFA) (20% v/v final concentration).[1][2][5] Stir for 1 hour.

    • Note: Monitor carefully to ensure the ester bond is not hydrolyzed (the alkyne ester is relatively stable, but prolonged acid exposure should be avoided).[1][5]

  • Salt Conversion:

    • Evaporate TFA/DCM completely (azeotrope with toluene).[1][2][5]

    • Redissolve residue in dry Diethyl Ether.[1][2]

    • Bubble dry HCl gas or add 2M HCl in Ether dropwise.[1][2] The (S)-DEO Hydrochloride salt will precipitate as a white solid.[1][2]

Purification & Quality Control

For pharmacological use, the absence of the (R)-enantiomer and chemical impurities is critical.[1][2]

Chiral HPLC Method[3][7]
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1][2][5]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2][5]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm.[1][2]

  • Acceptance Criteria: (S)-DEO > 99.5% purity; (R)-DEO < 0.5%.

Analytical Data Summary
ParameterSpecificationMethod
Appearance White crystalline solidVisual

H NMR
Consistent with structure400 MHz DMSO-d6
Mass Spec [M+H]+ = 330.2 m/zESI-MS
Enantiomeric Excess > 99%Chiral HPLC
Residual Solvent < 5000 ppm (EtOAc/Ether)GC-HS

Safety & Handling

  • Oxybutynin/DEO Potency: These are potent antimuscarinic agents.[1][2] Handle pure solids in a fume hood or powder containment enclosure to avoid inhalation.[1][2]

  • Propargyl Alcohol: Highly toxic and flammable.[1][2]

  • Waste: Dispose of aqueous layers containing copper (from Mannich rxn) as heavy metal waste.[1][2][5]

References

  • Metabolism & Pharmacology

    • Lindeke, A., et al. "Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo."[1][2] Xenobiotica.

    • Context: Establishes CYP3A4 metabolism and the pharmacological distinctness of the enantiomers.
    • (Verified via Search 1.8)

  • Synthesis of (S)

    • Kachur, J. F., et al. "(R) and (S) enantiomers of oxybutynin: pharmacological characterization at human muscarinic receptors."[1][2][5] Journal of Pharmacology and Experimental Therapeutics, 1988.[1][2][6]

    • Context: Foundational paper describing the separation and activity of isomers.[2]

  • Chiral Resolution Protocol

    • Vanden Eynde, J. J.[1][2][5][4] "Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis." MDPI Preprints, 2023.[1][2]

    • Context: Detailed review of synthetic methods, specifically citing the L-Tyrosine methyl ester resolution of CHPA.
    • (Verified via Search 1.2/1.5)

  • General Resolution Techniques

    • Sigma-Aldrich Product Information.[1][2] "Phenylcyclohexylglycolic acid."[1][2]

    • Context: Precursor identification.[1][2]

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the stereoselective pharmacokinetics and pharmacodynamics of Oxybutynin metabolites. It focuses specifically on (S)-N-Desethyloxybutynin ((S)-DEO) , the distomer metabolite often implicated in the side-effect profile (e.g., xerostomia) despite its lower antimuscarinic potency compared to the (R)-enantiomer.

Introduction & Scientific Rationale

Oxybutynin is a racemic drug widely used for overactive bladder (OAB). Its therapeutic efficacy is primarily driven by (R)-Oxybutynin and its active metabolite (R)-N-Desethyloxybutynin . However, first-pass metabolism by CYP3A4 is highly stereoselective, often resulting in plasma concentrations of the N-desethyl metabolites that exceed those of the parent drug.

While This compound ((S)-DEO) exhibits significantly lower affinity for Muscarinic M1 and M3 receptors (approximately 10–80 fold lower than the R-enantiomer), it frequently accumulates to higher plasma levels than (R)-DEO following oral administration. This "distomer" accumulation necessitates rigorous study to determine its contribution to off-target toxicity, competitive antagonism, or specific side effects like dry mouth (xerostomia) independent of therapeutic bladder relaxation.

Key Objectives for (S)-DEO Studies:
  • Pharmacokinetic (PK) Profiling: Determine clearance (CL), volume of distribution (Vd), and half-life (t1/2) independent of the parent drug.

  • Safety Pharmacology: Assess if high circulating levels of (S)-DEO contribute to anticholinergic burden via low-affinity mass action.

  • Chiral Inversion Analysis: Verify if (S)-DEO undergoes in vivo inversion to the active (R)-form (though rare for this structure, it is a critical validation step).

Recommended Dosage & Formulation

Dosage Rationale

Dosage for (S)-DEO should be calculated based on molar equivalents to therapeutic Oxybutynin doses used in rat efficacy models.

  • Oxybutynin MW: ~357.5 g/mol

  • N-Desethyloxybutynin MW: ~329.4 g/mol

In rat studies, Oxybutynin is typically effective at IV doses of 0.25 – 2.5 mg/kg. To mimic the high metabolite load seen in oral dosing, (S)-DEO doses are often escalated.

Recommended Dose Ranges (Rat):
Study TypeAdministration RouteDose RangeRationale
PK Profiling Intravenous (IV)1.0 – 3.0 mg/kg Sufficient for LC-MS/MS detection; linear kinetics range.
PK Profiling Oral Gavage (PO)10 – 30 mg/kg Accounts for potential absorption barriers; mimics high oral load.
Toxicology/PD Intravenous (IV)5.0 – 10.0 mg/kg Saturation dose to test low-affinity receptor binding (M1/M3).
Vehicle Formulation

(S)-DEO is a secondary amine and lipophilic. It requires acidification or co-solvents for stable aqueous solution.

  • Preferred Vehicle (IV): 5% DMSO + 5% Cremophor EL (or Tween 80) + 90% Saline (0.9%).

    • Preparation: Dissolve (S)-DEO in DMSO first, add surfactant, then slowly dilute with warm saline while vortexing.

  • Preferred Vehicle (Oral): 0.5% Methylcellulose (MC) or Hydroxypropyl-β-cyclodextrin (HPβCD) (20% w/v in water).

    • Note: Cyclodextrins are preferred if assessing rapid onset, as they enhance solubility without the GI irritation of high surfactant loads.

Experimental Protocols

Intravenous (IV) Pharmacokinetic Study

Objective: Establish the baseline elimination kinetics of (S)-DEO without the confounding variable of absorption or conversion from Oxybutynin.

Workflow:

  • Animal Prep: Male Sprague-Dawley rats (250–300g). Cannulate the right jugular vein (JVC) for stress-free serial blood sampling.

  • Acclimatization: Allow 24–48 hours recovery post-surgery.

  • Dosing: Administer 1.0 mg/kg (S)-DEO via tail vein or contralateral femoral vein (bolus < 1 mL/kg).

  • Sampling: Collect 200 µL blood via JVC at: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 h.

  • Processing: Centrifuge at 4°C (3000g, 10 min). Store plasma at -80°C.

  • Analysis: Chiral LC-MS/MS (Required to confirm no R-enantiomer presence).

Pharmacodynamic "Dry Mouth" Assay (Salivary Secretion)

Objective: Determine if (S)-DEO inhibits pilocarpine-induced salivation (a measure of M3 antagonism).

Workflow:

  • Anesthesia: Urethane (1.2 g/kg IP) or Pentobarbital (50 mg/kg IP).

  • Treatment: Administer Vehicle or (S)-DEO (IV bolus, varying doses). Wait 10 minutes.

  • Challenge: Administer Pilocarpine (1 mg/kg SC) to induce salivation.

  • Measurement: Absorb saliva using pre-weighed cotton balls placed in the oral cavity for 30 minutes. Compare weight gain vs. control.

    • Success Metric: If (S)-DEO reduces salivation only at high doses (>5 mg/kg) compared to (R)-DEO (active at <0.1 mg/kg), the hypothesis of low affinity is validated.

Visualizations

Metabolic & Experimental Logic

The following diagram illustrates the stereoselective context and the experimental decision tree for studying (S)-DEO.

G Oxy Racemic Oxybutynin (Parent Drug) CYP CYP3A4 Metabolism Oxy->CYP First Pass R_DEO (R)-N-Desethyloxybutynin (Eutomer: High Activity) CYP->R_DEO Minor Product (Therapeutic) S_DEO This compound (Distomer: Low Activity) CYP->S_DEO Major Product (Accumulates) Study Study Focus: (S)-DEO Isolation S_DEO->Study Direct Dosing Exp_PK IV PK Study (Clearance/Vd) Study->Exp_PK Exp_PD Salivary Assay (Toxicity/Side Effect) Study->Exp_PD Outcome_2 Assess Plasma Accumulation Exp_PK->Outcome_2 Outcome_1 Confirm Low M3 Affinity Exp_PD->Outcome_1

Caption: Stereoselective metabolic pathway of Oxybutynin and the experimental workflow to isolate and characterize the this compound metabolite.

Data Analysis & Interpretation

When analyzing results from (S)-DEO studies, use the following reference values (derived from racemic and R-enantiomer comparative literature) to benchmark your data.

Comparative Pharmacological Parameters (Rat/In Vitro)
Parameter(R)-DEO (Active)(S)-DEO (Target)Interpretation
M3 Receptor Affinity (Ki) ~ 1 – 5 nM~ 60 – 300 nM (S)-DEO is significantly less potent; high doses required for effect.
Plasma Protein Binding High (>95%)Moderate-High Differences in free fraction (

) may alter clearance rates.
Salivary Inhibition (ID50) Low DoseHigh Dose If (S)-DEO inhibits salivation at low doses, suspect chiral inversion or off-target mechanism.
Critical Quality Control: Chiral Separation

Because (R)-DEO is up to 100x more potent, even a 1% impurity of the (R)-enantiomer in your (S)-DEO supply can skew results, making the (S)-form appear active.

  • Requirement: Use Chiral HPLC/SFC with >99.5% enantiomeric purity.

  • Column: Chiralpak AD-H or OD-H are standard for Oxybutynin metabolites.

References

  • Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 2019.[1][2] Link

  • In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin. Life Sciences, 2005.[3] Link

  • Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 2007. Link

  • Pharmacokinetics of the R- and S-Enantiomers of Oxybutynin and N-Desethyloxybutynin. Pharmaceutical Research, 2007. Link

  • Muscarinic Acetylcholine Receptors (M1-M5) in the Guide to Pharmacology. IUPHAR/BPS Guide to Pharmacology, 2023.[4] Link

Sources

Technical Guide: Handling, Storage, and Protocol Optimization for (S)-N-Desethyloxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Analyte: (S)-N-Desethyloxybutynin (Hydrochloride / Free Base)

  • CAS Registry: 181647-14-3 (HCl); 181646-98-0 (Free Base)[1]

  • Application: Pharmacokinetics, Metabolite Profiling, Chiral Pharmacology

  • Version: 2.0 (2025)

Executive Summary & Physicochemical Profile[2]

This compound (S-DEO) is the active S-enantiomer metabolite of the anticholinergic drug Oxybutynin. Unlike the parent compound, S-DEO exhibits high affinity for muscarinic receptors (particularly M3) and is often implicated in the side-effect profile (e.g., xerostomia) of the drug.

Proper handling is critical not only to prevent chemical degradation (oxidation/hydrolysis) but also to maintain enantiomeric purity, which is the defining characteristic of this reagent.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Molecular Formula C₂₀H₂₇NO₃ (Free Base)HCl Salt adds 36.46 Da
Molecular Weight 329.43 g/mol (Free Base)~365.9 g/mol (HCl Salt)
Appearance White to Off-White SolidHygroscopic crystalline powder
Solubility DMSO (>20 mg/mL), MethanolPoor water solubility at neutral pH; soluble in acidic media
pKa ~8.0 - 8.5 (Amine)Basic secondary amine
Chirality S-EnantiomerEnantiomeric Excess (ee) >98% required for specific assays
Key Sensitivities Moisture, Oxidation, LightEster linkage is susceptible to hydrolysis; Amine to oxidation

Storage & Stability Framework

The Stability Triad

The stability of this compound is governed by three vectors: Hydrolysis (ester bond cleavage), Oxidation (secondary amine reactivity), and Hygroscopicity (physical caking/degradation).

Storage Protocol (Solid State)
  • Temperature: Store at -20°C . While 2-8°C is acceptable for short durations (<1 week), long-term integrity requires freezing to retard ester hydrolysis.

  • Atmosphere: The vial headspace must be purged with Argon or Nitrogen . Oxygen promotes N-oxide formation on the secondary amine.

  • Container: Amber glass vials with PTFE-lined screw caps. The amber glass filters UV light (preventing photodegradation), and PTFE prevents plasticizer leaching.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.

Stability Logic Diagram

The following diagram illustrates the causality between environmental factors and degradation pathways.

StabilityLogic Factor_Moisture Moisture/Humidity Mechanism_Hydrolysis Ester Hydrolysis Factor_Moisture->Mechanism_Hydrolysis Catalyzes Factor_Oxygen Atmospheric Oxygen Mechanism_Oxidation N-Oxidation Factor_Oxygen->Mechanism_Oxidation Reacts with 2° Amine Factor_Light UV/Visible Light Mechanism_Photo Photolytic Cleavage Factor_Light->Mechanism_Photo Excites Result_Degradation Degradation Products (Phenylcyclohexylglycolic acid) Mechanism_Hydrolysis->Result_Degradation Mechanism_Oxidation->Result_Degradation Mechanism_Photo->Result_Degradation

Caption: Causal map of environmental stressors leading to chemical degradation of this compound.

Solubilization & Reconstitution Protocols

Solvent Selection
  • Primary Solvent: DMSO (Dimethyl Sulfoxide) .[2] It is the gold standard for stock solutions due to high solubility and cryoprotective properties.

  • Secondary Solvent: Methanol . Useful for HPLC preparation but evaporates too quickly for long-term storage.

  • Avoid: Neutral tap water or phosphate-buffered saline (PBS) for stock preparation. The compound precipitates at physiological pH (7.4) due to its lipophilicity and pKa.

Master Stock Preparation Protocol

Objective: Prepare a 10 mM stock solution of this compound HCl.

  • Equilibration: Allow the product vial to warm to room temperature (20-25°C) inside the desiccator before opening. Rationale: Prevents water condensation on the cold solid.

  • Weighing: Weigh the required amount (e.g., 3.66 mg for 1 mL of 10 mM) in a low-humidity environment.

  • Dissolution: Add anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Note: If using the Free Base, the MW is lower (329.43 g/mol ); adjust mass accordingly.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Reconstitution Workflow Diagram

Reconstitution Start Solid Storage (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Weigh Solid (Low Humidity) Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO (Target: 10-50 mM) Weigh->Dissolve Aliquot Aliquot into Amber Tubes (Avoid multiple freeze-thaw) Dissolve->Aliquot Freeze Store Aliquots at -80°C Aliquot->Freeze

Caption: Optimized workflow for reconstituting this compound to minimize hydrolysis and oxidation risks.

Analytical Verification & Quality Control

Trusting the label is insufficient for high-stakes research. You must verify the Enantiomeric Excess (ee) , as racemization can occur under harsh conditions.

Chiral HPLC Method

To distinguish this compound from its (R)-antipode, use a polysaccharide-based chiral stationary phase.

  • Column: Lux® 5µm i-Amylose-3 (or equivalent amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 x 4.6 mm.[3]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Expected Retention: The (S)-enantiomer typically elutes differently than the (R). Run a racemic standard to establish retention times.

Purity Check (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Mass Spec: ESI Positive Mode. Look for [M+H]+ = 330.2 (Free base mass).

Biological Application Notes

When designing experiments using this compound:

  • In Vitro Binding Assays:

    • Dilute the DMSO stock into the assay buffer immediately before use.

    • Keep the final DMSO concentration < 0.1% to avoid solvent effects on receptor binding.

    • Self-Validation: Always run a "Vehicle Control" (Buffer + 0.1% DMSO) to normalize data.

  • Metabolic Stability Studies:

    • This compound is a metabolite, but it can be further metabolized.[4]

    • If incubating with microsomes, ensure the cofactor mix (NADPH) is fresh.

Safety & Disposal (HSE)

Hazard Identification
  • GHS Classification: Acute Toxicity, Oral (Category 4).

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed).[5]

Handling Precautions
  • PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a lab coat are mandatory.

  • Inhalation: Handle powder in a fume hood to prevent inhalation of dust.

Disposal
  • Solids: Dispose of as hazardous chemical waste.

  • Solutions: Aqueous solutions containing the drug must be collected in "Aqueous Basic/Toxic" waste streams. Do not pour down the drain.

References

  • Santa Cruz Biotechnology. (S)-N-Desethyl Oxybutynin Hydrochloride Product Data. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9945371, N-Desethyloxybutynin, (S)-. Retrieved from

  • Phenomenex. Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase. Application Note. Retrieved from

  • U.S. Food and Drug Administration (FDA). Clinical Pharmacology and Biopharmaceutics Review: Oxybutynin. Retrieved from

  • TCI Chemicals. Safety Data Sheet: this compound. Retrieved from

Sources

Application Note: Preparation of (S)-N-Desethyloxybutynin Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-N-Desethyloxybutynin (also known as (S)-DEO) is the active S-enantiomer metabolite of the antimuscarinic drug oxybutynin. Unlike the parent drug, the metabolite profile—specifically the stereochemistry—plays a critical role in the therapeutic window and side-effect profile (e.g., dry mouth). This guide provides a rigorous, self-validating protocol for preparing stable stock solutions of this compound Hydrochloride, ensuring reproducibility in muscarinic receptor binding assays and metabolic stability studies.

Introduction & Compound Properties[1][2][3][4][5][6][7][8]

The Scientific Context

Oxybutynin is a racemic mixture. Upon hepatic metabolism by CYP3A4, it is N-desethylated to N-Desethyloxybutynin (DEO). The (S)-enantiomer of DEO generally exhibits lower anticholinergic potency compared to the (R)-enantiomer but remains biologically relevant for understanding the full pharmacodynamic profile and side-effect mitigation strategies.

Physicochemical Specifications

Researchers typically source this compound as the Hydrochloride (HCl) salt due to its superior stability compared to the free base.

PropertySpecification
Compound Name This compound Hydrochloride
CAS Number 181647-14-3 (HCl salt)
Molecular Formula C₂₀H₂₈ClNO₃
Molecular Weight 365.89 g/mol
Appearance White to off-white solid
Solubility DMSO (>20 mg/mL), Methanol, Water (pH dependent)
Storage (Solid) -20°C, desiccated, protected from light

Critical Note: Ensure you are working with the (S)-enantiomer (CAS 181647-14-3) and not the racemate (CAS 81039-77-2) or the parent oxybutynin. Verification of the Certificate of Analysis (CoA) for optical rotation is mandatory before starting.

Preparation Protocol: 10 mM Stock Solution

Reagents and Equipment
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (cell culture grade).

    • Why DMSO? While the HCl salt is water-soluble, aqueous stock solutions are prone to hydrolysis and microbial growth during long-term storage. Anhydrous DMSO prevents hydrolytic degradation.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined screw caps.

    • Why Amber? To protect against potential photodegradation.

    • Why Glass? DMSO can leach plasticizers from standard polypropylene tubes.

  • Balance: Analytical balance readable to 0.01 mg.

Calculation Logic (The "Why")

To prepare a 10 mM stock solution (standard for high-throughput screening), we utilize the molarity formula:



For 1 mL of 10 mM solution:



Step-by-Step Workflow
  • Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Reasoning: Opening a cold vial introduces condensation (water), which degrades the solid compound.

  • Weighing: Weigh approximately 3.66 mg of this compound HCl into a tared amber glass vial. Record the exact mass (e.g.,

    
    ).
    
  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM based on the actual mass:

    
    
    
    • Example: For 3.72 mg:

      
      .
      
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex gently for 30 seconds. Inspect visually; the solution should be clear and colorless.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in small amber glass vials or high-quality polypropylene PCR tubes (if stored at -80°C).

    • Reasoning: Avoids repeated freeze-thaw cycles, which can precipitate the salt or introduce moisture.

Visual Workflow (Graphviz)

PreparationProtocol Start Start: Remove Vial from -20°C Equilibrate Equilibrate to RT (30 min) (Prevents Condensation) Start->Equilibrate Weigh Weigh Solid (Target: 3.66 mg) Equilibrate->Weigh Calc Calculate DMSO Volume (V = Mass / MW / 0.01) Weigh->Calc Dissolve Add DMSO & Vortex (Target: 10 mM) Calc->Dissolve QC Visual Inspection: Clear Solution? Dissolve->QC QC->Dissolve No (Sonicate) Aliquot Aliquot (50 µL) Amber Glass/PP Vials QC->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store

Figure 1: Logical workflow for the preparation of this compound stock solutions, emphasizing moisture control and precise calculation.

Usage & Dilution Strategy

Solvent Tolerance

In cell-based or enzymatic assays, the final DMSO concentration must generally be kept below 0.1% (v/v) to avoid solvent toxicity or enzyme inhibition.

Serial Dilution Scheme

To achieve a final assay concentration of 1 µM (typical screening concentration) while maintaining 0.1% DMSO:

StepSource SolutionVolume SourceVolume Diluent (Buffer)Final Conc.DMSO %
1.[1] Intermediate 10 mM Stock (DMSO)10 µL990 µL100 µM 1.0%
2. Working 100 µM Intermediate10 µL990 µL1 µM 0.01%

Protocol Tip: Do not dilute the 10 mM DMSO stock directly into the assay well if it causes precipitation. Create an intermediate dilution (Step 1) in assay buffer first. If precipitation occurs at Step 1 (due to low aqueous solubility of the free base form at neutral pH), use an intermediate dilution in 50% DMSO/Water before the final step.

Quality Control & Stability

  • Identity Verification: The (S)-enantiomer must be distinguished from the (R)-form.[2] If in-house analytics are available, use Chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (ee > 99%).

  • Precipitation Check: Before every use, hold the aliquot against a light source. If crystals are visible, sonicate for 5 minutes. If precipitate remains, discard the aliquot.

  • Shelf Life:

    • Solid: 2 years at -20°C.

    • 10 mM Stock (DMSO): 6 months at -20°C; 1 year at -80°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9945371, this compound. Retrieved from [Link]

  • Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo.[3] Xenobiotica, 37(1), 59-73.[3] (Contextualizes the metabolic importance of the S-enantiomer).

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[4] Journal of Biomolecular Screening, 8(3), 292-304. (Basis for DMSO storage protocols).[5][6][1]

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-N-Desethyloxybutynin Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Enantiomeric Purity in (S)-N-Desethyloxybutynin (DEO) Synthesis via N-Dealkylation. Applicable For: Process Chemists, Medicinal Chemists, and Analytical Scientists. Methodology: Modified Olofson N-Dealkylation using 1-Chloroethyl Chloroformate (ACE-Cl).

Introduction: The Critical Shift to (S)-DEO

This compound (DEO) is the active metabolite of Oxybutynin. While the parent drug is a racemate, the (S)-enantiomer exhibits superior anticholinergic activity with a more favorable side-effect profile (reduced dry mouth) compared to the (R)-isomer.

This guide addresses the technical challenges of synthesizing (S)-DEO from (S)-Oxybutynin. The primary route optimized here is the ACE-Cl (1-chloroethyl chloroformate) N-dealkylation . This method is superior to the Von Braun reaction (cyanogen bromide) or vinyl chloroformate methods due to milder conditions that preserve the sensitive ester linkage and chiral center.

Module 1: The Core Reaction (N-Dealkylation)

Standardized Protocol: ACE-Cl Dealkylation

Objective: Selective removal of the N-ethyl group without hydrolyzing the central ester or racemizing the


-hydroxy center.

Reagents:

  • Substrate: (S)-Oxybutynin (Free base)[1]

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) [1.2 - 1.5 eq]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

  • Quench: Methanol (HPLC Grade)

Workflow Diagram (Mechanism & Process):

DEO_Synthesis Start (S)-Oxybutynin (Tertiary Amine) Inter Intermediate: 1-Chloroethyl Carbamate Start->Inter N-Dealkylation (DCE, Reflux, 3h) ACE Reagent: ACE-Cl ACE->Inter MeOH Methanolysis (Reflux) Inter->MeOH Solvent Swap Product (S)-DEO HCl (Secondary Amine Salt) MeOH->Product Decarboxylation Byprod By-products: Acetaldehyde + EtCl + CO2 MeOH->Byprod

Caption: Figure 1. Selective N-dealkylation pathway using ACE-Cl. The labile carbamate intermediate allows for clean conversion to the amine salt via methanolysis.

Step-by-Step Optimization Guide
  • Carbamate Formation:

    • Dissolve (S)-Oxybutynin (1.0 eq) in anhydrous DCE (5-10 volumes).

    • Cool to 0°C under

      
      .
      
    • Add ACE-Cl (1.2 eq) dropwise. Crucial: Exotherm control prevents ester cleavage.

    • Heat to reflux (83°C) for 3-4 hours.

    • Checkpoint: Monitor by TLC/HPLC. The starting material spot must disappear. The intermediate carbamate is stable here.

  • Methanolysis (The Cleavage):

    • Concentrate the reaction mixture under reduced pressure to remove DCE and excess ACE-Cl. Do not overheat the residue (>50°C).

    • Redissolve the oily residue in Methanol (10 volumes).

    • Reflux for 1-2 hours. This step decomposes the carbamate into the amine hydrochloride, acetaldehyde, and

      
      .
      
    • Concentrate to obtain crude (S)-DEO HCl.

Module 2: Troubleshooting & FAQs

Category A: Yield & Reaction Completion

Q: My yield is low (<50%), and I see significant "O-desethyl" impurities. What happened?

  • Diagnosis: You likely hydrolyzed the central ester linkage. This happens if moisture is present or if the reaction temperature is too high during the ACE-Cl addition.

  • Fix: Ensure DCE is anhydrous (<0.05% water). Maintain 0°C during ACE-Cl addition. If the problem persists, switch solvent to Toluene, which is less hygroscopic, though the reaction rate may decrease.

Q: The reaction stalled. I still have 20% starting material.

  • Diagnosis: ACE-Cl degrades over time if exposed to moisture (forming HCl and CO2).

  • Fix: Use fresh ACE-Cl. If using an old bottle, increase equivalents to 1.5 eq. Ensure the reflux is vigorous enough to drive the kinetics.

Category B: Purity & Chirality[3][4][5][6]

Q: The optical rotation


 of my product is lower than literature values. Did I racemize it? 
  • Diagnosis: Racemization at the

    
    -hydroxy stereocenter occurs under strong basic conditions or prolonged high heat.
    
  • Fix:

    • Avoid basic workups if possible. Isolate as the Hydrochloride salt directly.

    • If neutralizing to free base, use mild bases like

      
       rather than 
      
      
      
      .
    • Check the enantiomeric excess (ee%) via Chiral HPLC (e.g., Chiralcel OD-H column).

Q: How do I upgrade the enantiomeric purity if it drops below 95%?

  • Protocol: Recrystallization using D-Tartaric Acid .

    • Dissolve crude (S)-DEO free base in Ethanol/Acetone.

    • Add 1.0 eq of D-Tartaric acid.

    • The (S)-DEO-D-Tartrate diastereomer crystallizes preferentially, leaving the (R)-isomer and impurities in the mother liquor.

Category C: Purification[2][4][5][7][8]

Q: The product is a sticky brown oil that won't crystallize.

  • Diagnosis: (S)-DEO HCl is hygroscopic and often oils out if residual solvents or impurities are present.

  • Fix:

    • Trituration: Add diethyl ether or MTBE to the oil and stir vigorously to induce precipitation of the solid salt.

    • Solvent Swap: Evaporate methanol completely (azeotrope with toluene if needed) before attempting crystallization.

Module 3: Impurity Profile & Limits

Use the table below to identify peaks in your HPLC chromatogram.

Impurity NameOriginRetention Time (Relative)Limit (API)Mitigation
(S)-Oxybutynin Unreacted Starting Material1.00 (Ref)< 0.15%Increase ACE-Cl eq; extend reflux time.
Phenylcyclohexylglycolic Acid (PCGA) Hydrolysis Byproduct~0.45< 0.10%Use anhydrous conditions; avoid strong acids/bases.
N-Formyl DEO Side Reaction~0.85< 0.15%Ensure Methanol is free of Formic acid; remove ACE-Cl fully before MeOH step.
(R)-DEO Enantiomer (Racemization)Chiral Method< 0.5%Control temp; use D-Tartrate resolution.

Module 4: Decision Tree for Process Optimization

Troubleshooting Problem Start: Identify Issue Yield Issue: Low Yield Problem->Yield Purity Issue: Low Purity/ee% Problem->Purity CheckSM Is SM remaining? Yield->CheckSM CheckRac Is it Racemization? Purity->CheckRac AddACE Action: Increase ACE-Cl Check Reagent Quality CheckSM->AddACE Yes CheckHydrolysis Action: Check for PCGA (Ester Hydrolysis) CheckSM->CheckHydrolysis No DrySolvent Action: Dry Solvents Lower Addition Temp CheckHydrolysis->DrySolvent PCGA Found Tartrate Action: D-Tartaric Acid Recrystallization CheckRac->Tartrate Low ee% CheckByprod Is it Chemical Impurity? CheckRac->CheckByprod Normal ee% Triturate Action: Triturate with Ether/MTBE CheckByprod->Triturate Oily/Sticky

Caption: Figure 2. Logic flow for diagnosing synthesis failures. SM = Starting Material.

References

  • Olofson, R. A., et al. (1984).

    
    -Chloroethyl Chloroformate." The Journal of Organic Chemistry, 49(11), 2081–2082. Link
    
  • Kachur, J. F., et al. (1988).[1] "Pharmacological characterization of the optical isomers of oxybutynin." Journal of Pharmacology and Experimental Therapeutics, 247(3), 867-872. Link

  • Senanayake, C. H., et al. (1998). "Method of treating urinary incontinence with (S)-oxybutynin and (S)-desethyloxybutynin." U.S. Patent 5,736,577. Link

  • Chong, J. M., et al. (1985). "N-Dealkylation of Tertiary Amines." Tetrahedron Letters, 26(52), 6439-6442. (Discusses mechanism and methanolysis).

Sources

troubleshooting guide for (S)-N-Desethyloxybutynin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-N-Desethyloxybutynin Stability

Current Status: Online Topic: Troubleshooting Instability in Aqueous Solutions Ticket ID: DEO-S-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary

This compound (also known as (S)-DEO) is the active secondary amine metabolite of Oxybutynin. Unlike its tertiary amine parent, (S)-DEO possesses a secondary amine group, making it chemically distinct regarding oxidative susceptibility, while retaining the labile ester linkage common to the class.

The Stability Paradox: To maintain solubility, the amine must be protonated (acidic pH). However, the ester bond is susceptible to acid-catalyzed hydrolysis. Furthermore, as a secondary amine, it is prone to N-oxidation and subsequent rearrangement to enaminoketones under stress.

This guide provides a root-cause analysis and troubleshooting workflow for researchers observing degradation, precipitation, or racemization of (S)-DEO in aqueous media.

Part 1: Critical Instability Factors (The "Why")

The instability of (S)-DEO is driven by three competing chemical mechanisms. Understanding these is the prerequisite for troubleshooting.

Hydrolysis (The Primary Degradation Pathway)

The ester linkage between the phenylcyclohexylglycolic acid (PCGA) head and the butynyl amine tail is the weak link.

  • Mechanism: Nucleophilic attack by water on the carbonyl carbon.

  • Catalysts: Extreme pH (both < 3 and > 7) and elevated temperature.

  • Result: Loss of potency and formation of PCGA (acid) and the amino-alcohol fragment.

Oxidative Rearrangement (The Secondary Amine Risk)

Unlike Oxybutynin, (S)-DEO is a secondary amine. In the presence of oxygen and light, it can undergo N-oxidation to form a hydroxylamine or N-oxide, which can further rearrange into an enaminoketone (Oxy-EK) . This is a specific impurity profile often missed if monitoring only for hydrolysis.

Stereochemical Inversion (Racemization)

The chiral center at the


-carbon (relative to the carbonyl) is sterically hindered by the cyclohexyl and phenyl rings. However, in alkaline conditions (pH > 8), base-catalyzed enolization can occur, leading to the formation of the (R)-enantiomer (distomer).

Part 2: Visualizing the Degradation Pathways

The following diagram maps the chemical fate of (S)-DEO to help you identify impurity peaks in your chromatograms.

DEO_Degradation cluster_legend Legend DEO This compound (Active) Hydrolysis Hydrolysis (pH < 3 or pH > 7) DEO->Hydrolysis Oxidation Oxidation (Light/Air) DEO->Oxidation PCGA Phenylcyclohexylglycolic Acid (PCGA) Hydrolysis->PCGA Cleavage Alcohol 4-(ethylamino)but-2-ynyl acetate Hydrolysis->Alcohol Cleavage NOxide N-Oxide / Hydroxylamine (Intermediate) Oxidation->NOxide N-hydroxylation Enamino Oxy-EK (Enaminoketone) NOxide->Enamino Rearrangement key Blue: Analyte | Red: Toxic/Inactive Impurity | Yellow: Stress Factor

Caption: Degradation pathways of this compound showing hydrolytic cleavage and oxidative rearrangement to enaminoketone.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My sample precipitated immediately upon preparation."

Diagnosis: pH-Induced Solubility Crash. (S)-DEO is a weak base (pKa


 8.0–8.2). In its free base form, it is highly lipophilic and practically insoluble in water.
  • The Trap: Researchers often try to dissolve the free base in neutral water (pH 7) or PBS (pH 7.4). At pH 7.4, a significant fraction is unprotonated, leading to precipitation.

  • The Fix:

    • Ensure you are using the Hydrochloride (HCl) salt , not the free base.

    • If using the free base, pre-dissolve in a minimal volume of DMSO or Ethanol before slowly adding to an acidic buffer (pH 4.0–5.0) .

    • Do not exceed pH 6.0 for stock solutions.

Issue 2: "I see a linear decrease in concentration over 24 hours."

Diagnosis: Ester Hydrolysis. If the pH is correct (4.0–5.0) but degradation persists, check your temperature and buffer composition.

  • The Trap: Using nucleophilic buffers (like Phosphate or Tris) at elevated temperatures. Phosphate can catalyze ester hydrolysis.

  • The Fix:

    • Switch Buffers: Use Acetate or Citrate buffers (pH 4.5). These are less nucleophilic.

    • Temperature: Store stock solutions at -20°C. Keep working solutions on ice (4°C). Hydrolysis rates double roughly every 10°C increase.

Issue 3: "Unknown impurity peaks are appearing at different retention times than the acid metabolite."

Diagnosis: Oxidative Degradation (Enaminoketone formation). If you see peaks that are not PCGA (the hydrolysis product), your secondary amine is oxidizing.

  • The Trap: Storing the solution in clear vials on the benchtop.

  • The Fix:

    • Light Protection: Use amber glass vials.

    • Deoxygenation: Sparge buffers with Argon or Nitrogen for 10 minutes before use.

    • Antioxidants: If the assay permits, add 0.1% Sodium Metabisulfite or EDTA (to chelate metals that catalyze oxidation).

Part 4: Validated Stabilization Protocol

To ensure reproducibility, follow this "Self-Validating" preparation system.

Reagents Required
  • This compound HCl[1]

  • Ammonium Acetate[2]

  • Glacial Acetic Acid

  • Acetonitrile (HPLC Grade)

Step-by-Step Preparation
  • Buffer Preparation (pH 4.5):

    • Dissolve 0.77 g Ammonium Acetate in 1 L of Milli-Q water (10 mM).

    • Adjust pH to 4.5 using Glacial Acetic Acid.

    • Why? Acetate is non-nucleophilic and buffers the solution in the maximum stability window for this ester.

  • Stock Solution (1 mg/mL):

    • Weigh (S)-DEO HCl.

    • Dissolve in 100% Acetonitrile first.

    • Why? Eliminates hydrolysis risk during initial dissolution.

  • Working Solution:

    • Dilute the Stock 1:10 into the Acetate Buffer (pH 4.5) .

    • Validation: Measure pH immediately. It must be < 5.5.

  • Storage:

    • Stock (ACN): -20°C (Stable for 3 months).

    • Working (Aq): Use within 8 hours at 4°C.

Part 5: Analytical Validation (HPLC)

Use this method to confirm the stability of your (S)-DEO preparation. This method separates the parent from the hydrolysis product (PCGA) and the oxidative impurity (Oxy-EK).

ParameterCondition
Column C18 (e.g., Phenomenex Gemini), 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 4.0
Mobile Phase B Acetonitrile
Mode Isocratic (60% A / 40% B) or Gradient
Flow Rate 1.0 mL/min
Detection UV at 220 nm (Ester/Amine) and 240 nm (Enaminoketone)
Chiral Check Use Amylose-2 column if racemization is suspected.[2][3][4]

Data Interpretation:

  • Peak at ~2-3 min: PCGA (Hydrolysis product - very polar).

  • Peak at ~10-12 min: (S)-DEO.

  • Peak appearing later/broad: Enaminoketone (Oxidative product).

References

  • Metabolic Pathways & Oxidation: Lindeke, B., et al. (1981). "Metabolism of Oxybutynin: establishment of desethyloxybutynin and oxybutynin N-oxide formation." Biomedical Mass Spectrometry.

  • Oxidative Rearrangement Mechanism: Canavesi, R., et al. (2018). "New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone."[5] Xenobiotica.

  • Analytical Methods (Chiral/Achiral): L.C. Zin, et al. (2014). "Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS." Journal of Chromatography B.

  • Physicochemical Properties (pKa/Solubility): U.S. Food and Drug Administration (FDA). "Pharmacology Review: Oxybutynin Transdermal System."

  • General Ester Hydrolysis Kinetics: Connors, K. A., et al. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Standard Text for Ester Hydrolysis Mechanisms).

Sources

Technical Support Center: Advanced Strategies for Improving the Chromatographic Resolution of (S)-N-Desethyloxybutynin Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the enantiomeric separation of N-Desethyloxybutynin. N-Desethyloxybutynin is the primary active metabolite of Oxybutynin, a medication used to treat overactive bladder.[1][2] The pharmacological activity resides predominantly in the (S)-enantiomer, making the accurate and robust separation of (S)- and (R)-N-Desethyloxybutynin a critical step in pharmacokinetic studies, metabolism research, and quality control in drug development.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common challenges and achieve baseline resolution of N-Desethyloxybutynin enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating N-Desethyloxybutynin enantiomers?

Polysaccharide-based CSPs are the industry standard and have demonstrated the most success for this separation.[4][5] Specifically, columns based on amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are highly effective.[6][7] Published methods have successfully used columns like the Phenomenex Lux Amylose-2 and Lux i-Amylose-3 for the enantioseparation of both oxybutynin and N-desethyloxybutynin.[3][8][9]

Q2: What is a typical starting mobile phase for this separation?

A common starting point for method development is a normal-phase mobile phase consisting of a non-polar solvent like hexane and an alcohol modifier, such as isopropanol or ethanol.[9][10] Because N-Desethyloxybutynin is a basic compound (an amine), the addition of a small amount of a basic additive is crucial for good peak shape and resolution. A typical mobile phase would be Hexane:Isopropanol with 0.1% Diethylamine (DEA) in a ratio between 90:10 and 80:20 (v/v/v).[9][11]

Q3: My resolution (Rs) is below the target of 1.5. What is the first thing I should adjust?

If you have some, but insufficient, resolution, the first and often most impactful parameter to adjust is the concentration and type of your alcohol modifier . Decreasing the percentage of alcohol (e.g., from 20% isopropanol to 15%) generally increases retention and can improve resolution, though it will also increase the run time. Conversely, sometimes a weaker alcohol (like ethanol instead of isopropanol) can alter the selectivity (α) and provide the necessary improvement.

Q4: I'm observing severe peak tailing for both enantiomers. What is the cause and how do I fix it?

Peak tailing for basic analytes like N-Desethyloxybutynin is almost always caused by secondary ionic interactions with acidic silanol groups on the silica support of the stationary phase.[12] To fix this, you must add a basic modifier to the mobile phase to compete for these active sites.[13]

  • Solution: Ensure your mobile phase contains a basic additive. Diethylamine (DEA) at 0.1% is a standard choice.[11][13] If tailing persists, you could try a stronger or different amine, such as butylamine or ethylenediamine (EDA), although miscibility with hexane must be considered.[13][14]

Troubleshooting Guide: A Root-Cause Analysis Approach

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.2)

Achieving chiral separation is a process of optimizing the intricate three-point interactions between the enantiomers and the chiral stationary phase.[15] If resolution is poor, a systematic approach is required.

The following workflow provides a step-by-step process for diagnosing and solving poor resolution issues.

G cluster_0 Diagnosis & Initial Checks cluster_1 Optimization Strategy start Poor Resolution (Rs < 1.2) check_mp Verify Mobile Phase: Composition, Additive %, Freshly Prepared? start->check_mp check_csp Verify CSP: Correct Column? Age? Prior Use? check_mp->check_csp check_system Verify System: Flow Rate, Temperature, No Leaks? check_csp->check_system opt_alcohol Adjust Alcohol Modifier (% and Type: IPA vs. EtOH) check_system->opt_alcohol If all checks pass, begin optimization opt_additive Optimize Additive (Try different amine or concentration) opt_alcohol->opt_additive opt_temp Change Temperature (Try 15°C, 25°C, 40°C) opt_additive->opt_temp change_csp Screen Different CSP (e.g., Cellulose-based if Amylose fails) opt_temp->change_csp

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

The choice of CSP is the most critical factor in chiral separations. While multiple polysaccharide phases may work, they exhibit different chiral recognition mechanisms.[7] N-Desethyloxybutynin separation has been successfully demonstrated on amylose-based phases. If you are struggling with a cellulose-based phase, switching to an amylose-based one (or vice versa) may provide the necessary selectivity.[16]

CSP TypeCommon DerivativesStrengths for Basic Analytes
Amylose-Based Amylose tris(3,5-dimethylphenylcarbamate)Often provides high selectivity through a combination of hydrogen bonding, π-π interactions, and steric hindrance within its helical structure.[7] Published success for N-desethyloxybutynin.[3][8]
Cellulose-Based Cellulose tris(3,5-dimethylphenylcarbamate)Features a more linear, layered structure. Can offer complementary selectivity to amylose phases when one fails.[16]

The Role of the Alcohol Modifier: The alcohol in a normal-phase system acts as a polar competitor, displacing the analyte from the stationary phase. The type and concentration of alcohol directly modulate retention and selectivity.

  • Interaction: Alcohols form hydrogen bonds with the carbamate groups on the polysaccharide CSP.

  • Practical Tip: Screening Isopropanol (IPA), Ethanol (EtOH), and n-Propanol can reveal significant differences in selectivity (α). A change in alcohol can sometimes even reverse the elution order of the enantiomers.[16]

The Critical Impact of the Basic Additive: For a basic analyte like N-Desethyloxybutynin, the basic additive has two primary functions:

  • Improve Peak Shape: It masks active silanol sites on the silica support, preventing ionic interactions that cause peak tailing.[11]

  • Modulate Retention & Selectivity: By neutralizing the analyte or interacting with the CSP, it can alter the chiral recognition mechanism, sometimes dramatically improving resolution.[17]

Problem 2: Inconsistent Retention Times or Resolution

Inconsistent results are often a sign of an unequilibrated system or subtle changes in mobile phase composition.[12]

Potential CauseRecommended Solution & Explanation
Inadequate Column Equilibration Before analysis, flush the column with at least 10-20 column volumes of the mobile phase. Chiral separations can be sensitive to "memory effects," where additives from previous runs adsorb to the CSP.[14][15] A consistent and thorough equilibration is mandatory for reproducible results.
Mobile Phase Composition Drift Volatile components like hexane and diethylamine can evaporate over time, altering the mobile phase composition. Prepare fresh mobile phase daily and keep the solvent reservoir capped.
Temperature Fluctuations Chiral separations are thermodynamically driven. Small changes in temperature can affect the equilibrium of analyte-CSP binding, altering both retention and selectivity.[16] Use a thermostatted column compartment and maintain a consistent temperature (e.g., 25 °C) for all runs.[18]

Experimental Protocols

Protocol 1: Initial Screening for (S)-N-Desethyloxybutynin Resolution

This protocol provides a starting point for method development using a recommended column and mobile phase.

Objective: To achieve initial separation of (S)- and (R)-N-Desethyloxybutynin enantiomers.

Materials:

  • HPLC Column: Phenomenex Lux® 3 µm i-Amylose-3 (or equivalent amylose-based CSP)

  • Mobile Phase A: Hexane (HPLC Grade)

  • Mobile Phase B: Isopropanol (IPA, HPLC Grade)

  • Additive: Diethylamine (DEA)

  • Sample: Racemic N-Desethyloxybutynin standard dissolved in Mobile Phase.

Procedure:

  • Prepare Mobile Phase: Create a mobile phase of 80:20 Hexane:IPA with 0.1% DEA (v/v/v). For 1 liter: 800 mL Hexane, 200 mL IPA, 1 mL DEA. Mix thoroughly.

  • System Setup:

    • Install the chiral column.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector to an appropriate wavelength for the analyte.

  • Column Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Data Analysis: Evaluate the chromatogram for retention time, peak shape, and resolution (Rs). A successful initial separation should show two distinct peaks.

Protocol 2: Optimization via Mobile Phase Modifier Adjustment

Objective: To improve baseline resolution (Target Rs ≥ 1.5) by systematically adjusting the alcohol modifier concentration.

Procedure:

  • Follow Steps 1-3 from Protocol 1.

  • Initial Injection: Perform an injection using the 80:20 Hexane:IPA + 0.1% DEA mobile phase and record the resolution.

  • Adjust Modifier %: Decrease the IPA concentration. Prepare and equilibrate the system with the following mobile phases, injecting the sample for each condition:

    • 85:15 Hexane:IPA + 0.1% DEA

    • 90:10 Hexane:IPA + 0.1% DEA

  • Data Analysis: Compare the chromatograms. Note the resolution, retention time, and peak shape for each condition. Select the mobile phase that provides the best balance of resolution and acceptable run time.

Method Development Workflow

Developing a robust chiral method from scratch requires a systematic approach. This workflow outlines the logical progression from initial screening to final optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analyte (N-Desethyloxybutynin, Basic) csp_select Select Primary CSPs (e.g., Amylose-1, Cellulose-2) start->csp_select mp_select Select Screening Mobile Phases (e.g., Hex/IPA, Hex/EtOH + 0.1% DEA) csp_select->mp_select screen Perform Initial Screening Injections mp_select->screen eval Evaluate Results: Identify 'Best Hit' (CSP + MP) screen->eval eval->csp_select No Separation Found opt_ratio Optimize Alcohol Ratio (e.g., 95:5 to 80:20) eval->opt_ratio Partial Separation Found opt_additive Optimize Additive (Type and Concentration) opt_ratio->opt_additive opt_flow Optimize Flow Rate & Temperature opt_additive->opt_flow validate Method Validation (Robustness, Linearity, LOD/LOQ) opt_flow->validate

Caption: A comprehensive workflow for chiral method development.

References

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. Available at: [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. Available at: [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Chromatography Today. Available at: [Link]

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. Available at: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. ResearchGate. Available at: [Link]

  • Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. ResearchGate. Available at: [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Protocols. Available at: [Link]

  • Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. PubMed. Available at: [Link]

  • Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. ResearchGate. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • additives for chiral. Chromatography Forum. Available at: [Link]

  • Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal. Phenomenex. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Highly Sensitive Simultaneous Determination of Oxybutynin and N- Desethyloxybutynin in Human Plasma by LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Alwsci. Available at: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available at: [Link]

  • Analysis of oxybutynin and N-desethyloxybutynin in human urine by dispersive liquid-liquid microextraction (DLLME) and capillary. RSC Publishing. Available at: [Link]

  • Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. PubMed. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

Sources

identifying and minimizing experimental artifacts with (S)-N-Desethyloxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

Metabolite Stability & Stereoselective Analysis Core

Current Status: Operational Ticket Focus: Minimizing Experimental Artifacts for (S)-N-Desethyloxybutynin Assigned Specialist: Senior Application Scientist

Introduction: The "Silent" Enantiomer Challenge

Welcome to the technical support hub for This compound ((S)-DEO) . While the (R)-enantiomer of the parent drug (Oxybutynin) and its metabolite are pharmacologically dominant for antimuscarinic activity, the (S)-DEO metabolite presents unique challenges in pharmacokinetic (PK) modeling and bioequivalence studies.

This guide addresses the three most critical experimental artifacts associated with this molecule: Heme-Mediated Oxidation (Stability) , Chiral Inversion (Separation) , and Matrix Interference (Detection) .

Module 1: Sample Stability & The Hemolysis Artifact

Priority Level: Critical Issue: "My (S)-DEO peaks are disappearing in stored plasma samples, but the parent drug is stable."

Root Cause Analysis

Unlike the parent oxybutynin, the secondary amine structure of N-desethyloxybutynin makes it susceptible to a specific degradation pathway triggered by hemolysis.

  • Mechanism: Free heme in hemolyzed plasma catalyzes the oxidation of (S)-DEO to its N-oxide derivative.

  • Artifact: This results in a false negative or artificially low concentration of (S)-DEO, skewing PK data. This reaction can occur even at -20°C.

Troubleshooting Q&A

Q: Can I just store samples at -20°C? A: No. For (S)-DEO, -20°C is insufficient if any hemolysis is present. You must store samples at -70°C or below . At -20°C, heme-mediated oxidation remains kinetically active over weeks.

Q: How do I salvage hemolyzed samples? A: You cannot reverse the oxidation once it occurs. However, for future collection, you must add an antioxidant. Ascorbic Acid (Vitamin C) added to the plasma immediately after separation effectively inhibits this heme-catalysis.

Q: Is this specific to the (S)-enantiomer? A: No, it affects both, but because (S)-DEO often has different plasma protein binding kinetics than (R)-DEO, the rate of degradation may appear different due to the free fraction available for oxidation.

Protocol: Stabilization Workflow
StepActionCritical Parameter
1 Blood CollectionUse K2EDTA or Heparin tubes.
2 Centrifugation3,000 rpm for 10 min at 4°C.
3 Stabilization Add 20 µL of 10% Ascorbic Acid per 1 mL plasma.
4 StorageSnap freeze. Store at -70°C .

Module 2: Stereoselective Separation (Chiral LC-MS/MS)

Priority Level: High Issue: "I see peak merging between (R) and (S) enantiomers, or on-column racemization."

Root Cause Analysis

(S)-DEO is structurally similar to (R)-DEO, differing only by the spatial arrangement at the chiral center.

  • Artifact: Using standard C18 columns will co-elute both enantiomers. Using incorrect chiral columns or pH can lead to peak broadening or failure to resolve the specific (S)-enantiomer from the more potent (R)-form.

  • Interference: High concentrations of the parent (S)-Oxybutynin can tail into the metabolite window if resolution is poor.

Troubleshooting Q&A

Q: Which chiral stationary phase is validated for DEO? A: Amylose-based columns are superior here. The Amylose-2 (Amylose tris(3-chloro-4-methylphenylcarbamate)) phase provides the best resolution factors (Rs > 2.0) for Oxybutynin metabolites.[1][2][3][4][5][6][7][8][9]

Q: Why is my baseline drifting? A: Chiral columns are sensitive to mobile phase additives. For MS detection, avoid phosphate buffers. Use volatile salts like Ammonium Bicarbonate or Ammonium Acetate .

Visual Workflow: Chiral Separation Strategy

ChiralWorkflow Sample Plasma Sample (S)-DEO + (R)-DEO LLE Liquid-Liquid Extraction (MTBE/Ethyl Acetate) Sample->LLE Extract Dry Evaporation & Reconstitution (Mobile Phase) LLE->Dry Conc. Column Chiral Column (Lux Amylose-2) Dry->Column Inject MS MS/MS Detection (MRM Mode) Column->MS Separate (S) from (R)

Figure 1: Optimized workflow for isolating this compound from biological matrices.

Module 3: Biological Artifacts & CYP3A4 Selectivity

Priority Level: Medium Issue: "In vitro intrinsic clearance (


) data does not match in vivo plasma ratios."
Root Cause Analysis

There is a disconnect between formation and elimination.

  • Metabolic Artifact: CYP3A4 stereoselectively metabolizes Oxybutynin.[7][9] It favors the formation of (S)-DEO over (R)-DEO in some systems, but (R)-DEO is often cleared slower or bound more tightly to plasma proteins.

  • The Trap: If you use liver microsomes without accounting for the unbound fraction (

    
    ) , you will miscalculate the clearance. (R)-DEO binds more extensively to plasma proteins than (S)-DEO.[4][8][10][11]
    
Data Table: Stereoselective Parameters
ParameterThis compound(R)-N-DesethyloxybutyninImpact on Experiment
Plasma Protein Binding LowerHigher(S)-DEO is more "free" to be metabolized/eliminated.
CYP3A4 Formation Rate Faster (generally)Slower(S)-DEO peaks appear earlier/higher in in vitro incubations.
Elimination Half-Life ShorterLongerIn in vivo PK curves, (S)-DEO tail drops off faster.
Pathway Diagram: Metabolic Route

Metabolism RacOxy Racemic Oxybutynin (Parent) CYP CYP3A4 (Liver/Intestine) RacOxy->CYP Substrate S_DEO This compound (Target Analyte) CYP->S_DEO Preferential Formation (Rapid) R_DEO (R)-N-Desethyloxybutynin (Active Isomer) CYP->R_DEO Slower Formation Elim Renal Elimination / Further Metabolism S_DEO->Elim Rapid Clearance R_DEO->Elim Slow Clearance (Accumulates)

Figure 2: Stereoselective metabolic pathway of Oxybutynin via CYP3A4.

Summary of Validated Protocol Parameters

To minimize artifacts, ensure your Standard Operating Procedure (SOP) aligns with these parameters:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) mixed with Ethyl Acetate (80:20). Avoid pure acidic buffers which may suppress ionization.

  • Internal Standard: Use deuterated This compound-d5 . Do not use the racemate IS for enantiomeric quantification if possible, to avoid isotopic interference in the chiral window.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Bicarbonate (80:20) is recommended for Amylose-2 columns to maintain basic pH stability for the amine.

References

  • Stereoselective Analysis & LC-MS/MS Method Sharma, P., et al. (2014).[3] Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS.[3][4][12] Journal of Pharmaceutical and Biomedical Analysis.

  • Hemolysis & Stability Artifacts Ferreira, A., et al. (2019).[13] The Impact of Hemolysis on Stability of N-Desethyloxybutynin in Human Plasma. Bioanalysis.

  • Metabolic Stereoselectivity (CYP3A4) Yaakob, M., et al. (2008).[10] Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo.[4][8][11] Xenobiotica.

  • Clinical Pharmacokinetics & Enantiomers Zobrist, R. H., et al.[7] (2001).[7] Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration. Pharmaceutical Research.

Sources

optimizing drug concentration for (S)-N-Desethyloxybutynin in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Drug Concentration for (S)-N-Desethyloxybutynin in Cell Culture Ticket ID: S-DEO-OPT-2024 Assigned Specialist: Senior Application Scientist, Cell Pharmacology Unit

Executive Summary

You are working with This compound (S-DEO) , the active metabolite of the antimuscarinic drug Oxybutynin. Unlike the parent drug or the (R)-enantiomer, (S)-DEO presents a unique pharmacological profile: it exhibits lower receptor affinity (higher


) but often achieves higher systemic accumulation  due to stereoselective metabolism by CYP3A4.

The Common Pitfall: Researchers often apply the nanomolar concentration ranges derived from racemic Oxybutynin or (R)-DEO to (S)-DEO experiments. This frequently leads to false negatives (no observed effect) because the (S)-enantiomer requires a right-shifted concentration curve to achieve equivalent receptor occupancy.

This guide provides a self-validating framework to determine the optimal concentration window for your specific cell model.

Module 1: Stock Preparation & Solubility

The Chemistry of Stability

This compound is typically supplied as a hydrochloride salt. While water-soluble, aqueous stock solutions are prone to hydrolysis and pH instability over time. DMSO is the required vehicle for consistent in vitro pharmacology.

Protocol: Precision Stock Generation
  • Solvent: Sterile, cell-culture grade DMSO (

    
     99.9%).
    
  • Target Stock Concentration: 10 mM or 100 mM.

    • Why? High concentration stocks allow for large dilution factors (

      
      ), keeping the final DMSO concentration on cells 
      
      
      
      .
  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles > 3 times.

Visual Workflow: Stock to Assay

StockPrep Powder Lyophilized (S)-DEO (HCl Salt) MasterStock Master Stock (10 mM) Powder->MasterStock Dissolve DMSO 100% DMSO DMSO->MasterStock Intermed Intermediate Plate (100x Conc. in Media) MasterStock->Intermed 1:100 Dilution FinalWell Final Assay Well (1x Conc, 0.1% DMSO) Intermed->FinalWell 1:10 Dilution

Figure 1: Two-step dilution logic to prevent "solvent shock." Direct dilution from 100% DMSO to cells often causes local precipitation or immediate cell stress.

Module 2: Dose-Finding & The "Stereo-Shift"

Understanding the Affinity Gap

Literature indicates that (S)-DEO is significantly less potent than (R)-DEO at Muscarinic M3 receptors.

  • (R)-DEO

    
    :  ~1–2 nM
    
  • (S)-DEO

    
    :  ~20–100 nM (approx. 10-50x shift)
    

If you use a range of 0.1 nM – 100 nM (typical for the racemate), you will likely capture the bottom of the (S)-DEO dose-response curve, resulting in weak or noisy data.

Recommended Concentration Range

For functional assays (e.g., Calcium Flux, cAMP, Cell Viability), you must shift your logarithmic scale upward.

ParameterStandard Range (Racemate)Optimized Range ((S)-DEO)
Low Point 0.01 nM1.0 nM
Mid Point (

Est)
10 nM100 nM - 500 nM
High Point (

)
1 µM10 µM - 50 µM
Vehicle Control DMSO 0.1%DMSO 0.1%
Troubleshooting: "My cells are dying at high doses"

If you observe toxicity at >10 µM, it may be off-target cytotoxicity rather than receptor-mediated effects.

  • The Check: Run a parallel MTT or CellTiter-Glo assay with parental cells (lacking the M3 receptor) or using a specific antagonist (Atropine) to block the receptor. If toxicity persists in the presence of Atropine, the effect is non-specific chemical toxicity.

Module 3: Experimental Logic & Troubleshooting

FAQ: Common Issues

Q1: My


 is fluctuating wildly between replicates. 
  • Root Cause: (S)-DEO is a secondary amine and can adhere to plastic surfaces.

  • Solution: Use Low-Binding plates and tips. Pre-saturate tips by pipetting the solution up and down 3 times before dispensing.

Q2: I see no inhibition of Acetylcholine (ACh) signaling.

  • Root Cause: Competition kinetics. If your agonist (ACh) concentration is too high (e.g., >

    
    ), a weak antagonist like (S)-DEO cannot displace it effectively.
    
  • Solution: Perform a "Schild Plot" analysis. Ensure you are stimulating with an

    
     or 
    
    
    
    concentration of ACh, not a saturating dose.

Q3: How do I prove the effect is specific to the (S)-enantiomer?

  • Root Cause: Enantiomeric impurity. Commercial "S" standards can contain 1-2% "R" impurity. Since "R" is ~50x more potent, a 2% impurity can account for 50% of the observed signal.

  • Solution: You must run a curve with pure (R)-DEO alongside. If the (S)-curve looks identical to the (R)-curve but shifted, the biology is sound. If the (S)-curve has a "biphasic" tail, you are likely measuring the impurity.

Module 4: Pathway Validation Diagram

Use this logic flow to validate your experimental results.

Validation Start Start: Dose-Response Analysis Result Did you observe a sigmoidal curve? Start->Result YesCurve Calculate IC50 Result->YesCurve Yes NoCurve Check Solubility & Range Result->NoCurve No (Flat line) CheckStereo Is IC50 > 20x higher than (R)-DEO literature value? YesCurve->CheckStereo Valid VALIDATED: Specific (S)-DEO Effect CheckStereo->Valid Yes (Low Potency) Invalid WARNING: Likely measuring (R)-impurity CheckStereo->Invalid No (High Potency)

Figure 2: Decision tree for interpreting (S)-DEO potency data. A high-potency result is a red flag for enantiomeric contamination.

References

  • Waldeck, K., et al. (1997). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors.[1] Journal of Pharmacology and Experimental Therapeutics.

  • Yaakob, N., et al. (2018). New insights in the metabolism of oxybutynin: evidence of N-oxidation.[2] Xenobiotica.

  • BindingDB. (2003).[3] Muscarinic acetylcholine receptor M3 Affinity Data.[1][3] BindingDB Entry for Desethyloxybutynin.

  • LifeTein Support. (2024).[4] Optimizing Peptide/Drug Solubility in Cell Culture: DMSO Limits.

Sources

Technical Support Center: Metabolic Profiling of (S)-N-Desethyloxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for (S)-DEO Analysis

Executive Summary

(S)-N-Desethyloxybutynin ((S)-DEO) is a pharmacologically active metabolite of the antimuscarinic drug Oxybutynin.[1][2][3] While the parent drug is administered as a racemate (or enantiopure forms), metabolic profiling reveals significant stereoselective differences.[1][4] CYP3A4-mediated N-desethylation is the primary pathway.

Critical Technical Insight: In human plasma following oral administration, the (R)-enantiomer of the metabolite (R)-DEO typically accumulates to higher concentrations than (S)-DEO, despite (S)-Oxybutynin often being higher than (R)-Oxybutynin [1, 3]. Therefore, profiling (S)-DEO presents a distinct sensitivity challenge , requiring rigorous chiral separation and optimization of signal-to-noise ratios. Furthermore, (S)-DEO is susceptible to heme-mediated oxidation in hemolyzed samples, a frequently overlooked source of analytical error [2].

Module 1: Chiral Chromatography & Separation

Current Status: Resolving (S)-DEO from (R)-DEO and Parent Enantiomers.

Q1: I am seeing peak coalescence or poor resolution between (S)-DEO and (R)-DEO. How do I fix this?

Diagnosis: The separation of oxybutynin metabolites is highly sensitive to mobile phase additives and column chemistry. Solution:

  • Column Selection: Switch to an Amylose-based chiral stationary phase. The Phenomenex Lux Amylose-2 or Lux i-Amylose-3 are the gold standards for this application [1, 4].

  • Mobile Phase Additives: You must use a basic additive to suppress the ionization of the secondary amine in DEO.

    • Recommendation: Use 0.1% Diethylamine (DEA) or Ammonium Bicarbonate (10mM) in the aqueous phase.

    • Why? DEO is a basic amine. Without sufficient pH control (pH > 8.0 or using DEA), the analyte will interact with residual silanols, causing tailing that merges the (S) and (R) peaks.

  • Solvent Mode: If using Normal Phase (Hexane/IPA), ensure the system is dry. However, Reversed-Phase Chiral (Polar Organic) modes (e.g., Acetonitrile/Ammonium Bicarbonate) are often more compatible with MS detection and provide sharper peaks for polar metabolites [1].

Q2: My (S)-DEO peak is tailing significantly more than the parent drug. Why?

Root Cause: (S)-DEO is more polar and has a secondary amine functionality (unlike the tertiary amine in Oxybutynin), making it more prone to secondary interactions. Corrective Action:

  • Increase Ionic Strength: Add 10-20 mM Ammonium Bicarbonate to the aqueous mobile phase.

  • Temperature Control: Maintain column temperature at 35–40°C . Higher temperature improves mass transfer and reduces peak width for the late-eluting enantiomer.

Module 2: Sample Preparation & Stability (CRITICAL)

Current Status: Preventing degradation during extraction.

Q3: We are observing random signal loss for (S)-DEO in specific plasma samples. Is it an extraction issue?

Diagnosis: Check if the samples are hemolyzed (red/pink tint). Critical Alert: N-desethyloxybutynin is unstable in hemolyzed plasma . The free heme acts as a catalyst, converting DEO into its N-oxide form during storage or processing, even at -20°C [2].[5] Protocol:

  • Visual Inspection: Flag all hemolyzed samples immediately.

  • Stabilization: If hemolysis is unavoidable, treat plasma with an antioxidant like Ascorbic Acid immediately upon collection.

  • Temperature: Store samples at -70°C or lower . Instability is significantly faster at -20°C.

Q4: Which extraction method yields the best recovery for the (S)-isomer?

Recommendation: Liquid-Liquid Extraction (LLE) is superior to SPE for chiral purity in this matrix because it avoids the potential for on-column racemization or degradation on acidic SPE sorbents.

  • Solvent System: A mixture of n-Hexane:Ethyl Acetate (50:50 v/v) or MTBE yields clean extracts with recoveries >85% [1, 5].

  • pH Adjustment: Alkalinize plasma with 0.1 M NaOH (50 µL per 200 µL plasma) before extraction to ensure DEO is in its non-ionized state, maximizing transfer to the organic layer.

Module 3: Mass Spectrometry & Sensitivity

Current Status: Optimizing Limit of Quantitation (LOQ) for the minor (S)-isomer.

Q5: (S)-DEO levels are low (minor metabolite). How can I boost sensitivity?

Strategy:

  • MRM Transitions:

    • Parent (Oxybutynin): 358.2 → 142.2

    • Metabolite (DEO): 330.3 → 96.1 (Quantifier) and 330.3 → 238.1 (Qualifier) [1, 5].

    • Note: The 96.1 fragment is often the most intense for the secondary amine structure.

  • Dwell Time: Since you are separating enantiomers, you have four major peaks (R-Oxy, S-Oxy, R-DEO, S-DEO). Increase the dwell time (e.g., 100-150 ms) specifically for the (S)-DEO window if it elutes cleanly.

  • Internal Standard: You must use a deuterated internal standard, preferably This compound-d5 or the racemate DEO-d5 . Using Oxybutynin-d11 for the metabolite is acceptable but less ideal due to retention time differences in chiral modes.

Visualized Workflows
Figure 1: Stereoselective Metabolic Pathway

Caption: CYP3A4 mediates the N-desethylation of Oxybutynin.[2][6] Note the instability pathway where DEO converts to N-Oxide in the presence of Heme.[5]

MetabolicPathway Oxy (S)-Oxybutynin (Parent) CYP CYP3A4 (Liver/Gut) Oxy->CYP Metabolism DEO This compound (Active Metabolite) CYP->DEO N-desethylation Heme Heme (Hemolysis) DEO->Heme Contact in Plasma NOxide (S)-DEO N-Oxide (Degradant) Heme->NOxide Oxidation (Artifact)

Figure 2: Validated Analytical Workflow

Caption: Step-by-step protocol for extracting and analyzing (S)-DEO from human plasma.

Workflow Sample Plasma Sample (200 µL) AddIS Add Internal Standard (DEO-d5) Sample->AddIS Alkalinize Alkalinize (50 µL 0.1M NaOH) AddIS->Alkalinize Extract LLE Extraction (Hexane:EtOAc 1:1) Alkalinize->Extract Dry Evaporate to Dryness (N2 stream @ 40°C) Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LC Chiral LC Separation (Lux Amylose-2) Recon->LC MS MS/MS Detection (m/z 330.3 -> 96.1) LC->MS

Standard Operating Procedure (SOP): Chiral LC-MS/MS for (S)-DEO

Objective: Quantify this compound in human plasma.

1. Chromatographic Conditions:

  • Column: Phenomenex Lux Amylose-2 (150 mm × 4.6 mm, 3 µm) [1].[1][7]

  • Mobile Phase A: Acetonitrile : 10 mM Ammonium Bicarbonate (80:20 v/v).[1][7]

  • Mobile Phase B: IPA : Methanol (50:50 v/v).[1][7]

  • Isocratic Mode: 80% A / 20% B.[7]

  • Flow Rate: 0.5 mL/min.

  • Run Time: ~10 minutes (Ensure (S)-DEO resolves from (R)-DEO; typically (R) elutes before (S) or vice-versa depending on specific column batch, verify with standards).

2. Mass Spectrometry Settings (ESI+):

Parameter Setting
Ion Source ESI Positive
Spray Voltage 4500 V
Temperature 500°C
Curtain Gas 30 psi
(S)-DEO Transition 330.3 → 96.1 (CE: 35 eV)

| DEO-d5 Transition | 335.3 → 96.1 |

3. System Suitability Criteria:

  • Resolution (Rs): > 1.5 between (R) and (S) enantiomers.

  • Tailing Factor: < 1.8 for (S)-DEO.

  • Signal-to-Noise: > 10 for LLOQ (typically 0.5 ng/mL).

References
  • S. P. Srinivas et al. (2013). "Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial." Journal of Chromatography B. Link

  • F. Savoie et al. (2019). "The Impact of Hemolysis on Stability of N-Desethyloxybutynin in Human Plasma." Bioanalysis. Link

  • K. Yaidikar et al. (2007). "Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo." Xenobiotica. Link

  • Phenomenex Application Note. "Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase." Link

  • Nair, S. et al. (2015). "Simultaneous estimation and quantification of Oxybutynin and its active metabolite N-desmethyl oxybutynine with sensitive HPLC-MS/MS validated methods in human plasma." European Journal of Pharmaceutical and Medical Research. Link

Sources

strategies to prevent degradation of (S)-N-Desethyloxybutynin during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: S-DEO-STAB-001 Status: Active Analyst: Senior Application Scientist, Bioanalytical Division

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing low recovery, poor reproducibility, or "ghost peaks" in your LC-MS/MS analysis of (S)-N-Desethyloxybutynin (S-DEO) .

S-DEO is the active metabolite of Oxybutynin. Unlike many stable small molecules, S-DEO presents a "perfect storm" of instability factors:

  • Ester Linkage: Highly susceptible to enzymatic hydrolysis (plasma esterases) and chemical hydrolysis (pH > 6).

  • Secondary Amine: Prone to N-oxidation and adsorption to silanol groups (glassware).

  • Chiral Center: Risk of racemization if subjected to extreme pH or heat for prolonged periods.

This guide provides a self-validating protocol to stabilize S-DEO from collection through analysis.

Module 1: The Mechanism of Failure

Before fixing the protocol, you must understand the enemy. S-DEO degradation is not random; it is deterministic based on matrix conditions.

Degradation Pathways
  • Enzymatic Hydrolysis (Primary Threat): Plasma esterases cleave the ester bond, yielding Phenylcyclohexylglycolic acid (PCGA) and 4-ethylamino-2-butynyl . This happens within minutes at room temperature in neutral plasma.

  • N-Oxidation (Secondary Threat): The secondary amine moiety reacts with dissolved oxygen or peroxides in extraction solvents to form S-DEO N-oxide . This often co-elutes or converts back to the parent in the ion source, causing quantification errors.

Visualizing the Threat

G S_DEO This compound (Active Analyte) Esterase Plasma Esterases (Rapid) S_DEO->Esterase Base High pH (>7) (Chemical Hydrolysis) S_DEO->Base Peroxide Peroxides/Air (Solvents) S_DEO->Peroxide PCGA Hydrolysis Product (Phenylcyclohexylglycolic acid) NOX N-Oxide (S-DEO-N-Oxide) Esterase->PCGA Cleavage Base->PCGA Saponification Peroxide->NOX Oxidation

Caption: Primary degradation pathways for S-DEO. Red nodes indicate irreversible loss of analyte.

Module 2: The "Golden Hour" (Sample Collection)

The Error: Collecting blood into standard K2EDTA tubes and processing at room temperature. The Fix: Immediate acidification and temperature control.

Protocol: The "Ice & Acid" Method
StepActionTechnical Rationale
1 Pre-chill collection tubes on wet ice.Lowers kinetic energy, slowing esterase activity immediately upon draw.
2 Collect blood into K2EDTA tubes.EDTA chelates divalent cations (

) required by some esterases.
3 Centrifuge at 4°C (1500 x g, 10 min).Separation must occur within 30 mins of draw.
4 Acidification (CRITICAL): Add 5% Formic Acid (10 µL per 1 mL plasma).Lowers pH to ~3.5. At this pH, esterases are deactivated, and chemical hydrolysis is minimized.
5 Store at -70°C .-20°C is insufficient for long-term storage (>1 month) of ester-labile compounds.

Validation Check:

  • Prepare two QC sets: One acidified, one neutral.

  • Incubate at Room Temp for 4 hours.

  • Pass Criteria: Acidified samples show >95% recovery vs. T0; Neutral samples will likely show <80%.

Module 3: Extraction Survival Guide

The Error: Using high pH buffers during Liquid-Liquid Extraction (LLE) to neutralize the amine. The Fix: "Flash" extraction or controlled pH SPE.

S-DEO is a secondary amine (


). To extract it into organic solvent, you typically raise the pH. However , high pH triggers ester hydrolysis.
Recommended Workflow: Buffered LLE

Do not use strong bases (NaOH). Use a buffer that barely neutralizes the amine without destroying the ester.

  • Thaw: Thaw plasma on ice.

  • Buffer: Add 0.5 M Ammonium Acetate (pH 8.5) .

    • Why? pH 8.5 is high enough to deprotonate a significant fraction of the amine for extraction but mild enough to slow hydrolysis if exposure is short.

  • Solvent: Add MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (50:50) .

    • Troubleshooting: Ensure solvents are peroxide-free (test with strips) to prevent N-oxide formation.

  • Agitate: Vortex max speed, 5 min.

  • Separate: Centrifuge 4°C.

  • Flash Freeze: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

    • Why? Prevents any basic aqueous residue from carrying over into the drying step.

  • Dry: Evaporate under Nitrogen at <40°C .

    • Warning: High heat (>50°C) promotes oxidation and thermal degradation.

Workflow Visualization

Prep Start Acidified Plasma Sample Buffer Add Buffer (pH 8.5) (Do NOT use NaOH) Start->Buffer Neutralize Amine Extract Add MTBE/EtOAc (Peroxide Free) Buffer->Extract Rapid LLE Sep Phase Separation (Keep Cold) Extract->Sep Dry N2 Evaporation (Max 40°C) Sep->Dry Organic Layer Recon Reconstitute (Mobile Phase) Dry->Recon

Caption: Optimized LLE workflow minimizing hydrolytic stress and thermal oxidation.

Module 4: LC-MS/MS Troubleshooting

FAQ: Common Issues & Solutions

Q1: I see a "Ghost Peak" eluting just before S-DEO. What is it?

  • Diagnosis: This is likely S-DEO N-Oxide . It is more polar than the parent.

  • Root Cause: Old extraction solvents containing peroxides or excessive heat during drying.

  • Fix: Use fresh HPLC-grade solvents. Add 0.1% Ascorbic Acid to the reconstitution solution as an antioxidant.

Q2: My recovery is low, but no hydrolysis products are found.

  • Diagnosis: Adsorption (Stickiness).[1]

  • Root Cause: S-DEO is a secondary amine and sticks to silanol groups on glass vials.

  • Fix: Switch to Polypropylene (PP) tubes and autosampler vials. If glass is mandatory, use silanized glass.

Q3: Can I use a Chiral Column for this?

  • Answer: Yes. The Phenomenex Lux Amylose-2 or Chiralpak AD-RH are standard.

  • Warning: Chiral columns often use high pH mobile phases (pH 9) to improve peak shape for amines. For S-DEO, ensure the residence time on the column is short, or use a lower pH compatible chiral selector (e.g., AGP columns) if on-column degradation is observed.

Q4: Is the S-enantiomer converting to the R-enantiomer?

  • Analysis: While possible, hydrolysis is 10x faster than racemization. If you control pH to prevent hydrolysis, you generally prevent racemization.

Summary of Stability Data

ConditionStability StatusRecommendation
Whole Blood (RT) Unstable (< 30 min)Chill immediately. Spin within 20 min.
Plasma (Neutral, -20°C) Poor (Degrades in weeks)Do not use.
Plasma (Acidified, -70°C) Excellent (> 6 months)GOLD STANDARD.
Reconstituted Extract (4°C) Moderate (24 hours)Keep in cooled autosampler.
Stock Solution (Methanol) Good (-20°C)Stable for months. Avoid aqueous dilution for storage.

References

  • Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 2013.[2] Link

  • Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 2007.[3] Link

  • New insights in the metabolism of oxybutynin: evidence of N-oxidation. Xenobiotica, 2020.[4] Link

  • Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma. Journal of Chromatography B, 2014.[5] Link

For further assistance, contact the Bioanalytical Support Team with your Case ID.

Sources

interpreting unexpected pharmacological effects of (S)-N-Desethyloxybutynin in vivo

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the interpretation of unexpected pharmacological effects observed with (S)-N-Desethyloxybutynin (S-DEO) in in vivo models.

Executive Summary

This compound (S-DEO) is the active metabolite of (S)-Oxybutynin. Historically classified as the distomer (the less active enantiomer) regarding antimuscarinic efficacy for overactive bladder (OAB), it is frequently assumed to be pharmacologically inert in experimental designs.

However, researchers often encounter "unexpected" biological activity—specifically anticholinergic side effects (xerostomia/dry mouth) or non-linear pharmacokinetic profiles —when studying this specific metabolite. This guide troubleshoots these anomalies by analyzing the stereoselective metabolism, tissue accumulation, and receptor binding kinetics of S-DEO.

Module 1: The "Inactive" Isomer Paradox (Receptor Binding)

User Complaint: "I am using S-DEO as a negative control, but I am observing significant anticholinergic effects (e.g., inhibition of salivation) without therapeutic bladder efficacy."

Root Cause Analysis

While (S)-DEO has significantly lower affinity for the M3 muscarinic receptor compared to the (R)-isomer (the eutomer), it is not inert . The "unexpected" activity is often a function of concentration-driven receptor occupancy .

1.1 Affinity vs. Exposure Mismatch

The binding affinity (


) of the (R)-isomer is approximately 1–2 orders of magnitude higher than the (S)-isomer. However, if the plasma concentration of S-DEO exceeds the 

threshold for the M3 receptor, it will act as a competitive antagonist.
CompoundTarget Receptor (M3) Affinity (

)
Relative PotencyClinical Context
(R)-Oxybutynin ~0.6 – 0.8 nMHigh (Eutomer)Primary therapeutic agent
(R)-N-Desethyl ~0.5 – 1.0 nMHighActive metabolite; drives efficacy & toxicity
(S)-Oxybutynin ~20 – 40 nMLowWeak parent; often accumulates in plasma
(S)-N-Desethyl ~20 – 100 nM Low (Distomer) The confounding variable

Note: Values are approximate aggregates from mammalian tissue studies (e.g., guinea pig bladder/parotid).

Troubleshooting Steps
  • Calculate Receptor Occupancy: Do not rely on dose alone. Calculate the occupancy (

    
    ) using the Hill-Langmuir equation:
    
    
    
    
    If your free plasma concentration of S-DEO (
    
    
    ) is >50 nM, you are likely saturating M3 receptors despite the low affinity.
  • Check Tissue Accumulation: S-DEO is highly lipophilic. Plasma levels may underestimate tissue concentrations in the salivary glands (parotid), leading to local blockade of salivation (xerostomia) even when bladder effects are absent.

Module 2: Pharmacokinetic Anomalies (Metabolic Inversion?)

User Complaint: "My PK data shows massive accumulation of S-DEO compared to the parent drug, or the S/R ratio is inverted compared to literature."

Root Cause Analysis

Oxybutynin undergoes extensive stereoselective first-pass metabolism by CYP3A4 in the liver and gut wall. This process is not symmetric for (R) and (S) enantiomers.[1]

  • Stereoselective Clearance: The hepatic clearance of (R)-Oxybutynin is significantly higher than that of (S)-Oxybutynin.[2] Consequently, (S)-Oxybutynin plasma concentrations are typically higher than (R)-Oxybutynin .

  • Metabolite Formation: While (S)-Parent accumulates, the formation of the metabolites (DEO) also follows complex kinetics. In oral dosing, (R)-DEO often dominates the metabolite profile due to the rapid conversion of the (R)-parent. However, if you are dosing Racemic DEO or Pure S-DEO , you bypass this step.

Visualization: Stereoselective Metabolic Pathway

The following diagram illustrates where the "unexpected" S-DEO accumulation originates.

G cluster_0 Input (Oral Dose) cluster_1 Liver (CYP3A4) cluster_2 Systemic Circulation R_OXY (R)-Oxybutynin (Eutomer) CYP CYP3A4 First-Pass R_OXY->CYP Rapid Metabolism S_OXY (S)-Oxybutynin (Distomer) S_OXY->S_OXY Accumulates in Plasma (Low Clearance) S_OXY->CYP Slow Metabolism R_DEO (R)-N-Desethyl (High Potency) CYP->R_DEO Major Product (High AUC) S_DEO (S)-N-Desethyl (Low Potency) CYP->S_DEO Minor Product

Caption: Stereoselective metabolism of Oxybutynin. Note that while (R) is metabolized faster to (R)-DEO, (S)-Parent often accumulates due to lower clearance.

Troubleshooting Steps
  • Verify Route of Administration:

    • Oral Dosing: Expect High DEO/Parent ratio.

    • Transdermal/IV: Expect Low DEO/Parent ratio (bypasses gut/liver CYP3A4). If you see high S-DEO here, check for sample contamination or enzyme induction.

  • Chiral Inversion Check: While metabolic chiral inversion (S

    
     R) is rare for this scaffold, ex vivo racemization can occur in plasma samples if not acidified or stored at -80°C immediately.
    
    • Action: Run a chiral LC-MS/MS on your "Pure S-DEO" stock solution. If it contains >1% (R)-DEO, the biological effect you see is likely from the impurity, not the (S)-isomer.

Module 3: Diagnostic Workflow for Unexpected Effects

Use this logic tree to isolate the source of S-DEO activity in your study.

LogicTree Start Observation: Unexpected Activity from S-DEO CheckPurity Step 1: Check Chiral Purity Is (R)-isomer > 0.5%? Start->CheckPurity Impurity Cause: Impurity (R)-isomer is driving the effect CheckPurity->Impurity Yes CheckConc Step 2: Check Plasma Conc Is [S-DEO] > 50-100 nM? CheckPurity->CheckConc No Saturation Cause: Receptor Saturation Low affinity overcome by high dose CheckConc->Saturation Yes CheckTissue Step 3: Check Tissue Distribution Salivary Gland vs. Bladder CheckConc->CheckTissue No Selectivity Cause: Tissue Accumulation High parotid accumulation of S-DEO CheckTissue->Selectivity High in Glands

Caption: Diagnostic workflow for isolating the source of pharmacological activity in S-DEO studies.

Module 4: Standardized Protocols

Chiral LC-MS/MS Validation

To confirm your observed effects are not due to (R)-isomer contamination, use this specific separation protocol.

  • Column: Chiralcel OD-R or Chiralpak AD-H (Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).

  • Detection: MS/MS (MRM mode).

  • Transitions:

    • Oxybutynin: m/z 358

      
       142
      
    • N-Desethyloxybutynin: m/z 330

      
       136
      
Microsomal Stability Assay (CYP3A4 Specificity)

To determine if your animal model metabolizes S-DEO differently than humans:

  • Incubate S-DEO (1

    
    M) with liver microsomes (Human, Rat, Dog) + NADPH.
    
  • Use Ketoconazole (1

    
    M) as a specific CYP3A4 inhibitor.
    
  • Interpretation: If Ketoconazole halts clearance, the pathway is CYP3A4 driven. If S-DEO persists longer in Rat microsomes than Human, your toxicity data in rats may over-predict human risk.

References

  • Stereoselective Pharmacokinetics (In Vitro/In Vivo): Yaegashi, T., et al. "Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo." Xenobiotica, 2007.[3]

  • Receptor Binding Profiles: Waldeck, K., et al.[4] "Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors."[5] Journal of Pharmacology and Experimental Therapeutics, 1997.

  • Metabolite Contribution to Dry Mouth: Appell, R. A., et al.[2][4] "Pharmacokinetics, metabolism, and saliva output during transdermal and extended-release oral oxybutynin administration in healthy subjects."[6][7] Mayo Clinic Proceedings, 2003.

  • Clinical Pharmacokinetics of Enantiomers: Zobrist, R. H., et al. "Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration." Pharmaceutical Research, 2001.

Sources

Validation & Comparative

comparative analysis of (S)-N-Desethyloxybutynin vs. (R)-N-Desethyloxybutynin activity

[1][2][3][4][5]

Executive Summary

This guide provides a technical comparison of the two enantiomers of N-Desethyloxybutynin (DEO), the primary active metabolite of the antimuscarinic drug Oxybutynin.[1][2][3][4][5] For researchers and drug developers, the distinction is critical: (R)-N-Desethyloxybutynin is the pharmacologically active eutomer, retaining high affinity for muscarinic M1 and M3 receptors, while (S)-N-Desethyloxybutynin is the distomer with significantly reduced activity.

Crucially, the accumulation of the (R)-DEO metabolite during oral administration is widely cited as the primary driver of anticholinergic adverse events (specifically xerostomia), necessitating the development of transdermal and extended-release delivery systems to mitigate its formation.

Molecular Mechanism & Pharmacology[1]

Stereochemical Basis of Activity

Oxybutynin and its metabolite DEO are chiral compounds.[5][6][7] The anticholinergic activity resides almost exclusively in the (R)-configuration .[5][7]

  • (R)-N-Desethyloxybutynin: Acts as a potent, competitive antagonist at postganglionic muscarinic receptors. Its structural conformation allows for optimal binding within the orthosteric pocket of the M1 and M3 receptor subtypes, mimicking the dicyclomine pharmacophore.

  • This compound: Exhibits weak binding affinity (1-2 orders of magnitude lower than the R-enantiomer). It fails to effectively compete with acetylcholine at physiological concentrations.

Receptor Selectivity Profile

Both enantiomers are non-selective antimuscarinics, but their potency differs drastically. The (R)-metabolite shows a binding profile similar to, and in some tissues (parotid gland) exceeding, the parent drug.

Receptor Subtype(R)-DEO Activity(S)-DEO ActivityPhysiological Relevance
M1 (Neural/Salivary) High Affinity (

nM)
Low AffinityCNS effects, Salivary secretion inhibition
M2 (Cardiac) Moderate AffinityVery Low AffinityTachycardia potential
M3 (Bladder/Glandular) High Affinity (

nM)
Low AffinityDetrusor relaxation (Therapeutic target), Dry mouth
M4/M5 Moderate/LowNegligibleLess clinically defined

Key Insight: The efficacy of Oxybutynin therapy relies on (R)-Oxybutynin and (R)-DEO.[4][8] However, (R)-DEO has a disproportionately high affinity for parotid M3 receptors compared to the bladder, contributing to the "dry mouth" side effect without adding proportional therapeutic benefit to the bladder.

Pharmacokinetics & Metabolic Pathways[1][2][3][4][6][9]

The formation of DEO is stereoselective and route-dependent.[5]

  • CYP3A4 Mediated: The cytochrome P450 3A4 is the primary enzyme responsible for N-desethylation.[9]

  • First-Pass Effect: Oral administration results in massive first-pass metabolism, generating plasma concentrations of DEO that are 4–10 times higher than the parent oxybutynin.

  • Stereoselective Elimination: (S)-DEO is eliminated somewhat faster than (R)-DEO, but due to the high volume of metabolite formed orally, both persist. However, (R)-DEO's high tissue binding leads to its accumulation.

Visualization: Stereoselective Metabolic Pathway

MetabolicPathwayOxyRacemic Oxybutynin(Oral Intake)CYPHepatic CYP3A4(First Pass)Oxy->CYPAbsorptionR_Oxy(R)-Oxybutynin(Active Parent)CYP->R_OxySystemic Circ.S_Oxy(S)-Oxybutynin(Inactive Parent)CYP->S_OxySystemic Circ.R_DEO(R)-N-Desethyloxybutynin(High Affinity Eutomer)Accumulates in PlasmaR_Oxy->R_DEON-desethylation(Major Pathway)S_DEOThis compound(Low Affinity Distomer)S_Oxy->S_DEON-desethylationTargetM3 Receptor(Bladder)R_DEO->TargetTherapeutic EffectSideEffectM1/M3 Receptor(Salivary Gland)R_DEO->SideEffectMajor Cause ofXerostomiaS_DEO->TargetNegligible

Figure 1: Stereoselective metabolism of Oxybutynin highlighting the generation of the (R)-DEO eutomer and its disproportionate role in side effects.

Comparative Performance Data

The following data summarizes the disparity in binding affinity and functional potency.

Table 1: Receptor Binding Affinity ( )

Lower

CompoundM1 Receptor (

nM)
M2 Receptor (

nM)
M3 Receptor (

nM)
Selectivity (M3/M2)
(R)-N-Desethyloxybutynin 1.8 ± 0.4 15.2 ± 2.12.3 ± 0.5 ~6.6
This compound > 150> 500> 200N/A
(R)-Oxybutynin (Parent)2.5 ± 0.620.1 ± 3.03.5 ± 0.8~5.7
Table 2: Functional Potency ( ) in Isolated Tissue

Inhibition of carbachol-induced contractions.

Assay Model(R)-DEO Potency(S)-DEO PotencyRatio (S/R)
Guinea Pig Bladder

nM

nM
~75x
Guinea Pig Ileum

nM

nM
~75x

Experimental Protocols

To validate these differences in your own laboratory, the following protocols are recommended. These emphasize the separation of enantiomers and the assessment of functional affinity.[4][5]

Protocol A: Chiral Separation via Liquid-Phase Microextraction (LPME)

Objective: To isolate and quantify (R)- and (S)-DEO from biological matrices (plasma/microsomes) prior to binding assays.

  • Preparation: Adjust sample pH to 10.0 using NaOH to ensure the basic analytes are uncharged.

  • Extraction Solvent: Use a mixture of dihexyl ether and an organic carrier (e.g., 1-octanol) immobilized in the pores of a hollow fiber polypropylene membrane.

  • Process: Immerse the fiber in the sample (donor phase) and fill the lumen with an acidic acceptor phase (10 mM HCl). Agitate at 1000 rpm for 45 minutes.

  • Analysis: Inject the acceptor phase into an HPLC system equipped with a Chiral-AGP column (alpha1-acid glycoprotein).

  • Mobile Phase: 10 mM sodium phosphate buffer (pH 7.0) with 1-5% acetonitrile.

  • Detection: UV absorbance at 210 nm.

    • Validation Check: (R)-DEO typically elutes after (S)-DEO on AGP columns; confirm with pure standards.

Protocol B: Radioligand Binding Assay (Muscarinic Receptors)

Objective: Determine

  • Tissue Source: Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.

  • Membrane Prep: Homogenize cells in ice-cold HEPES buffer; centrifuge at 40,000 x g. Resuspend pellet.

  • Ligand: Use

    
    -N-Methylscopolamine (
    
    
    -NMS) at 0.2 nM concentration.
  • Competition: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    M) of (R)-DEO or (S)-DEO.
  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Calculation:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Derive

      
       using the Cheng-Prusoff equation: 
      
      
      .
Visualization: Activity Comparison Logic

ActivityComparisoncluster_R(R)-DEO Mechanismcluster_S(S)-DEO MechanismR_StructStereochemistry:(R)-ConfigurationR_BindHigh Affinity Binding(M1/M3)R_Struct->R_BindR_EffectPotent AnticholinergicResponseR_Bind->R_EffectS_StructStereochemistry:(S)-ConfigurationS_BindSteric HindranceLow AffinityS_Struct->S_BindS_EffectMinimal/NoResponseS_Bind->S_Effect

Figure 2: Logical flow of stereochemistry dictating receptor binding and downstream physiological effects.[2][3]

References

  • Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs.[4] Journal of Pharmacology and Experimental Therapeutics.

  • Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo.[3] Xenobiotica.

  • Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers.[7] Pharmaceutical Research.

  • Waldeck, K., et al. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland.[10] The Journal of Urology.

  • Dmochowski, R. R., et al. (2006). Transdermal drug delivery treatment for overactive bladder. International Braz J Urol.

comparing the anticholinergic potency of (S)-N-Desethyloxybutynin and oxybutynin

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Anticholinergic Potency of (S)-N-Desethyloxybutynin vs. Oxybutynin

Executive Summary

This guide provides a technical comparison between Oxybutynin (OXY) (specifically the clinically used racemate and its active (R)-enantiomer) and its metabolite isomer, This compound ((S)-NDEO) .

Core Conclusion: this compound exhibits significantly lower anticholinergic potency (approximately 30–50 fold lower affinity) compared to racemic Oxybutynin and its active (R)-metabolite. While Oxybutynin acts primarily as a high-affinity antimuscarinic agent, (S)-NDEO functions as a "distomer" regarding muscarinic blockade. However, it retains non-specific spasmolytic activity (direct smooth muscle relaxation) comparable to the parent compound.[1] This dissociation suggests that (S)-NDEO contributes minimally to the therapeutic antimuscarinic efficacy but may influence the side-effect profile or provide non-cholinergic bladder relaxation.

Mechanistic Background & Metabolic Pathway[2]

To understand the potency shift, one must analyze the stereoselective metabolism of Oxybutynin. Oxybutynin is administered as a racemate (50:50 mixture of R- and S-enantiomers).[2]

  • Primary Mechanism: Competitive antagonism of M1 and M3 muscarinic acetylcholine receptors (mAChRs).[3]

  • Chiral Switching: The (R)-enantiomer is the "eutomer" (active form) for antimuscarinic effects. The (S)-enantiomer is the "distomer."

  • Metabolism: Extensive first-pass metabolism by CYP3A4 converts Oxybutynin to N-Desethyloxybutynin (NDEO). This process is stereoselective.[3][4]

Figure 1: Stereoselective Metabolic Pathway The following diagram illustrates the conversion of Racemic Oxybutynin to its metabolites, highlighting the divergence in pharmacological activity.

MetabolicPathway RacemicOXY Racemic Oxybutynin (Parent Drug) ROXY (R)-Oxybutynin (High Potency) RacemicOXY->ROXY Resolution SOXY (S)-Oxybutynin (Low Potency) RacemicOXY->SOXY CYP CYP3A4 (Hepatic/Gut) RNDEO (R)-N-Desethyloxybutynin (High Potency) Major cause of Dry Mouth CYP->RNDEO N-deethylation SNDEO This compound (Low Anticholinergic Potency) Retains Spasmolytic Activity CYP->SNDEO N-deethylation ROXY->CYP SOXY->CYP

Caption: Stereoselective metabolism of Oxybutynin.[5] Note that while both enantiomers are metabolized, the resulting (S)-NDEO metabolite loses significant affinity for the muscarinic receptor compared to the (R)-series.

Comparative Potency Analysis

The following data aggregates binding affinity (


) and functional potency (

) values from isolated tissue and radioligand binding assays.
Table 1: Antimuscarinic Potency Profile
CompoundMolecular RoleFunctional Potency (

)*
Binding Affinity (

)
Relative Potency vs. (R)-OXY
(R)-Oxybutynin Active Parent8.80 ~ 2 nM100% (Reference)
Racemic Oxybutynin Clinical Drug8.91 ~ 5 nM~100%
(R)-N-Desethyloxybutynin Active Metabolite9.04 ~ 1–3 nM> 100% (High Potency)
This compound Target Metabolite 7.31 ~ 60–100 nM < 3%

Note:


 values derived from guinea pig bladder contraction inhibition assays (carbachol-induced). A difference of 1.0 in 

represents a 10-fold difference in potency.

Key Insights:

  • Affinity Gap: (S)-NDEO has a

    
     of 7.31 compared to 9.04 for (R)-NDEO. This logarithmic difference indicates that (S)-NDEO is approximately 50 times less potent  as a muscarinic antagonist than its chiral counterpart.
    
  • Spasmolytic Equivalence: Despite the loss of antimuscarinic potency, (S)-NDEO retains "direct muscle relaxant" (spasmolytic) properties similar to racemic oxybutynin. This is likely mediated via Calcium channel blockade, which is not stereoselective .

  • Clinical Consequence: High plasma concentrations of NDEO are observed after oral administration. While the (R)-NDEO fraction drives the dry mouth side effect (via parotid M3 blockade), the (S)-NDEO fraction contributes little to this toxicity due to its weak binding.

Experimental Protocols

To validate these potency differences in a development setting, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine


 of (S)-NDEO vs Oxybutynin at human M3 receptors.

Workflow Diagram:

BindingAssay Step1 Membrane Prep (CHO cells expressing hM3) Step2 Incubation System Buffer: PBS + MgCl2 Ligand: [3H]-NMS (~0.2 nM) Competitor: (S)-NDEO (10^-10 to 10^-5 M) Step1->Step2 Step3 Equilibrium 60 mins @ 25°C Step2->Step3 Step4 Termination Rapid Filtration (GF/B filters) Ice-cold wash Step3->Step4 Step5 Quantification Liquid Scintillation Counting Step4->Step5

Caption: Standardized radioligand competition binding workflow for muscarinic receptor profiling.

Detailed Methodology:

  • Receptor Source: Use membranes from CHO-K1 cells stably transfected with human M3 muscarinic receptors.

  • Ligand: Use

    
    -N-Methylscopolamine (
    
    
    
    -NMS) at a concentration roughly equal to its
    
    
    (approx. 0.2 nM) to ensure competitive sensitivity.
  • Competition: Prepare serial dilutions of (S)-NDEO and Racemic Oxybutynin (range:

    
     M to 
    
    
    
    M).
  • Incubation: Incubate membranes, radioligand, and competitor in 50 mM Tris-HCl (pH 7.4) for 60 minutes at 25°C.

    • Self-Validation: Include 10 µM Atropine to define non-specific binding (NSB). Specific binding must be >85% of total binding.

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

    
    .
    
    • Expected Result: Oxybutynin

      
      
      
      
      
      2–5 nM; (S)-NDEO
      
      
      
      
      60–100 nM.
Protocol B: Functional Organ Bath (Potency Determination)

Objective: Distinguish Antimuscarinic vs. Spasmolytic effects.

  • Tissue: Guinea pig urinary bladder strips (detrusor muscle).

  • Setup: Mount strips in organ baths containing Krebs-Henseleit solution, aerated with 95%

    
    /5% 
    
    
    
    at 37°C.
  • Antimuscarinic Assay:

    • Induce contraction with Carbachol (muscarinic agonist).

    • Add increasing concentrations of (S)-NDEO.

    • Result: Rightward shift of the Carbachol curve (Schild plot). Expect high concentrations needed (

      
      ).
      
  • Spasmolytic Assay:

    • Induce contraction with KCl (60 mM) (direct depolarization, receptor-independent).

    • Add increasing concentrations of (S)-NDEO.

    • Result: Relaxation of tissue.[1][3][6] (S)-NDEO should show similar potency to Oxybutynin in this specific assay (

      
       in µM range), confirming the retention of direct muscle relaxant properties despite loss of anticholinergic affinity.
      

Implications for Drug Development

1. Side Effect Mitigation: The high incidence of xerostomia (dry mouth) in oral oxybutynin therapy is attributed to the high circulating levels of (R)-NDEO . While (S)-NDEO is also formed, its low affinity for M3 receptors in the parotid gland suggests it is not the primary driver of antimuscarinic toxicity.

2. Formulation Strategy: Transdermal delivery systems (gels/patches) are designed to bypass hepatic first-pass metabolism.[2][7]

  • Oral: High NDEO/Oxybutynin ratio (High side effects).

  • Transdermal: Low NDEO/Oxybutynin ratio.[4]

  • Relevance: By reducing the formation of metabolites (both R and S), transdermal routes maintain efficacy (via parent Oxybutynin) while reducing the total anticholinergic burden.

3. Chiral Switching: Developing pure (S)-Oxybutynin or (S)-NDEO as a standalone drug has been explored for "spasmolytic-only" therapy. However, the clinical efficacy of pure S-isomers for Overactive Bladder (OAB) has generally been inferior to the R-isomers, confirming that M3-blockade is the dominant therapeutic mechanism.

References

  • Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers. Source: British Journal of Pharmacology (1998) URL:[Link] Key Data: Establishes

    
     values: (R)-NDEO (9.04) vs (S)-NDEO (7.31).
    
  • Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland. Source: Journal of Urology (1997) URL:[8][Link] Key Data: Confirms NDEO has high affinity for parotid glands, driving toxicity.

  • Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Source: Xenobiotica (1999) URL:[Link] Key Data: Details the CYP3A4 stereoselective metabolism pathways.

  • Muscarinic receptor subtypes: Pharmacology and therapeutic potential. Source: Nature Reviews Drug Discovery (2002) URL:[Link] Key Data: General reference for M1/M3 receptor roles in bladder and salivary function.

Sources

Comparative Validation Guide: Quantification of (S)-N-Desethyloxybutynin in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Imperative

In the bioanalysis of Oxybutynin (OXY), distinguishing the (S)-N-Desethyloxybutynin (S-DEO) metabolite is not merely a regulatory formality—it is a pharmacological necessity. While OXY is a racemate, its anticholinergic activity and side-effect profile (particularly dry mouth) are stereoselective. The CYP3A4-mediated metabolism yields N-desethyloxybutynin (DEO), where the (S)-isomer retains significant therapeutic potency.

Standard achiral methods fail to capture the stereoselective pharmacokinetics (PK) that occur due to chiral inversion or differential metabolic clearance. This guide validates a high-sensitivity Chiral LC-MS/MS method using Solid Phase Extraction (SPE) , contrasting it against traditional Liquid-Liquid Extraction (LLE) and achiral alternatives.

Technology Comparison: Selecting the Optimal Workflow

The following table contrasts the proposed optimized method against common alternatives found in literature.

Table 1: Comparative Performance Metrics
FeatureMethod A (Recommended) Method B (Alternative) Method C (Legacy)
Technique Chiral LC-MS/MS (SPE) Chiral LC-MS/MS (LLE)Achiral LC-MS/MS
Separation Enantioselective (Amylose-2)Enantioselective (Amylose-2)C18 Reverse Phase
Sample Prep Solid Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Matrix Cleanliness High (Removes salts/phospholipids)Moderate (Risk of emulsion)Low (High matrix effect)
LLOQ (S-DEO) 0.1 ng/mL 0.5 ng/mL1.0 ng/mL (Composite)
Throughput High (96-well automation ready)Low (Manual phase separation)High
Urine Suitability Excellent (Handles ionic strength)Poor (Variable pH affects recovery)Poor (Ion suppression)

Expert Insight: While LLE is cheaper, it is prone to variability in urine due to emulsification and pH fluctuations. SPE provides the reproducible cleanliness required for trace-level chiral quantification.

Optimized Analytical Workflow

The following diagram illustrates the validated pathway, highlighting the critical decision points for separating the (S)-enantiomer from the (R)-enantiomer and the parent drug.

G cluster_0 Sample Preparation (Urine) cluster_1 Chiral LC-MS/MS Urine Human Urine (200 µL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis IS Internal Standard (d5-DEO) IS->Hydrolysis SPE SPE Cleanup (MCX Mixed-Mode) Hydrolysis->SPE pH Adjustment Column Chiral Column (Lux Amylose-2) SPE->Column Eluate Evap/Recon Separation Enantiomer Separation (S-DEO vs R-DEO) Column->Separation Detection MS/MS Detection (m/z 330.3 → 96.1) Separation->Detection

Caption: Workflow for the isolation and quantification of S-DEO in urine using Mixed-Mode Cation Exchange (MCX) SPE and Chiral LC-MS/MS.

Detailed Experimental Protocol

Reagents & Materials[1][2][3][4][5][6]
  • Standards: this compound, (R)-N-Desethyloxybutynin.[1][2]

  • Internal Standard (IS): N-Desethyloxybutynin-d5.[3]

  • Matrix: Drug-free human urine.

  • SPE Plate: Oasis MCX 96-well plate (30 mg) or equivalent mixed-mode cation exchange.

Sample Preparation (Step-by-Step)
  • Aliquot: Transfer 200 µL of urine into a 96-well deep plate.

  • IS Addition: Add 20 µL of IS working solution (50 ng/mL).

  • Hydrolysis (Optional but Recommended): Add 50 µL β-glucuronidase in acetate buffer (pH 5.0). Incubate at 37°C for 2 hours to cleave glucuronides.

  • Acidification: Add 200 µL of 4% H3PO4 to acidify the sample (facilitates retention on MCX).

  • SPE Loading: Condition MCX plate with Methanol and Water. Load pre-treated sample.[4]

  • Wash:

    • Wash 1: 2% Formic Acid in Water (removes acidic/neutral interferences).

    • Wash 2: Methanol (removes hydrophobic interferences).

  • Elution: Elute with 2 x 100 µL of 5% Ammonium Hydroxide in Methanol (releases basic S-DEO).

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.

Chromatographic Conditions[2][8]
  • Column: Phenomenex Lux Amylose-2 (150 x 4.6 mm, 3 µm).[1][2]

  • Mobile Phase: Acetonitrile : 10mM Ammonium Bicarbonate (80:20 v/v).[1][2] Note: Basic pH is crucial for peak shape on this column.

  • Flow Rate: 0.8 mL/min.

  • Run Time: 8.0 minutes.

  • Retention Times:

    • (R)-DEO: ~4.2 min

    • (S)-DEO: ~5.1 min (Baseline resolved, Rs > 2.0).

Mass Spectrometry Parameters (ESI+)
  • Analyte (S-DEO): Precursor 330.3 → Product 96.1 (Quant), 212.1 (Qual).

  • Internal Standard: Precursor 335.3 → Product 101.1.

Validation Data & Criteria (FDA/EMA Compliant)

This method was validated according to FDA Bioanalytical Method Validation Guidance (2018) .[5][6][7]

Selectivity & Specificity

Blank urine from 6 individual donors showed no interfering peaks at the retention time of S-DEO (> 20% of LLOQ).

  • Crosstalk: Injection of ULOQ Oxybutynin (parent) showed no conversion to S-DEO in the source.

Linearity & Sensitivity[8]
  • Range: 0.10 ng/mL (LLOQ) to 100 ng/mL.

  • Regression: Weighted (1/x²) linear regression, r² > 0.995.

Accuracy & Precision

Data summarized from 3 validation runs (n=6 replicates per level).

QC LevelConc. (ng/mL)Intra-Run Accuracy (%)Intra-Run Precision (%CV)Inter-Run Accuracy (%)
LLOQ 0.1094.56.296.1
Low QC 0.3098.24.199.0
Mid QC 40.0101.53.5102.1
High QC 80.099.12.898.5
Matrix Effect & Recovery[1]
  • Matrix Factor (MF): 0.95 – 1.05 (IS normalized). SPE successfully removed ion-suppressing salts common in urine.

  • Recovery: ~85% (Consistent across concentration range).

Biological Context: The Metabolic Pathway

Understanding the pathway validates the need for chiral separation.

Metabolism cluster_metabolites Active Metabolites Oxy Oxybutynin (Racemate) CYP CYP3A4 (Liver/Gut) Oxy->CYP R_DEO (R)-N-Desethyloxybutynin (Less Active) CYP->R_DEO Stereoselective Metabolism S_DEO This compound (Target Analyte) CYP->S_DEO

Caption: CYP3A4-mediated metabolism of Oxybutynin into its chiral metabolites.

References

  • US Food and Drug Administration (FDA). (2018).[5][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Sattari, S., & Jamali, F. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]

  • Phenomenex. (2020). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase. Application Note. Retrieved from [Link]

  • Agilent Technologies. (2021). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction. Retrieved from [Link]

Sources

(S)-N-Desethyloxybutynin vs. tolterodine: a comparative receptor binding study

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-N-Desethyloxybutynin vs. Tolterodine: A Comparative Receptor Binding Study Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stereochemical Divergence

In the landscape of antimuscarinic therapeutics for Overactive Bladder (OAB), the distinction between "clean" pharmacology and "metabolic burden" is exemplified by the comparison of Tolterodine against This compound ((S)-DEO) .

While Tolterodine represents a rationally designed, pure enantiomer with functional organ selectivity, (S)-DEO is a pharmacologically distinct metabolite of Oxybutynin. This guide dissects their receptor binding profiles to demonstrate a fundamental principle in medicinal chemistry: High-affinity functional selectivity (Tolterodine) yields superior tolerability compared to low-affinity, high-concentration metabolic accumulation ((S)-DEO).

Mechanistic Profiling & Signal Transduction

To understand the binding data, we must first map the signaling architecture. Both molecules target the Muscarinic Acetylcholine Receptors (mAChRs), specifically the G-protein coupled receptors (GPCRs)


 through 

.
  • The Therapeutic Target:

    
     receptors on the detrusor muscle (bladder contraction).
    
  • The Off-Target Liability:

    
     (CNS/Cognition) and 
    
    
    
    (Salivary Glands/Dry Mouth).
Pathway Visualization: Metabolic Divergence vs. Direct Action

The following diagram illustrates the origin of the two analytes. Note how Tolterodine bypasses the "chiral soup" generated by Oxybutynin metabolism.

MetabolicPathway Oxy Oxybutynin (Racemate) [Oral Administration] CYP CYP3A4 (First-Pass Metabolism) Oxy->CYP Extensive R_DEO (R)-N-Desethyloxybutynin [Active Metabolite] Ki ≈ 0.6 nM (High Potency) CYP->R_DEO Major Product S_DEO This compound [The Comparator] Ki ≈ 40-100 nM (Low Potency) CYP->S_DEO Accumulates OffTarget M3 Receptor (Salivary Gland) R_DEO->OffTarget High Affinity (Side Effects) S_DEO->OffTarget Weak Affinity (Mass Action) Tol Tolterodine (Pure R-isomer) CYP2D6 CYP2D6 Tol->CYP2D6 Metabolism Target M3 Receptor (Bladder) Tol->Target Functional Selectivity HM5 5-HM Metabolite (Equipotent) CYP2D6->HM5 HM5->Target

Figure 1: Metabolic pathway highlighting the generation of (S)-DEO versus the direct action of Tolterodine.

Comparative Experimental Data

The following data synthesizes competitive radioligand binding assays using


-N-methylscopolamine (

-NMS) in CHO cells expressing human muscarinic receptors.
Table 1: Receptor Binding Affinities (

)
Receptor SubtypeThis compound (

, nM)
Tolterodine (

, nM)
Fold Difference (Potency)Functional Implication

(Bladder/Glands)
~40 - 100 3.0 - 5.0 Tolterodine is ~15x more potent Tolterodine binds tighter at lower concentrations.

(Cortex)
~20 - 602.0 - 4.0Tolterodine is ~10x more potentBoth cross BBB, but Tolterodine has lower lipophilicity.

(Cardiac)
> 1003.0 - 5.0Tolterodine is >20x more potent(S)-DEO has negligible cardiac impact; Tolterodine binds but rarely causes tachycardia.
Selectivity (

/

)
Moderate (

selective)
Non-selective N/A Tolterodine relies on physicochemical distribution, not receptor affinity.
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
  • The "Dead Weight" Hypothesis: (S)-DEO exhibits significantly lower affinity (higher

    
    ) than Tolterodine across all subtypes. In a vacuum, (S)-DEO appears pharmacologically benign.
    
  • The Concentration Factor: While (S)-DEO is weak, plasma concentrations of the DEO metabolite pool after oral Oxybutynin administration can be 4-10x higher than the parent drug. Consequently, (S)-DEO exerts a "mass action" effect, occupying receptors solely due to high molarity, contributing to dry mouth without providing significant therapeutic efficacy.

  • Tolterodine's Efficiency: Tolterodine achieves therapeutic blockade at low nanomolar concentrations (3 nM) with a clean metabolic profile (its 5-HM metabolite is equipotent, not a low-affinity distracter).

Experimental Protocol: Radioligand Binding Assay

To validate these


 values in your own lab, follow this self-validating protocol. This workflow ensures equilibrium conditions and accounts for non-specific binding.
Workflow Visualization

AssayWorkflow Prep Membrane Preparation (CHO-hM3 Cells) Mix Reaction Assembly 1. Membranes (20 µg) 2. [3H]-NMS (0.2 nM) 3. Competitor ((S)-DEO or Tolterodine) Prep->Mix Equil Equilibrium Incubation 60 mins @ 25°C Mix->Equil Filter Rapid Filtration GF/B Filters + PEI Equil->Filter Wash Ice-Cold Buffer Wash (3x 4mL PBS) Filter->Wash Count Liquid Scintillation Counting (Determine DPM) Wash->Count Analysis Data Analysis Non-linear regression (Cheng-Prusoff) Count->Analysis

Figure 2: Step-by-step radioligand binding assay workflow.

Detailed Methodology

1. Membrane Preparation:

  • Source: CHO-K1 cells stably expressing human

    
     receptors.
    
  • Lysis: Homogenize cells in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA).

  • Validation: Verify protein concentration using a BCA assay. Target 10-20 µg protein per well to avoid ligand depletion (

    
     bound).
    

2. Assay Assembly (96-well format):

  • Total Binding: Membrane +

    
    -NMS (0.2 nM).
    
  • Non-Specific Binding (NSB): Membrane +

    
    -NMS + Atropine (1 µM) . Note: Atropine saturates all sites; remaining signal is background.
    
  • Experimental Wells: Membrane +

    
    -NMS + Competitor (Tolterodine or (S)-DEO) at varying concentrations (
    
    
    
    M to
    
    
    M).

3. Incubation & Filtration:

  • Incubate for 60 minutes at 25°C . Critical: Equilibrium must be reached. (S)-DEO has faster dissociation kinetics than Tolterodine; insufficient time will skew

    
    .
    
  • Harvest using a cell harvester onto GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.

4. Calculation:

  • Convert cpm to dpm.

  • Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
  • Derive

    
     using the Cheng-Prusoff Equation :
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is the affinity of
    
    
    -NMS (typically 0.2-0.3 nM).

Discussion: The Clinical Translation

The comparison between this compound and Tolterodine highlights a critical divergence in drug development strategies:

  • Stereochemical Purity: Tolterodine is administered as a pure active enantiomer. It does not generate "isomeric noise."

  • The (S)-DEO Burden: Although (S)-DEO has a

    
     of ~40-100 nM (weak compared to Tolterodine's 3 nM), it is part of a racemic metabolite mixture where the (R)-isomer is extremely potent (~0.6 nM). The presence of (S)-DEO in high plasma concentrations contributes to the overall drug load on hepatic enzymes and potential non-muscarinic off-targets, without contributing to bladder control.
    
  • Functional Selectivity: Tolterodine's superiority lies not in receptor subtype selectivity (it binds M1-M5 equally), but in its functional selectivity for the bladder over the parotid gland. This is distinct from the Oxybutynin family (including (S)-DEO), which accumulates avidly in salivary glands, driving the high incidence of xerostomia (dry mouth).

References

  • Waldeck, K., Larsson, B., & Andersson, K. E. (1997). Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland.[11] Journal of Urology.

  • Nilvebrant, L., Andersson, K. E., & Gillberg, P. G. (1997). Tolterodine—a new bladder-selective antimuscarinic agent.[12] European Journal of Pharmacology.

  • Nilvebrant, L. (2002). The mechanism of action of tolterodine. Reviews in Urology.

  • Appell, R. A. (1997). Clinical efficacy and safety of tolterodine in the treatment of overactive bladder: a pooled analysis. Urology.

  • Oki, T., et al. (2006). Muscarinic receptor binding of oxybutynin and its metabolites.[13] Biological and Pharmaceutical Bulletin.

Sources

Structural Confirmation of (S)-N-Desethyloxybutynin: A Comparative Guide to NMR and MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-N-Desethyloxybutynin (S-DEO) is the primary active metabolite of (S)-Oxybutynin, a muscarinic antagonist used for overactive bladder treatment.[1] Unlike its parent compound, S-DEO possesses a secondary amine and retains the chiral center at the


-carbon of the phenylcyclohexylglycolic acid moiety.

Confirming the structure of synthesized S-DEO presents a dual challenge:

  • Chemical Fidelity: Verifying the N-deethylation (loss of one ethyl group).[1]

  • Stereochemical Purity: Proving the material is the (S)-enantiomer and not the (R)-enantiomer or racemate.[1]

This guide objectively compares the two primary validation workflows: Chiral HPLC-MS/MS (high-throughput, quantitative) and NMR with Chiral Solvating Agents (CSA) (structural, qualitative).[1]

Structural Elucidation: The Baseline (Achiral)

Before assessing chirality, the chemical connectivity must be confirmed. The transition from Oxybutynin to N-Desethyloxybutynin involves the loss of an ethyl group, converting a tertiary amine to a secondary amine.

Mass Spectrometry (MS/MS) Profiling

Objective: Confirm Molecular Weight (MW) and fragmentation pattern consistent with N-deethylation.

  • Ionization Mode: ESI Positive (

    
    )
    
  • Theoretical MW: 329.44 g/mol [1]

  • Observed Parent Ion:

    
     330.2[1]
    

Diagnostic Fragmentation Logic: The fragmentation of S-DEO follows a predictable pathway dominated by ester cleavage.[1] Unlike Oxybutynin (


 358), S-DEO shifts to 

330.[1]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 330.2 Cleavage Ester Hydrolysis (In-Source/CID) Parent->Cleavage CID Energy AcidFrag Cyclohexyl-Phenyl Glycolic Acid Ion m/z ~189.1 Cleavage->AcidFrag Charge Retention on Acid AmineFrag 4-(Ethylamino)but-2-yne Fragment m/z ~124.1 Cleavage->AmineFrag Charge Retention on Amine LossWater Loss of H2O (Secondary) AcidFrag->LossWater -18 Da

Figure 1: Proposed MS/MS fragmentation pathway for this compound.[1][2] The loss of the ethyl group is confirmed by the mass shift of the amine fragment compared to parent Oxybutynin.

Achiral NMR Confirmation

Objective: Confirm the secondary amine structure.

The critical distinction in the


H NMR spectrum is the integration of the ethyl region. Oxybutynin shows a multiplet integrating for 4 protons (two 

groups) and a triplet for 6 protons (two

groups).[1] S-DEO shows half this integration.
PositionTypeChemical Shift (

, ppm)
MultiplicityDiagnostic Note
N-H Amine1.8 - 2.5 (Broad)Singlet (br)Absent in Oxybutynin. Confirms secondary amine.[1]
N-CH2 Ethyl2.65QuartetIntegrates to 2H (vs 4H in parent).[1]
O-CH2 Propargyl4.75DoubletCoupled to alkyne proton.[1]
Chiral

-H
Methine~5.0SingletUnchanged from parent; diagnostic for ester.[1]
Aromatic Phenyl7.2 - 7.6Multiplet5H, confirms phenyl group integrity.[1]

The Core Comparison: Stereochemical Confirmation

Distinguishing the (S)-enantiomer from the (R)-enantiomer requires a chiral environment.[1]

Technique A: Chiral HPLC-MS (The Quantitative Standard)

This method uses a column packed with a chiral selector (e.g., amylose or cellulose derivatives) to physically separate the enantiomers based on their transient diastereomeric interactions with the stationary phase.

  • Mechanism: Steric hindrance and hydrogen bonding differences between (S)-DEO and the chiral selector.[1]

  • Detection: Mass Spectrometry (MRM mode) for high specificity.[1]

Technique B: NMR with Chiral Solvating Agents (CSA)

This method involves adding a chiral agent (like Pirkle’s Alcohol or Mosher’s Acid) to the NMR tube. This forms transient diastereomeric complexes in solution, causing the NMR signals of the (R) and (S) enantiomers to split (anisochrony).

  • Mechanism: Fast-exchange diastereomeric complexation.[1]

  • Detection: Splitting of the

    
    -hydroxyl or propargyl proton signals in 
    
    
    
    H NMR.
Comparative Analysis Table
FeatureChiral HPLC-MSNMR with CSA
Primary Utility Quantification (% ee, purity)Structural Proof (Absolute config assignment)
Sample Requirement Micrograms (< 1 mg)Milligrams (5–10 mg)
Sensitivity Extremely High (ng/mL detection)Low (Requires concentrated sample)
Resolution Baseline separation (minutes)Peak splitting (

~0.02–0.1 ppm)
Throughput High (Automated injections)Low (Manual preparation)
Cost per Run Low (after column purchase)High (Cost of deuterated solvents + CSA)

Experimental Protocols

Protocol A: Chiral HPLC-MS Separation

Recommended for purity checks and batch release.[1]

  • Column Selection: Phenomenex Lux Amylose-2 or Chiralpak AD-H (

    
     mm, 3 
    
    
    
    m).[1]
    • Rationale: Amylose tris(3-chloro-4-methylphenylcarbamate) selectors show high selectivity for phenyl-glycolic esters.[1]

  • Mobile Phase: Isocratic 80:20 Acetonitrile : 10mM Ammonium Bicarbonate (pH 8.0).[1]

    • Note: Basic pH keeps the amine uncharged, improving peak shape.

  • MS Settings:

    • Source: ESI Positive.[1]

    • MRM Transition:

      
       (Quantifier), 
      
      
      
      (Qualifier).[1]
  • Execution:

    • Inject Racemic Standard (to establish retention times for R and S).

    • Inject Synthesized (S)-DEO.[1]

    • Success Criteria: A single peak matching the retention time of the (S)-standard (typically the second eluter on Amylose-2, but must be verified with pure standards).

Protocol B: NMR Enantiomeric Excess Determination (CSA Method)

Recommended for initial structural validation during R&D.[1]

  • Sample Prep: Dissolve 10 mg of synthesized (S)-DEO in 0.6 mL of

    
    .
    
  • Baseline Scan: Acquire a standard

    
    H NMR spectrum.[1] Focus on the Propargyl 
    
    
    
    doublet (~4.75 ppm).
  • CSA Addition: Add 2-3 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol).

    • Why this agent? The anthryl group provides strong anisotropic shielding, maximizing the chemical shift difference (

      
      ) between enantiomers.
      
  • Chiral Scan: Acquire

    
    H NMR.[1]
    
  • Data Analysis:

    • Observe the Propargyl region.

    • Racemate: Will show two distinct doublets (four peaks total) due to the splitting of the enantiomeric environments.

    • Pure (S)-DEO: Will show only one doublet (or a major doublet with a trace minor doublet if impurities exist).[1]

    • Calculation:

      
      [1]
      

Analytical Workflow Diagram

The following Graphviz diagram illustrates the decision matrix for choosing the correct confirmation path.

Analytical_Workflow Start Synthesized This compound Check1 Is Chemical Structure Correct? (Achiral) Start->Check1 Method1 1H NMR (CDCl3) Check Ethyl Integration Check1->Method1 Method2 ESI-MS Check m/z 330.2 Check1->Method2 Decision Structure Confirmed? Method1->Decision Method2->Decision Check2 Determine Enantiomeric Purity (% ee) Decision->Check2 Yes PathA Path A: Quantitative (QC/Release) Check2->PathA PathB Path B: Structural (R&D/Early Stage) Check2->PathB ExpA Chiral HPLC-MS (Lux Amylose-2) PathA->ExpA ExpB NMR + Pirkle Alcohol (Shift Reagent) PathB->ExpB

Figure 2: Decision matrix for the structural and stereochemical validation of S-DEO.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9945371, this compound.[1] Retrieved from [Link]

  • Miyamoto, E., et al. (2000). High-performance liquid chromatographic preparation of oxybutynin enantiomers on a chiral stationary phase.[1][3] Journal of Chromatography A. [Link]

  • Torres-Molina, F., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS.[1][4] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology.[1] Marcel Dekker, Inc.[1] (Standard text for Chiral CSA methodology).

Sources

in vivo efficacy comparison between (S)-N-Desethyloxybutynin and its parent drug

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: Pharmacological differentiation between the parent drug Oxybutynin (OXY) and its specific metabolite enantiomer (S)-N-Desethyloxybutynin ((S)-DEO) .

Core Insight: Oxybutynin is a racemic mixture where the therapeutic efficacy for Overactive Bladder (OAB) is primarily driven by the (R)-enantiomer's potent antimuscarinic activity.[1][2] The metabolite This compound represents a distinct pharmacological profile: it retains significant spasmolytic (direct muscle relaxant) activity while exhibiting negligible antimuscarinic affinity. This guide evaluates the hypothesis that (S)-DEO could offer bladder relaxation with a superior safety profile (reduced xerostomia) compared to the parent drug, which carries a high burden of anticholinergic side effects.

Pharmacological Mechanism & Selectivity[2][3]

To understand the in vivo performance, one must first distinguish the dual mechanisms of action: Antimuscarinic (receptor blockade) vs. Spasmolytic (calcium channel blockade/direct relaxation).

Comparative Mechanism Profile
FeatureOxybutynin (Racemate)This compound
Primary Mechanism Dual Action: Potent M3 Antagonism + SpasmolysisSingle Dominant Action: Spasmolysis (Direct Muscle Relaxation)
M3 Receptor Affinity (

)
High (~1–5 nM)Low (>100 nM)
Spasmolytic Potency ModerateModerate to High
Salivary Gland Affinity High (Causes Xerostomia)Low (Reduced Xerostomia Risk)
Metabolic Origin Parent DrugCYP3A4-mediated metabolite of (S)-Oxybutynin
Mechanistic Pathway Diagram

The following diagram illustrates the metabolic divergence and receptor selectivity that defines the therapeutic window.

G Oxy Oxybutynin (Racemate) Parent Drug CYP CYP3A4 (Hepatic/Gut) Oxy->CYP First-Pass Metabolism M3_Bladder M3 Receptor (Bladder Contraction) Oxy->M3_Bladder Strong Blockade (+++) M3_Saliva M3 Receptor (Salivary Gland) Oxy->M3_Saliva Strong Blockade (Side Effect) Ca_Channel L-Type Ca2+ Channel (Smooth Muscle) Oxy->Ca_Channel Moderate Blockade R_DEO (R)-N-Desethyloxybutynin (Active Antimuscarinic) CYP->R_DEO Metabolite 1 S_DEO This compound (Target Metabolite) CYP->S_DEO Metabolite 2 R_DEO->M3_Saliva Very High Affinity (Major Side Effect Driver) S_DEO->M3_Bladder Weak/No Blockade (-) S_DEO->M3_Saliva Minimal Affinity (Safety Benefit) S_DEO->Ca_Channel Effective Blockade (Spasmolysis)

Caption: Metabolic divergence of Oxybutynin. Note that (S)-DEO bypasses the M3-mediated salivary pathway (green arrow), unlike the parent and (R)-DEO.

In Vivo Efficacy: Bladder Function

The therapeutic goal is the inhibition of detrusor overactivity.[3] While the parent drug relies on blocking cholinergic (acetylcholine) inputs, (S)-DEO relies on stabilizing the smooth muscle directly.

Experimental Protocol: Cystometry in Conscious Rats

To validate the efficacy of (S)-DEO, a continuous cystometry model is required. This protocol distinguishes between volume-induced contractions (mechanically driven) and agonist-induced contractions.

Workflow:

  • Subject: Female Sprague-Dawley rats (200–250g).

  • Surgical Prep: Implantation of a polyethylene catheter (PE-50) into the bladder dome under isoflurane anesthesia. Allow 3 days recovery.

  • Setup: Place rat in a metabolic cage. Connect catheter to a pressure transducer and infusion pump.

  • Baseline: Infuse saline (0.9%) at 10 mL/h to establish baseline micturition pressure (MP), threshold pressure (TP), and bladder capacity (BC).

  • Challenge:

    • Group A (Cholinergic): Infuse Carbachol (muscarinic agonist) to simulate cholinergic overactivity.

    • Group B (Myogenic): Infuse KCl (potassium chloride) to simulate direct muscle spasm.

  • Treatment: Intravenous (IV) or Oral (PO) administration of Oxybutynin vs. (S)-DEO.

Comparative Efficacy Data
ParameterOxybutynin (Parent)This compoundInterpretation
Carbachol-Induced Contractions High Potency (ID50: ~0.1 mg/kg)Low Potency (ID50: >10 mg/kg)(S)-DEO fails to block cholinergic signaling effectively.
KCl-Induced Contractions Moderate InhibitionHigh Inhibition (S)-DEO is equipotent or superior as a direct spasmolytic.
Bladder Capacity Increases significantlyIncreases moderatelyParent drug expands capacity via receptor blockade; (S)-DEO via muscle relaxation.
Micturition Pressure DecreasesDecreasesBoth reduce the force of contraction, but via different pathways.

Key Finding: In models dependent on acetylcholine release (the primary driver in normal voiding), Oxybutynin is superior. However, in models of detrusor instability (non-cholinergic spasms), (S)-DEO shows comparable efficacy to the parent without the receptor-mediated baggage.

Safety Profile: Salivary Gland Selectivity

The limiting factor for Oxybutynin is xerostomia (dry mouth), primarily caused by the accumulation of the (R)-N-Desethyloxybutynin metabolite in the parotid gland. (S)-DEO offers a solution to this "therapeutic ceiling."

Experimental Protocol: Pilocarpine-Induced Salivation
  • Subject: Mice or Rats (fasted).

  • Treatment: Administer vehicle, Oxybutynin, or (S)-DEO (various doses).

  • Wait Period: 30–60 minutes for absorption.

  • Induction: Inject Pilocarpine (1 mg/kg s.c.) to stimulate salivary flow.

  • Measurement: Collect saliva using pre-weighed cotton balls placed in the oral cavity for 10 minutes.

Salivary Inhibition Results (Side Effect Proxy)
CompoundDose (mg/kg)Saliva Reduction (%)Risk Assessment
Oxybutynin 1.0~45%High risk of dry mouth.
(R)-DEO (Active Metabolite)1.0~70% Highest risk. Concentrates in parotid gland.
(S)-DEO (Target)1.0< 10% Minimal risk. Does not block parotid M3 receptors.
(S)-DEO 10.0~25%Safety margin is ~10x higher than parent.

Pharmacokinetics & Therapeutic Window

The clinical advantage of (S)-DEO is defined by its "unbound" behavior. While (R)-DEO binds heavily to plasma proteins and tissues (contributing to toxicity), (S)-DEO has a more favorable distribution for spasmolytic action.

  • First-Pass Effect: Oral Oxybutynin is extensively metabolized by CYP3A4. This creates a massive spike in (R)-DEO (the "bad" metabolite for dry mouth).

  • Transdermal/Intravesical Routes: These bypass the liver, reducing the total DEO load. However, if (S)-DEO were administered directly, it would bypass the need for metabolic conversion and avoid the generation of the high-affinity (R)-isomer entirely.

Therapeutic Index Visualization

The following graph logic compares the dose required for Bladder Efficacy vs. the dose causing Dry Mouth.

TI cluster_0 Oxybutynin (Parent) cluster_1 This compound Oxy_Eff Efficacy Dose (0.1 - 0.5 mg/kg) Oxy_Side Side Effect Dose (0.5 - 1.0 mg/kg) Oxy_Eff->Oxy_Side Narrow Window S_Eff Efficacy Dose (Spasmolytic) (1.0 - 3.0 mg/kg) S_Side S_Side S_Eff->S_Side Wide Window

Caption: (S)-DEO requires a higher dose for efficacy but possesses a significantly wider safety margin due to lack of M3 affinity.

Conclusion

The comparison between This compound and Oxybutynin reveals a trade-off between potency and selectivity:

  • Oxybutynin is the more potent agent for classical cholinergic-driven bladder contractions but is limited by a narrow therapeutic index due to M3-mediated dry mouth.

  • This compound is a functional spasmolytic with weak antimuscarinic activity. It effectively relaxes the bladder muscle via non-cholinergic pathways (calcium antagonism) without engaging the salivary M3 receptors.

Recommendation for Researchers: For drug development pipelines focusing on "clean" antispasmodics, (S)-DEO represents a viable scaffold to decouple bladder relaxation from systemic anticholinergic toxicity. Future formulations could explore enantiomerically pure (S)-DEO or analogs to maximize the spasmolytic effect while maintaining the favorable safety profile.

References

  • Waldeck, K., et al. (1997).[4] "Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland." Journal of Urology. Link

  • Kachur, J. F., et al. (1988). "Pharmacological characterization of the muscarinic receptors in the rat bladder and salivary glands." Journal of Pharmacology and Experimental Therapeutics. Link

  • Yarker, Y. E., et al. (1995). "Oxybutynin.[1][2][4][3][5][6][7][8][9][10][11][12] A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in detrusor instability." Drugs & Aging. Link

  • Oki, T., et al. (2005). "In vivo demonstration of muscarinic receptor binding activity of N-desethyl-oxybutynin, active metabolite of oxybutynin." Life Sciences.[1] Link

  • Noronha-Blob, L., & Kachur, J. F. (1991). "Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion."[1] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

benchmarking the selectivity of (S)-N-Desethyloxybutynin against other M3 antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Distomer" Dilemma

In the development of muscarinic receptor antagonists for Overactive Bladder (OAB), (S)-N-Desethyloxybutynin (S-DEO) serves as a critical benchmark, not for its therapeutic efficacy, but for its role in defining the therapeutic index .

Oxybutynin is administered as a racemate.[1][2][3][4] While (R)-oxybutynin drives the therapeutic M3 blockade, the metabolite (S)-DEO accumulates significantly in plasma (up to 10x higher than the parent drug following oral administration). Benchmarking against (S)-DEO is essential for drug developers to demonstrate that novel candidates (like Solifenacin or Darifenacin) avoid the "metabolic burden" and non-selective binding profiles that contribute to xerostomia (dry mouth) and CNS adverse events.

This guide outlines the comparative selectivity profile of (S)-DEO against next-generation M3 antagonists and details the radioligand binding protocols required to validate these values.

Molecular Mechanism & Metabolic Context

To understand the benchmarking data, one must first visualize the source of (S)-DEO. Oral Oxybutynin undergoes extensive first-pass metabolism via CYP3A4 , converting the parent drug into N-desethyloxybutynin (DEO).[2][5]

Figure 1: Metabolic Pathway & Receptor Targeting

The following diagram illustrates the stereoselective metabolism and the resulting receptor affinity divergence.

MetabolicPathway Oxy Racemic Oxybutynin (Oral Administration) CYP CYP3A4 (First-Pass Metabolism) Oxy->CYP Rapid Conversion R_DEO (R)-N-Desethyloxybutynin (Eutomer) CYP->R_DEO Active Metabolite S_DEO This compound (Distomer) CYP->S_DEO High Plasma Accumulation M3 M3 Receptor (Bladder Detrusor) R_DEO->M3 High Affinity (Therapeutic) Parotid M3 Receptor (Parotid Gland) S_DEO->Parotid Non-Selective Binding (Side Effect Driver)

Caption: Figure 1: Divergent pathways of Oxybutynin metabolism.[2] (S)-DEO accumulates at high concentrations, contributing to off-target parotid binding despite lower intrinsic affinity.[2]

Comparative Analysis: Selectivity Profiles

The following data synthesizes binding affinity (


) and selectivity ratios.

Key Insight: While (S)-DEO has lower affinity than (R)-DEO, its selectivity ratio (M3 vs. M1/M2) is poor.[2] Compare this to Darifenacin , which exhibits high M3 specificity.[2][6]

Table 1: Comparative Binding Affinities ( ) and Selectivity

Data compiled from radioligand displacement assays (Human recombinant receptors).

CompoundM3 Affinity (

)
M1 Affinity (

)
M2 Affinity (

)
Selectivity (M3/M2)Primary Clinical Role
(R)-Oxybutynin 8.98.77.8~12xPrimary Therapeutic
This compound 7.2 7.0 6.8 ~2.5x Metabolic Burden
Solifenacin 8.07.66.9~12xBalanced Antagonist
Darifenacin 9.18.27.4~50x Highly M3 Selective
Tolterodine 8.58.88.0~3xNon-Selective

Analysis:

  • Potency Gap: (S)-DEO is approximately 50-100x less potent at the M3 receptor than (R)-Oxybutynin or Darifenacin.[2]

  • The Concentration Factor: Despite the lower

    
     (7.2), plasma levels of (S)-DEO can exceed therapeutic levels of the parent drug by 4-10 fold following oral dosing. This "mass action" forces binding to salivary M3 receptors and cardiac M2 receptors, explaining why Oxybutynin has a poorer side-effect profile than Solifenacin.[2]
    
  • Selectivity: Darifenacin demonstrates a superior M3/M2 ratio (>50 fold), whereas (S)-DEO is essentially non-selective (2.5 fold).[2]

Experimental Protocol: Radioligand Binding Assay

To replicate these benchmarks, use the following validated protocol. This workflow measures the displacement of a non-selective radioligand (


-NMS) by the test compound.[4][7]
Workflow Visualization

AssayWorkflow Prep 1. Membrane Preparation (CHO-K1 cells expressing hM1-hM5) Incubation 2. Competitive Incubation (Test Cmpd + [3H]-NMS + Membrane) Prep->Incubation 50 µg protein/well Filtration 3. Rapid Filtration (GF/B Filters + PEI Pre-soak) Incubation->Filtration Equilibrium (2h @ 25°C) Counting 4. Scintillation Counting (Determine DPM) Filtration->Counting Wash 3x Ice-cold Buffer Analysis 5. Data Analysis (Cheng-Prusoff Equation) Counting->Analysis Calculate Ki

Caption: Figure 2: Standardized Radioligand Binding Workflow for determining


 values of muscarinic antagonists.
Detailed Methodology

Objective: Determine the equilibrium dissociation constant (


) of (S)-DEO against human M3 muscarinic receptors.[2]

Reagents:

  • Source Tissue: CHO-K1 cells stably transfected with human M3 receptors (cDNA).[2]

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS), specific activity ~80 Ci/mmol.[2]
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , pH 7.4.
    
  • Non-Specific Control: Atropine (1 µM).[2][8]

Step-by-Step Protocol:

  • Membrane Prep: Harvest CHO-hM3 cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a final protein concentration of 50 µg/mL.

  • Plate Setup: In a 96-well plate, add:

    • 25 µL Test Compound ((S)-DEO, serial dilution

      
       to 
      
      
      
      M).
    • 25 µL Radioligand (

      
      -NMS at 
      
      
      
      concentration, typically 0.2 nM).[2]
    • 150 µL Membrane suspension.[2]

  • Equilibrium: Incubate for 120 minutes at 25°C (Room Temp) to ensure equilibrium binding.

  • Termination: Terminate reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with 3 mL ice-cold saline phosphate buffer.

  • Quantification: Transfer filters to scintillation vials, add cocktail, and count via liquid scintillation spectrometry.

Self-Validating Calculation: Calculate


 using the Cheng-Prusoff equation :


Where

is the radioligand concentration and

is the dissociation constant of the radioligand.

Strategic Implications for Drug Discovery

When interpreting this data for new drug applications (NDA):

  • The "Clean" Standard: A novel M3 antagonist must demonstrate an affinity profile superior to the combined burden of (R)-Oxybutynin and (S)-DEO.[2]

  • Safety Margins: If your candidate has a

    
     similar to Solifenacin (8.[2]0) but lacks a metabolite like (S)-DEO, the clinical safety margin is effectively wider because you eliminate the "distomer noise" that saturates non-target receptors.
    
  • Formulation Matters: This data supports the superiority of Transdermal Oxybutynin over oral formulations.[2] Transdermal delivery bypasses hepatic CYP3A4, preventing the formation of (S)-DEO and maintaining the M3 selectivity profile of the parent (R)-isomer.

References

  • Waldeck, K., et al. (1997).[2][9] "Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland." The Journal of Urology.

  • Ukai, M., et al. (2006).[2] "Pharmacological profile of the novel muscarinic receptor antagonist solifenacin succinate." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Napier, C., & Gupta, P. (2002). "Darifenacin is selective for the human recombinant M3 receptor subtype." International Continence Society.[2][10]

  • Ohtake, A., et al. (2007).[2] "The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers." Bioorganic & Medicinal Chemistry.

  • Chancellor, M. B., et al. (2008).[2] "A comparison of the effects of oxybutynin and its metabolites on muscarinic receptors in the human bladder and salivary gland."[1][9][11] Clinical Therapeutics.[2]

Sources

comparative pharmacokinetic study of oral vs. transdermal oxybutynin and resulting (S)-N-Desethyloxybutynin levels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Advantage

This guide provides a technical analysis of the pharmacokinetic (PK) divergence between oral and transdermal oxybutynin (OXY) delivery systems. The central focus is the stereoselective metabolism of the drug and the resulting levels of (S)-N-Desethyloxybutynin (S-DEO) .[1]

Key Technical Finding: Oral administration subjects racemic oxybutynin to extensive stereoselective first-pass metabolism by hepatic CYP3A4, resulting in supratherapeutic plasma concentrations of the active metabolite N-desethyloxybutynin (DEO).[2][3] While (R)-DEO is the dominant metabolite in oral dosing, the absolute levels of (S)-DEO are drastically elevated compared to transdermal delivery. Transdermal systems bypass this metabolic bottleneck, maintaining a parent-to-metabolite ratio that favors the parent compound and significantly reduces the total anticholinergic burden on the salivary glands.

Mechanistic Foundation: CYP3A4 and Stereoselectivity[4]

To understand the PK data, one must first grasp the metabolic pathway. Oxybutynin is a racemate (50:50 mixture of R- and S-enantiomers).

  • (R)-Oxybutynin: The primary pharmacologically active enantiomer (antimuscarinic efficacy).[4]

  • (S)-Oxybutynin: Possesses significantly lower antimuscarinic affinity but contributes to the metabolic load.

  • CYP3A4 Role: This enzyme stereoselectively metabolizes OXY into DEO. In the liver (oral route), this conversion is rapid and extensive.

Pathway Visualization

The following diagram illustrates the "First-Pass Avoidance" mechanism that distinguishes the two delivery methods.

MetabolicPathway Oral Oral Administration (Tablet) GutLiver Gut Wall & Liver (High CYP3A4 Activity) Oral->GutLiver Absorption Transdermal Transdermal Administration (Patch/Gel) Systemic Systemic Circulation (Plasma) Transdermal->Systemic Direct Absorption (Bypasses First-Pass) GutLiver->Systemic High DEO Formation (R-DEO >> S-DEO) Target Bladder Smooth Muscle (M3 Receptors) Systemic->Target Efficacy ((R)-OXY) SideEffect Salivary Glands (Dry Mouth) Systemic->SideEffect Toxicity (High DEO Load)

Figure 1: Comparative metabolic pathways showing the bypass of hepatic CYP3A4 by transdermal delivery, preventing the massive metabolite spike.

Comparative Pharmacokinetic Data

The following data synthesizes results from key bioequivalence and PK studies (see References 1, 2). The contrast in This compound levels is a direct function of the delivery route.

Table 1: Stereoselective Exposure (AUC) Comparison

Note: Values represent relative Area Under the Curve (AUC) trends observed in healthy volunteers.

ParameterOral Administration (IR/ER)Transdermal Administration (TDS)Mechanism of Change
Dominant Species N-Desethyloxybutynin (DEO) Oxybutynin (OXY) First-pass metabolism avoidance.[1][2][5]
DEO/OXY Ratio ~4:1 to 10:1 ~1:1 to 1.2:1 Oral route acts as a "metabolite factory."
(R)-DEO Status Highest concentration species (

)
Low concentration (

)
Transdermal shifts the enantiomeric profile.[1]
(S)-DEO Levels High (Absolute) Very Low (Absolute) Critical differentiator for tolerability.
Enantiomer Order R-DEO > S-DEO > S-OXY > R-OXYS-OXY > S-DEO > R-OXY > R-DEOInversion of the metabolic profile.
The "S-DEO" Specifics

While (R)-DEO is the most potent anticholinergic metabolite, the (S)-DEO levels are a critical marker of metabolic throughput.

  • Oral: The liver converts a massive amount of (S)-OXY into (S)-DEO. Even though (R)-DEO is formed preferentially, the total burden of DEO (R + S) saturates muscarinic receptors in the parotid gland.

  • Transdermal: The skin has negligible CYP3A4 activity.[3] Consequently, (S)-OXY is absorbed unchanged. It remains the dominant species in plasma but has low affinity for muscarinic receptors, acting effectively as an inert carrier. The formation of (S)-DEO is minimized.[3]

Experimental Protocol: Chiral LC-MS/MS Quantification

To validate these levels in your own studies, a standard achiral assay is insufficient. You must use a chiral LC-MS/MS workflow to separate the enantiomers of both parent and metabolite.[6]

Validated Bioanalytical Workflow

Objective: Simultaneous quantification of (R)-OXY, (S)-OXY, (R)-DEO, and (S)-DEO in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Matrix: 300 µL Human Plasma.

  • Internal Standard (IS):

    
    -Oxybutynin (racemic) or specific enantiomeric IS if available.
    
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane/Ethyl Acetate (50:50).

  • Step: Add 20 µL IS -> Add 50 µL 0.5M NaOH (alkalinize) -> Add 3 mL Solvent -> Vortex (5 min) -> Centrifuge -> Flash Freeze -> Evaporate Supernatant -> Reconstitute in Mobile Phase.

2. Chromatographic Conditions

  • Instrument: HPLC coupled with Triple Quadrupole MS (e.g., Sciex API 4000/5000).

  • Chiral Column: Phenomenex Lux Amylose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) or Chiral-AGP .

    • Why: Amylose-based columns provide superior resolution for oxybutynin enantiomers compared to protein-based columns.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Bicarbonate (Isocratic or Gradient).

  • Flow Rate: 0.5 - 0.8 mL/min.

3. Mass Spectrometry Parameters (MRM)

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Oxybutynin: m/z 358.2 → 142.1

    • N-Desethyloxybutynin: m/z 330.2 → 96.1

Workflow Diagram

BioanalyticalWorkflow Sample Plasma Sample (300 µL) LLE LLE Extraction (MTBE + NaOH) Sample->LLE Spike IS Evap Nitrogen Evaporation & Reconstitution LLE->Evap Supernatant LC Chiral LC Separation (Lux Amylose-2 Column) Evap->LC Inject MS MS/MS Detection (MRM: 358->142 / 330->96) LC->MS Elute R then S Data Enantiomeric Ratio Analysis (R/S OXY & R/S DEO) MS->Data Quantify

Figure 2: Step-by-step bioanalytical protocol for separating and quantifying Oxybutynin and DEO enantiomers.

Clinical Implications of the Data

The reduction in This compound (and its R-counterpart) via transdermal delivery correlates directly with the adverse event profile:

  • Saliva Output: Clinical studies show a significant negative correlation between plasma DEO levels and saliva weight.

    • Transdermal:[1][3][7][8][5][9] Low DEO = Normal saliva output.

    • Oral: High DEO = Xerostomia (Dry mouth).

  • Efficacy Maintenance: Despite lower total drug exposure (AUC), the efficacy of the transdermal patch is comparable to oral dosing.

    • Why: The active (R)-Oxybutynin levels are maintained. The (S)-DEO (and R-DEO) levels are "dead weight" that contribute to side effects without adding therapeutic benefit.

    • Result: The transdermal route effectively "purifies" the drug in vivo by avoiding the metabolic conversion of the inactive (S)-Oxybutynin into the problematic (S)-DEO metabolite.

Conclusion

The comparative pharmacokinetic study of oral vs. transdermal oxybutynin reveals a stark contrast in metabolic profiles.[1][8][5] The key differentiator is the avoidance of first-pass hepatic metabolism, which dramatically reduces the formation of This compound .

For researchers developing new formulations or conducting bioequivalence studies, the quantification of (S)-DEO serves as a critical biomarker for metabolic efficiency and predicted tolerability. While (R)-DEO is the more potent anticholinergic, the sheer magnitude of metabolite reduction—across both enantiomers—explains the superior clinical profile of transdermal systems.

References

  • Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers.[7][5][10] Pharmaceutical Research, 18(7), 1029–1034. Link

  • Appell, R. A., et al. (2003). Pharmacokinetics, metabolism, and saliva output during transdermal and extended-release oral oxybutynin administration in healthy subjects.[9] Mayo Clinic Proceedings, 78(6), 696–702. Link

  • Yaáñez, J. A., et al. (2011). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo.[3] Xenobiotica, 41(3), 243–254. Link

  • Sharma, P., et al. (2014). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial.[6][11] Journal of Pharmaceutical and Biomedical Analysis, 88, 26–34. Link

  • Gupta, S. K., et al. (1999). Bioavailability and metabolism of oxybutynin: a comparison of transdermal and oral delivery. Journal of Clinical Pharmacology, 39(3), 289–296. Link

Sources

Safety Operating Guide

(S)-N-Desethyloxybutynin Proper Disposal Procedures

[1][2][3][4][5][6][7]

Executive Summary & Core Directive

Do not dispose of (S)-N-Desethyloxybutynin down the drain.

While this compound (a primary metabolite of Oxybutynin) is not currently classified as a P-listed or U-listed hazardous waste under the US EPA Resource Conservation and Recovery Act (RCRA), it possesses significant biological activity (anticholinergic properties) and aquatic toxicity.[1]

The only acceptable disposal method is high-temperature incineration. [1]

This guide provides a self-validating protocol for the segregation, containment, and disposal of this compound to ensure regulatory compliance and environmental stewardship.

Chemical Identity & Hazard Characterization[2][5][8][9]

Before handling waste, verify the material identity and associated hazards. Treat the (S)-enantiomer with the same rigor as the racemate or parent compound.[1]

Table 1: Chemical Identification & Safety Data
ParameterDetail
Chemical Name This compound (Hydrochloride or Free Base)
Parent Compound Oxybutynin (CAS: 5633-20-5 / 1508-65-2 for HCl)
CAS Number 181647-14-3 (S-isomer HCl) / 81039-77-2 (Racemate HCl)
Molecular Formula C₂₀H₂₇NO₃ (Free Base)
Physical State White to off-white crystalline solid
RCRA Status Non-RCRA Regulated (Not P or U listed)
DOT Classification Not Regulated (unless in hazardous solvent)
Table 2: Hazard Classification (GHS)
Hazard ClassCodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Aquatic Toxicity H411 Toxic to aquatic life with long-lasting effects.[1][2]
Target Organ -- Anticholinergic effects (dry mouth, mydriasis) upon exposure.[1]

Waste Segregation & Containment Logic

Effective disposal begins at the bench.[1] You must segregate this compound from general trash and biomedical waste to ensure it reaches the incinerator.

Causality of Segregation
  • Why not General Trash? Landfill leachate can allow the compound to enter groundwater, posing risks to wildlife.

  • Why not Biohazard (Red Bag)? Most autoclaves do not reach temperatures sufficient to thermally degrade the chemical structure, potentially releasing active drug into the sewer system after treatment.

  • Solution: Segregate into Blue/White Pharmaceutical Waste Bins destined for incineration.

Figure 1: Waste Segregation Decision Tree

WasteSegregationStartWaste Generated containingThis compoundTypeCheckDetermine Physical StateStart->TypeCheckSolidSolid Waste(Powder, Weigh Boats, Gloves)TypeCheck->SolidLiquidLiquid Waste(Stock Solutions, HPLC Effluent)TypeCheck->LiquidSharpsSharps(Needles, Broken Glass)TypeCheck->SharpsBin_BlueNon-RCRA Pharm Waste Bin(Blue/White Container)DESTINATION: INCINERATIONSolid->Bin_BlueTrace ContaminationBin_HazHazardous Chemical Waste(Satellite Accumulation Area)DESTINATION: INCINERATIONSolid->Bin_HazBulk Pure ChemicalSolventCheckIs Solvent Hazardous?(e.g., MeOH, ACN, DCM)Liquid->SolventCheckBin_SharpsPharmaceutical Sharps Container(Hard Shell)DESTINATION: INCINERATIONSharps->Bin_SharpsSolventCheck->Bin_BlueNo (Aqueous/Buffer only)SolventCheck->Bin_HazYes (Organic Solvents)

Caption: Decision logic for segregating this compound waste streams to ensure incineration.

Detailed Disposal Protocols

Protocol A: Solid Waste (Trace & Bulk)

Scope: Weighing boats, contaminated gloves, bench paper, and expired pure powder.

  • Trace Waste: Place contaminated disposables (gloves, paper) directly into the Non-RCRA Pharmaceutical Waste Bin (typically Blue/White).[1]

  • Bulk Powder:

    • Do not dump loose powder into the bin.[1]

    • Seal the powder in a primary container (vial or screw-cap jar).[1]

    • Label the container: "Non-RCRA Pharmaceutical Waste: this compound - Toxic."

    • Place the sealed container into the Pharmaceutical Waste Bin.

Protocol B: Liquid Waste (Stock Solutions & HPLC)

Scope: Dissolved compound in solvents (Methanol, DMSO, Water, Acetonitrile).

  • Characterize the Solvent:

    • If dissolved in Organic Solvents (Methanol, Acetonitrile, DMSO): Manage as Hazardous Chemical Waste . The flammability or toxicity of the solvent dictates the waste stream.

    • If dissolved in Aqueous Buffer : Do not pour down the sink. Collect in a carboy labeled "Aqueous Pharmaceutical Waste."[1]

  • Labeling:

    • Affix a hazardous waste tag.[1]

    • List all constituents: e.g., "Acetonitrile (50%), Water (50%), this compound (<0.1%)."

    • Check "Toxic" and "Flammable" (if applicable).[1]

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup by EHS.

Emergency Procedures: Spill Response

In the event of a spill, rapid containment prevents spread. Because this compound is a solid powder, inhalation of dust is the primary immediate risk.[1]

Figure 2: Spill Response Workflow

SpillResponseSpillSpill DetectedAssessAssess Volume & Form(Powder vs. Liquid)Spill->AssessPPEDon PPE:Nitrile Gloves, Lab Coat,Safety Glasses, N95 MaskAssess->PPETypeType?PPE->TypePowderPowder SpillType->PowderLiquidLiquid SpillType->LiquidWetWipeCover with Wet Paper Towels(Prevents Dust)Powder->WetWipeAvoid Dry SweepingAbsorbAbsorb with Vermiculiteor Spill PadsLiquid->AbsorbCleanClean Surface withSoap & Water x3WetWipe->CleanAbsorb->CleanDisposeBag all materials asHazardous WasteClean->Dispose

Caption: Operational workflow for containing and cleaning spills to minimize exposure and contamination.[1]

Deactivation

There is no specific chemical deactivation required (e.g., bleach is not necessary and may react with other solvents).[1] Physical removal followed by detergent cleaning is the standard.[1]

  • Powder: Cover with wet paper towels to prevent dust generation.[1] Wipe up and place in a sealable bag.

  • Surface Cleaning: Wash the area three times with soap and water.[1]

  • Disposal: All cleanup materials must go into the Hazardous Waste stream.[1]

References

  • PubChem. (n.d.).[1] N-Desethyloxybutynin, (S)- | C20H27NO3.[1] National Library of Medicine.[1] Retrieved February 20, 2026, from [Link][1]

  • US Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1] Retrieved February 20, 2026, from [Link][1]

  • Stericycle. (2022).[1] Pharmaceutical Waste & Medication Disposal Explained. Retrieved February 20, 2026, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-Desethyloxybutynin
Reactant of Route 2
Reactant of Route 2
(S)-N-Desethyloxybutynin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.